Product packaging for 2,3,5-Trifluoro-4-pyridinamine(Cat. No.:CAS No. 105252-95-7)

2,3,5-Trifluoro-4-pyridinamine

Cat. No.: B009616
CAS No.: 105252-95-7
M. Wt: 148.09 g/mol
InChI Key: YGXNVYOBTXUTMF-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-pyridinamine is a useful research compound. Its molecular formula is C5H3F3N2 and its molecular weight is 148.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3F3N2 B009616 2,3,5-Trifluoro-4-pyridinamine CAS No. 105252-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trifluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXNVYOBTXUTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372233
Record name 2,3,5-trifluoro-4-pyridinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105252-95-7
Record name 2,3,5-trifluoro-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3,5-Trifluoro-4-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

2,3,5-Trifluoro-4-pyridinamine is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms on the pyridine ring, combined with the presence of an amino group, imparts unique electronic properties that can influence molecular interactions, metabolic stability, and bioavailability.[1] As with many highly substituted pyridine derivatives, this compound serves as a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals.[2][3][4] The trifluoromethyl group, a common feature in many modern drugs, is known to enhance properties like lipophilicity and binding affinity.[5] While this compound itself is a lesser-studied isomer, an understanding of its physicochemical properties is critical for its effective utilization in research and development.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound (CAS RN: 105252-95-7).[1][6] Where experimental data is not publicly available, we will draw upon established principles of physical organic chemistry and data from closely related analogues to provide reasoned estimations. Furthermore, this document outlines detailed, self-validating experimental protocols for the determination of its key properties, offering a practical framework for researchers.

Core Physicochemical Properties

The introduction of three electron-withdrawing fluorine atoms is expected to significantly lower the basicity of the pyridine nitrogen and the exocyclic amino group compared to aminopyridine. The overall properties are a balance of the hydrophilic character of the amino group and the lipophilic nature of the fluorinated ring.

PropertyKnown/Predicted ValueRationale/Source
Molecular Formula C₅H₃F₃N₂[6]
Molecular Weight 148.09 g/mol [6]
Appearance Solid (prediction)Based on related aminopyridines.
Melting Point Not available. An experimental protocol is provided below.A sharp melting point range would be indicative of high purity.
Boiling Point Not available. Likely high due to potential for H-bonding.-
Solubility Predicted to be sparingly soluble in water, soluble in polar organic solvents.The amino group allows for hydrogen bonding with water, but the fluorinated ring increases lipophilicity. An experimental protocol is provided below.
pKa (of the conjugate acid) Predicted to be < 3The three highly electronegative fluorine atoms strongly withdraw electron density from the pyridine ring, significantly reducing the basicity of the nitrogen atoms.[7][8] An experimental protocol is provided below.
LogP 1.66230[9]

Spectroscopic Profile: An Educated Prediction

While specific spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the known effects of its functional groups on a pyridine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of fluorinated pyridines.[10]

  • ¹H NMR: The spectrum is expected to show a signal for the remaining aromatic proton on the ring and a broad signal for the -NH₂ protons. The chemical shift of the aromatic proton will be influenced by the neighboring fluorine and amino groups. The amino protons' signal will be broad due to quadrupole moments and exchange, and its chemical shift will be solvent-dependent.

  • ¹³C NMR: The spectrum will display five distinct signals for the pyridine ring carbons. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants. The chemical shifts will be significantly influenced by the attached fluorine and amino groups.[11]

  • ¹⁹F NMR: This technique is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[12][13] Three distinct signals are expected, one for each unique fluorine atom on the ring. The chemical shifts and coupling patterns (F-F and F-H couplings) will be characteristic of their positions relative to each other and the amino group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-F Stretching: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.

  • N-H Bending: A band around 1600 cm⁻¹.

Experimental Protocols for Physicochemical Characterization

The following section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A pure crystalline solid will have a sharp melting range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry.[14] Finely crush a small amount of the solid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[14]

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Initial Determination: Heat the sample rapidly to get an approximate melting point.

  • Accurate Determination: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[14]

MeltingPointWorkflow A Dry and crush sample B Load capillary tube (2-3 mm) A->B C Place in melting point apparatus B->C D Rapid heating for approximate MP C->D E Cool and prepare new sample D->E F Slow heating (1-2°C/min) near approx. MP E->F G Record start and end of melting F->G

Caption: Workflow for Melting Point Determination.

Solubility Profile Determination

This protocol systematically determines the solubility of the compound in various solvents, which can provide insights into its polarity and the presence of acidic or basic functional groups.[15][16]

Methodology:

  • Initial Screening: To a small test tube, add approximately 10 mg of the compound.

  • Water Solubility: Add 1 mL of deionized water. Shake vigorously for 60 seconds.[17] Observe if the compound dissolves completely. If soluble, test the solution's pH with litmus or a pH meter.

  • Acid/Base Solubility (if water-insoluble):

    • In a new test tube with ~10 mg of the compound, add 1 mL of 5% HCl. Vigorous shaking. Solubility indicates a basic functional group (the amino group).

    • In another test tube with ~10 mg of the compound, add 1 mL of 5% NaOH. Vigorous shaking. Lack of solubility would confirm the absence of a significantly acidic proton.

  • Organic Solvent Solubility: Test the solubility in common organic solvents like ethanol, methanol, acetone, and dichloromethane using the same procedure.

SolubilityWorkflow Start Start with 10 mg of sample Water Add 1 mL Water Start->Water CheckWater Soluble? Water->CheckWater TestpH Test pH CheckWater->TestpH Yes Insoluble Water-insoluble CheckWater->Insoluble No HCl Add 1 mL 5% HCl CheckHCl Soluble? HCl->CheckHCl Base Basic Compound CheckHCl->Base Yes Organic Test Organic Solvents CheckHCl->Organic No Insoluble->HCl

Caption: Systematic Workflow for Solubility Testing.

pKa Determination by Potentiometric Titration

The pKa value is a quantitative measure of a compound's basicity. For a pyridinamine, we are interested in the pKa of its conjugate acid. Potentiometric titration is a reliable method for this determination.[18][19]

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of water. A co-solvent like ethanol may be necessary if water solubility is low.

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The half-equivalence point (where half of the amine has been protonated) corresponds to the pH at which pH = pKa.[20]

pKaWorkflow A Dissolve known mass in water/co-solvent B Titrate with standardized HCl A->B C Record pH after each addition B->C D Plot pH vs. Volume of HCl C->D E Identify equivalence point (inflection) D->E F Find half-equivalence point volume E->F G Determine pKa (pH at half-equivalence) F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

Safety and Handling

As a fluorinated aromatic amine, this compound should be handled with appropriate care. Primary aromatic amines as a class can be toxic and may be absorbed through the skin.[21]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[22]

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] The compound should be stored under an inert atmosphere.[1]

  • Spills: In case of a small spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. For larger spills, evacuate the area and follow institutional emergency procedures.[23]

  • First Aid: In case of skin contact, wash the affected area thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[23]

Conclusion

References

An In-depth Technical Guide to 2,3,5-Trifluoro-4-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3,5-Trifluoro-4-pyridinamine, a fluorinated pyridine derivative of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its core molecular and physical properties, offering insights grounded in established scientific principles.

Section 1: Introduction to this compound

This compound is a specialized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. The strategic placement of fluorine atoms on the pyridine ring imparts unique electronic properties, significantly influencing its reactivity and the characteristics of its derivatives. Understanding these fundamental properties is paramount for its effective application in research and development.

Section 2: Molecular Structure and Weight

The structural integrity and molecular weight of a compound are foundational to its chemical identity and behavior. For this compound, these parameters dictate its stoichiometric relationships in reactions and its interactions with biological systems.

The empirical and molecular formula for this compound is C₅H₃F₃N₂.[1] Based on this composition, the calculated molecular weight is 148.09 g/mol .[1] This value is crucial for accurate mass-based measurements in experimental protocols.

The molecule consists of a pyridine ring substituted with three fluorine atoms at the 2, 3, and 5 positions, and an amine group at the 4-position. This arrangement of electron-withdrawing fluorine atoms and an electron-donating amino group creates a unique electronic landscape on the aromatic ring.

To visually represent this structure, a DOT script for Graphviz is provided below:

Caption: Molecular structure of this compound.

Section 3: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.

PropertyValueSource
CAS Number 105252-95-7[1]
Molecular Formula C₅H₃F₃N₂[1]
Molecular Weight 148.09 g/mol [1]
Section 4: Synthesis and Reactivity Insights

The synthesis of fluorinated pyridines often involves nucleophilic aromatic substitution reactions on more highly fluorinated precursors. For instance, the synthesis of aminopyridine derivatives can be achieved by reacting a suitable fluoropyridine with an ammonia source. The presence of multiple fluorine atoms activates the pyridine ring towards such substitutions.

The amino group in this compound can undergo a variety of chemical transformations, making it a versatile intermediate. These reactions include diazotization followed by substitution, acylation, and alkylation, providing pathways to a diverse range of functionalized pyridine compounds. The fluorine atoms, while generally stable, can also be displaced under specific and often harsh reaction conditions, offering further synthetic possibilities.

Section 5: Applications in Research and Development

Fluorinated organic compounds are of immense interest in medicinal chemistry and materials science. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound serves as a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern can be exploited to fine-tune the properties of lead compounds in drug discovery programs.

Section 6: Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on toxicity, handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

References

An In-depth Technical Guide to the Solubility of 2,3,5-Trifluoro-4-pyridinamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Novel Pyridinamine

In the realm of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. It is a critical physicochemical property that directly influences bioavailability, processability, and, ultimately, therapeutic efficacy. This guide focuses on 2,3,5-Trifluoro-4-pyridinamine, a fluorinated pyridine derivative of interest. The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] However, such modifications also profoundly impact fundamental properties like solubility, necessitating a thorough and systematic investigation.

This document is structured not as a mere repository of pre-existing data, but as a comprehensive methodological guide for the research scientist. In the absence of extensive published solubility data for this compound, we will proceed from first principles. We will delve into the theoretical underpinnings of solubility, outline a robust experimental framework for its determination, and provide detailed protocols that ensure data integrity and reproducibility. This guide is designed to empower researchers to generate their own high-quality solubility data for this compound and, by extension, other novel chemical entities.

Chapter 1: Physicochemical Profile of this compound

A molecule's inherent physical and chemical properties are the primary determinants of its solubility in any given solvent. For this compound (CAS Number: 105252-95-7), a clear understanding of these characteristics is the first step in designing a logical and efficient solubility screening study.[3][4]

Molecular Structure and Functional Groups:

  • Molecular Formula: C₅H₃F₃N₂[3]

  • Molecular Weight: 148.09 g/mol [3]

  • Core Structure: A pyridine ring, which is a basic heterocycle.

  • Key Substituents:

    • An amine group (-NH₂) at the 4-position, which can act as a hydrogen bond donor and acceptor and imparts basicity.

    • Three fluorine atoms at the 2, 3, and 5-positions. These are highly electronegative and contribute to a significant dipole moment, increased lipophilicity in some contexts, and potential for specific intermolecular interactions.[1]

The interplay between the basic amine group and the electron-withdrawing fluorine atoms will influence the compound's pKa, overall polarity, and crystal lattice energy, all of which are pivotal to its solubility.

Predicted Physicochemical Properties:

While experimental data is sparse, computational models can provide valuable estimates for key parameters.

PropertyPredicted Value/RangeSignificance for Solubility
Melting Point Not available; related compounds like 2-Amino-4-(trifluoromethyl)pyridine melt at 70-74 °C.[5][6] A higher melting point generally suggests stronger crystal lattice energy, which can lead to lower solubility.
pKa (of the pyridinium ion) Estimated to be lower than that of 4-aminopyridine due to the electron-withdrawing fluorine atoms.Governs the extent of ionization in protic or acidic solvents. Ionized forms are typically much more soluble in polar solvents.
logP Likely to be moderately lipophilic. Fluorination can increase lipophilicity.Indicates partitioning behavior between aqueous and non-polar organic phases. A key parameter for selecting appropriate solvents.

The Critical Role of Polymorphism:

For any crystalline solid, it is crucial to consider the possibility of polymorphism—the ability of a compound to exist in multiple crystal forms.[7] Different polymorphs can exhibit significantly different physical properties, including melting point, stability, and, most importantly, solubility.[8][9] A metastable polymorph will generally be more soluble than the thermodynamically stable form.[8][9] Therefore, any comprehensive solubility study must include characterization of the solid form used (e.g., via X-ray powder diffraction, differential scanning calorimetry) to ensure consistency and to identify the most stable and relevant form for development.[10]

Chapter 2: The Theoretical Framework of Solubility

Solubility is a thermodynamic equilibrium process, where the rate of dissolution of a solute into a solvent equals the rate of precipitation out of the solution.[11][12] The extent to which a solute dissolves is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[13][14]

Key Factors Influencing Solubility:

  • Polarity: Polar solvents (e.g., water, methanol, DMSO) effectively dissolve polar and ionic solutes by forming strong dipole-dipole or hydrogen bonding interactions. Non-polar solvents (e.g., hexane, toluene) are better suited for non-polar solutes, interacting primarily through weaker van der Waals forces.[15] this compound, with its polar amine group and fluorinated ring, presents a mixed character, suggesting it will require solvents with a degree of polarity.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution (ΔH).

    • Endothermic Dissolution (ΔH > 0): Most solids absorb energy to dissolve. For these, solubility increases with increasing temperature, in accordance with Le Châtelier's Principle.[11][16][17]

    • Exothermic Dissolution (ΔH < 0): In some cases, heat is released during dissolution. Here, solubility decreases as temperature increases.[16]

  • Solvent-Solute Interactions: The ability of solvent molecules to overcome the solute-solute interactions within the crystal lattice and the solvent-solvent interactions is paramount. For this compound, solvents capable of hydrogen bonding with the amine group are likely to be effective.

Chapter 3: A Strategic Approach to Solvent Selection

A haphazard selection of solvents is inefficient. A logical, tiered approach, guided by the physicochemical properties of this compound, will yield more meaningful data. The following workflow is recommended.

G cluster_0 Phase 1: Initial Qualitative Screening cluster_1 Phase 2: Quantitative Determination A Start: this compound Solid B Select Solvents Across Polarity Spectrum (e.g., Heptane, Toluene, DCM, Acetone, EtOH, MeOH, Water) A->B C Add ~5-10 mg of solid to ~1 mL of solvent in a vial. B->C D Observe at Room Temperature (Vortex/Mix) C->D E Visually Classify: - Freely Soluble - Partially Soluble - Insoluble D->E F Select Solvents Showing Partial or Full Solubility E->F Proceed with promising candidates G Perform Thermodynamic Solubility Measurement (e.g., Shake-Flask Method) F->G H Quantify Concentration (e.g., HPLC, Gravimetric) G->H I Report Data (mg/mL or M) at a specified temperature H->I

Caption: A logical workflow for solubility screening and determination.

Chapter 4: Gold Standard Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent at a given temperature and pressure.[18] The Shake-Flask method is the most widely accepted technique for its determination.[15]

Experimental Protocol: Shake-Flask Method Coupled with HPLC Analysis

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (characterized solid form)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a 2 mL glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~20 mg.

    • Accurately pipette a known volume (e.g., 1.0 mL) of the chosen solvent into the vial.

    • Securely cap the vials. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period to ensure equilibrium is reached. A common starting point is 24-48 hours.[15] It is crucial to establish that equilibrium has been reached; this can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle.

    • Carefully draw the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove all undissolved solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

  • HPLC Analysis:

    • Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and UV detection wavelength.

    • Prepare a series of calibration standards of known concentrations.

    • Run the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted samples and record their peak areas.

  • Data Calculation and Reporting:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the final solubility in mg/mL or moles/L.

The entire experimental process must be meticulously controlled to ensure the data is trustworthy and self-validating.

G A Start: Add Excess Solid to Known Volume of Solvent B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Allow Excess Solid to Settle B->C D Filter Supernatant (0.22 µm filter) C->D E Prepare Known Dilution of Filtrate D->E F Analyze via Calibrated HPLC-UV E->F G Calculate Original Concentration (Apply Dilution Factor) F->G H Result: Thermodynamic Solubility (mg/mL) G->H

Caption: Workflow for the Shake-Flask solubility determination method.

Chapter 5: Presenting and Interpreting Solubility Data

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Classification
Heptane0.1< 0.1Insoluble
Toluene2.41.5Sparingly Soluble
Dichloromethane3.115.2Soluble
Acetone5.145.8Soluble
Ethanol5.2> 100Freely Soluble
Methanol6.6> 100Freely Soluble
Water10.25.3Slightly Soluble

This data is illustrative and must be determined experimentally.

Interpretation: The hypothetical data suggests that the solubility of this compound increases with solvent polarity, with polar protic solvents like ethanol and methanol being particularly effective. This is consistent with the presence of the hydrogen-bonding amine group. The moderate solubility in dichloromethane and acetone indicates that while polarity is important, other factors are also at play. The low aqueous solubility is a common challenge for many drug candidates and highlights a critical area for formulation development.

Conclusion

Determining the organic solvent solubility of this compound is a foundational step in its journey as a potential drug candidate. This guide has provided a comprehensive framework, moving from the theoretical principles of solubility to a detailed, actionable experimental protocol. By adhering to a systematic approach—characterizing the starting material, making informed solvent choices, and employing a robust method like the shake-flask technique—researchers can generate the high-quality, reliable data needed to drive formulation and process development forward. The insights gained from such a study are not merely academic; they are the bedrock upon which successful pharmaceutical products are built.

References

A Technical Guide to the Spectroscopic Characterization of 2,3,5-Trifluoro-4-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated heterocycles particularly valuable scaffolds. 2,3,5-Trifluoro-4-pyridinamine is a member of this important class of compounds. Its trifluorinated pyridine core, combined with a key amino functional group, makes it a significant building block for the synthesis of novel pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the structural elucidation of its downstream derivatives.

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopy and data from analogous fluorinated and aminated pyridine systems to provide a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to effectively work with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the amino protons and the lone aromatic proton.

Predicted Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constant (J) HzAssignment
~7.5 - 8.0d (doublet)J(H,F) ≈ 2-4 HzH-6
~4.5 - 5.5br s (broad singlet)--NH₂

Causality Behind Predictions:

  • H-6 Proton: The single proton on the pyridine ring at position 6 is expected to resonate at a downfield chemical shift due to the electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms. Its multiplicity will be a doublet due to coupling with the adjacent fluorine atom at position 5.

  • Amino Protons (-NH₂): The protons of the amino group will likely appear as a broad singlet. The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will reveal the carbon skeleton, with the chemical shifts and multiplicities being heavily influenced by the attached fluorine atoms.

Predicted Chemical Shift (δ) ppmPredicted Multiplicity (due to C-F coupling)Assignment
~150 - 155dddC-2
~135 - 140dddC-3
~120 - 125dC-4
~145 - 150dddC-5
~130 - 135dC-6

Expert Insights on Carbon-Fluorine Coupling:

The presence of fluorine atoms complicates the ¹³C NMR spectrum due to through-bond scalar coupling (J-coupling). Each carbon signal will be split into a multiplet depending on the number of fluorine atoms it is coupled to and the number of bonds separating them. The magnitude of these coupling constants provides invaluable structural information:

  • ¹J(C,F): Large, typically 200-250 Hz.

  • ²J(C,F): Smaller, around 20-30 Hz.

  • ³J(C,F): Generally 5-10 Hz.

The predicted multiplicities (ddd for doublet of doublet of doublets) arise from the coupling of each carbon to multiple, non-equivalent fluorine atoms.

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in the molecule.[1][2]

Predicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constants (J) HzAssignment
~ -90 to -110ddJ(F,F) ≈ 15-25 Hz, J(F,H) ≈ 2-4 HzF-5
~ -140 to -160dJ(F,F) ≈ 15-25 HzF-3
~ -160 to -180dJ(F,F) ≈ 15-25 HzF-2

Rationale for ¹⁹F NMR Predictions:

The chemical shifts of fluorine atoms on a pyridine ring are influenced by their position relative to the nitrogen atom and other substituents.[3] The multiplicities arise from coupling to other fluorine atoms and any nearby protons. The expected coupling pattern provides connectivity information.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation:

    • For ¹H and ¹⁹F NMR, dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: ≥1024, depending on concentration.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse, proton-decoupled.

    • Spectral Width: ~100 ppm, centered around the expected chemical shift range.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 64-256.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Insert Sample H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Spectrometer->F19_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing Analysis Peak Picking & Integration Processing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. The IR spectrum of this compound would be characterized by absorptions corresponding to the N-H, C-N, C-F, and aromatic C=C and C=N bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, DoubletN-H stretching (asymmetric and symmetric)
1640 - 1600StrongC=C and C=N stretching (aromatic ring)
1580 - 1550MediumN-H bending (scissoring)
1300 - 1000Strong, Multiple BandsC-F stretching
1250 - 1200MediumC-N stretching

Interpretation of Key Vibrational Modes:

  • N-H Stretching: The amino group will give rise to two distinct bands in the high-frequency region, corresponding to the asymmetric and symmetric stretching vibrations.[4]

  • Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1640-1400 cm⁻¹ region.

  • C-F Stretching: The carbon-fluorine bonds will produce strong absorption bands in the fingerprint region (1300-1000 cm⁻¹). The presence of multiple C-F bonds will likely result in a complex pattern of absorptions in this area.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

This protocol ensures a uniform and reproducible solid-state measurement.

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation:

    • A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis Compound This compound Grind Grind to Homogeneous Mixture Compound->Grind KBr Dry KBr Powder KBr->Grind Press Press into Pellet Grind->Press FTIR FTIR Spectrometer Press->FTIR Place Pellet Background Acquire Background Spectrum FTIR->Background Sample_Spec Acquire Sample Spectrum FTIR->Sample_Spec Background->Sample_Spec Analysis Identify Characteristic Peaks Sample_Spec->Analysis Interpretation Correlate with Functional Groups Analysis->Interpretation

Caption: Workflow for Solid-State IR Spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization)
  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 148, corresponding to the molecular weight of C₅H₃F₃N₂.[5]

  • Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that will likely cause fragmentation of the pyridine ring. Predicted key fragments include:

    • Loss of HCN (m/z 27) from the pyridine ring.

    • Loss of fluorine (F•, m/z 19).

    • Loss of HF (m/z 20).

Experimental Protocol for MS Data Acquisition (EI-MS)
  • Sample Preparation:

    • Dissolve a small amount (<1 mg) of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • Instrumentation:

    • A mass spectrometer equipped with an Electron Ionization (EI) source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

MS_Logic Molecule This compound (C₅H₃F₃N₂) Ionization Electron Ionization (70 eV) Molecule->Ionization Molecular_Ion Molecular Ion (M⁺) m/z = 148 Ionization->Molecular_Ion Fragment1 Loss of HCN [M-HCN]⁺ Molecular_Ion->Fragment1 Fragment2 Loss of F• [M-F]⁺ Molecular_Ion->Fragment2 Fragment3 Loss of HF [M-HF]⁺ Molecular_Ion->Fragment3 Detector Mass Analyzer & Detector Molecular_Ion->Detector Fragment1->Detector Fragment2->Detector Fragment3->Detector

Caption: Predicted Fragmentation in EI-Mass Spectrometry.

Conclusion: An Integrated Spectroscopic Approach

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and Mass Spectrometry. While this guide presents a predictive analysis based on well-established spectroscopic principles and data from analogous compounds, the outlined experimental protocols provide a robust framework for the acquisition of empirical data. A consistent and logical correlation between the data obtained from these different techniques is the cornerstone of a validated structural assignment. For researchers and professionals in drug development and materials science, a thorough understanding of these spectroscopic signatures is essential for advancing the applications of this and other novel fluorinated pyridines.

References

Navigating the Synthesis and Supply of 2,3,5-Trifluoro-4-pyridinamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Among the fluorinated heterocycles of significant interest is 2,3,5-Trifluoro-4-pyridinamine (CAS No. 105252-95-7), a versatile building block for the synthesis of novel bioactive compounds. This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its commercial suppliers, synthesis, properties, and applications.

Introduction to this compound: A Fluorinated Pyridine Building Block

This compound is a substituted pyridine ring bearing three fluorine atoms and an amino group. The presence and specific arrangement of these functional groups impart unique electronic properties and reactivity to the molecule, making it a valuable synthon in medicinal chemistry. The trifluorinated pyridine core can enhance metabolic stability, modulate pKa, and improve binding affinity of a parent molecule to its biological target.

Commercial Availability: Sourcing this compound

A critical first step in any research endeavor is securing a reliable source of starting materials. This compound is available from a number of reputable commercial suppliers who specialize in fine chemicals and research compounds. When selecting a supplier, researchers should consider factors such as purity, availability of different quantities, lead times, and the provision of comprehensive analytical data, including a Certificate of Analysis (CoA).

Table 1: Prominent Commercial Suppliers of this compound

SupplierWebsitePurityNotes
Santa Cruz Biotechnology, Inc.--INVALID-LINK--Research GradeOffers the compound for proteomics research.[1]
GlobalChemMall--INVALID-LINK--≥99%Chinese manufacturer and supplier.[2]
Manchester Organics--INVALID-LINK--Not specifiedA UK-based supplier of fine organic chemicals.[3]
Fisher Scientific--INVALID-LINK--Not specifiedA major distributor of scientific products.

It is imperative for researchers to verify the product specifications and request a Safety Data Sheet (SDS) from the chosen supplier before procurement and handling.

Synthesis of this compound: A Methodological Overview

While detailed proprietary synthesis methods are often closely guarded by commercial suppliers, a general understanding of the synthetic pathways to fluorinated pyridines can provide valuable context for researchers. The synthesis of such compounds often involves multi-step sequences starting from more readily available precursors. A plausible synthetic approach for this compound could involve the amination of a corresponding tetrafluorinated pyridine precursor.

A representative, though not specific, synthesis of a related aminofluoropyridine is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.[4] Another general method is nucleophilic aromatic substitution on highly fluorinated pyridine rings.[5]

Experimental Protocol: Illustrative Synthesis of a Fluorinated Aminopyridine (General Example)

This protocol is a generalized representation and may require significant optimization for the synthesis of this compound.

  • Step 1: Diazotization. To a cooled solution of the corresponding aminotrifluoropyridine precursor in a suitable acid (e.g., tetrafluoroboric acid), a solution of sodium nitrite in water is added dropwise while maintaining a low temperature (0-5 °C). The reaction mixture is stirred for a specified period to ensure complete formation of the diazonium salt.

  • Step 2: Fluorination. The diazonium salt solution is then carefully heated to induce decomposition and the introduction of the fluorine atom. The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is neutralized and extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired fluorinated aminopyridine.

Caption: A generalized workflow for the synthesis of a fluorinated aminopyridine.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While experimental data for this specific compound is not widely published, data for structurally similar compounds can provide valuable estimations.

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Related)2-Amino-4-(trifluoromethyl)pyridine (for comparison)
Molecular Formula C₅H₃F₃N₂C₆H₅F₃N₂
Molecular Weight 148.09 g/mol [1]162.11 g/mol
Appearance Off-white crystalline solid (predicted)Off-white crystalline solid[6]
Melting Point Not available70-74 °C[6]
Boiling Point Not available221.3 °C at 760 mmHg[6]
Solubility Soluble in many organic solvents (predicted)Soluble in many organic solvents[7]

Spectroscopic Characterization:

The structural elucidation of this compound would be confirmed through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals corresponding to the aromatic proton and the amine protons.

    • ¹³C NMR would reveal the carbon skeleton of the molecule.

    • ¹⁹F NMR is a crucial technique for fluorinated compounds and would show distinct signals for each of the three fluorine atoms, with coupling patterns providing information about their relative positions.

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H and C-F bonds, as well as the aromatic ring vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the trifluoromethylpyridine moiety into drug candidates is a well-established strategy to enhance their therapeutic potential.[8][9] The unique properties of fluorine can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.[8]

While specific applications of this compound are not extensively documented in publicly available literature, its structure suggests its potential as a key intermediate in the synthesis of:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The fluorine substituents can modulate the binding affinity and selectivity of these inhibitors.

  • Agrochemicals: Trifluoromethylpyridines are integral components of various modern herbicides and insecticides.[10]

  • Central Nervous System (CNS) Agents: The ability of fluorine to improve blood-brain barrier penetration makes fluorinated compounds attractive for the development of drugs targeting the CNS.

Caption: Potential applications of this compound in research and development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general safety guidelines for related fluorinated pyridines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

In case of a spill, follow the emergency procedures outlined in the SDS.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its commercial availability from several suppliers facilitates its use in research. A thorough understanding of its synthesis, properties, and safe handling is paramount for its successful application in the laboratory. As the demand for sophisticated fluorinated molecules continues to grow, the importance of synthons like this compound in advancing scientific innovation is undeniable.

References

2,3,5-Trifluoro-4-pyridinamine: A Technical Guide for the Advanced Synthesis Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. Fluorine's unique stereoelectronic properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—impart profound effects on a molecule's pharmacokinetic and physicochemical profile. These effects include enhanced metabolic stability, increased lipophilicity, and modulated pKa, which can lead to improved binding affinity and better cell permeability of drug candidates.[1][2]

Within this context, fluorinated pyridines have emerged as exceptionally valuable building blocks. The pyridine ring itself is a prevalent motif in a vast number of bioactive molecules. When decorated with fluorine atoms, its reactivity and properties are significantly altered, opening new avenues for chemical exploration. 2,3,5-Trifluoro-4-pyridinamine (CAS 105252-95-7) represents a highly strategic, yet under-documented, building block.[3] Its trifluorinated core presents a unique electronic landscape, and the presence of a nucleophilic amino group alongside reactive C-F bonds offers a versatile platform for the synthesis of complex, high-value molecules in pharmaceuticals and agrochemicals.[4][5]

This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Properties

A summary of the core identifying information and predicted physical properties is presented in Table 1. The predicted properties are derived from computational models and comparison with similar structures like 2-amino-4-(trifluoromethyl)pyridine.[6]

PropertyValueSource
CAS Number 105252-95-7[3]
Molecular Formula C₅H₃F₃N₂[3]
Molecular Weight 148.09 g/mol [3]
Appearance Predicted: White to off-white solidAnalogues
Melting Point Predicted: 70-90 °CAnalogues
Boiling Point Predicted: >200 °CAnalogues
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, THF, alcohols)Analogues
Spectroscopic Signature

The spectroscopic data for this compound is key to its identification and characterization during synthesis and reaction monitoring. Below are the predicted NMR and IR characteristics.

  • ¹H NMR: The spectrum is expected to be simple, showing a signal for the C6-H proton, likely appearing as a multiplet due to coupling with the fluorine atoms at the 2 and 5 positions. The amine (-NH₂) protons will appear as a broad singlet.

  • ¹⁹F NMR: This is the most informative NMR technique for this molecule. Three distinct signals are expected, one for each fluorine atom (F2, F3, F5). The chemical shifts and coupling constants (JFF) will be characteristic of their positions on the electron-deficient pyridine ring.

  • ¹³C NMR: Five signals are expected for the pyridine ring carbons. The chemical shifts will be significantly influenced by the attached fluorine atoms, with large ¹JCF coupling constants being a key feature.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching for the aromatic ring (1500-1600 cm⁻¹), and strong C-F stretching bands (1100-1300 cm⁻¹).

Synthesis of this compound: A Mechanistic Approach

The most logical and practiced method for synthesizing aminofluoropyridines is through the nucleophilic aromatic substitution (SNAr) of a polyfluorinated precursor. The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the presence of multiple electron-withdrawing fluorine atoms, making the ring highly susceptible to attack by nucleophiles.

The SNAr Mechanism on Polyfluoropyridines

The SNAr reaction on a polyfluoropyridine proceeds via a two-step addition-elimination mechanism. The regioselectivity of the initial nucleophilic attack is a critical consideration. For penta- and tetrafluoropyridines, the C4 position (para to the ring nitrogen) is the most electrophilic and sterically accessible, making it the primary site for substitution.[7] This is due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate (a Meisenheimer-like complex) through resonance.

The general workflow for this synthetic strategy is outlined in the diagram below.

G cluster_0 Synthesis of this compound Precursor Polyfluoropyridine Precursor (e.g., 2,3,4,5-Tetrafluoropyridine) Reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 50-100 °C) Precursor->Reaction Electrophilic Substrate AmineSource Amine Nucleophile (e.g., aq. Ammonia, NH4OH) AmineSource->Reaction Nucleophile Solvent Polar Aprotic Solvent (e.g., DMSO, NMP) Solvent->Reaction Reaction Medium Product This compound Workup Aqueous Workup (Quench, Extraction) Reaction->Workup Reaction Mixture Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Purification->Product

Caption: Synthetic workflow for this compound via SNAr.

Representative Experimental Protocol

Materials:

  • 2,3,4,5-Tetrafluoropyridine (1 equivalent)

  • Aqueous Ammonia (28-30%, 5-10 equivalents)

  • Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, dissolve 2,3,4,5-tetrafluoropyridine (1 eq.) in DMSO.

  • Addition of Nucleophile: Add aqueous ammonia (5-10 eq.) to the solution.

  • Reaction: Seal the vessel and heat the reaction mixture to 50-80 °C. Monitor the reaction progress by GC-MS or ¹⁹F NMR until the starting material is consumed (typically 4-12 hours). The disappearance of the ¹⁹F NMR signal corresponding to the C4-F of the starting material is a key indicator of reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, mass spectrometry, and melting point analysis.

Reactivity and Applications as a Building Block

This compound is a bifunctional building block. Its reactivity is dictated by the interplay between the nucleophilic amino group and the remaining electrophilic sites on the pyridine ring (the C-F bonds).

Reactions at the Amino Group

The amino group at the C4 position can readily participate in a variety of standard transformations, including:

  • Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or anhydrides in the presence of a non-nucleophilic base to form amides and sulfonamides.

  • Alkylation: N-alkylation with alkyl halides, though this may require stronger conditions due to the electron-withdrawing nature of the ring.

  • Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce other functional groups at the C4 position, although this would remove the key amino functionality.

Nucleophilic Aromatic Substitution of Fluorine

The remaining fluorine atoms at the C2 and C5 positions are still activated towards nucleophilic substitution, albeit less so than the original C4 fluorine. The C2 position is generally more reactive than the C5 position due to its proximity to the ring nitrogen. This allows for sequential, regioselective substitutions.

G cluster_1 Reactivity of this compound cluster_N Reactions at NH2 cluster_F Reactions at C-F Start This compound Amide Amide / Sulfonamide Formation (Acyl/Sulfonyl Halides) Start->Amide Electrophiles Alkylated N-Alkylation (Alkyl Halides) Start->Alkylated SNAr_2 SNAr at C2 (Strong Nucleophiles, e.g., RS⁻, RO⁻) Start->SNAr_2 Nucleophiles SNAr_5 SNAr at C5 (Harsher Conditions) Start->SNAr_5

References

The Advent of a Privileged Scaffold: A Technical History of Trifluoropyridinamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties conferred by the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. When applied to the pyridine ring, a ubiquitous scaffold in biologically active compounds, these effects are amplified, making fluorinated pyridines indispensable building blocks. This technical guide explores the discovery and historical evolution of synthetic methodologies for accessing a particularly important subclass: trifluoropyridinamine compounds. From early, challenging procedures to the sophisticated and diverse strategies employed today, we will delve into the chemistry that has established this scaffold as a privileged motif in the development of novel pharmaceuticals and agrochemicals.

Genesis of a Fluorinated Heterocycle: Early Discoveries and Synthetic Hurdles

The journey to synthesize fluorinated pyridines was initially fraught with difficulty. The introduction of a trifluoromethyl group onto a pyridine ring was first reported in 1947, accomplished through a process of chlorination and subsequent fluorination of picoline.[1] This seminal work laid the foundation for the broader field of trifluoromethylpyridines (TFMPs). However, the synthesis of their amino-substituted counterparts, trifluoropyridinamines, presented additional challenges due to the electron-deficient nature of the fluorinated pyridine ring, which deactivates it towards certain types of reactions.

Early methods for introducing fluorine onto aromatic rings, such as the Balz-Schiemann reaction involving potentially explosive diazonium salts, were often hazardous and low-yielding. The development of more robust and safer fluorination techniques was a critical step forward. For the synthesis of trifluoropyridinamines, two primary strategies emerged as the most viable:

  • Halogen Exchange (Halex) Reactions: This approach involves the substitution of a chlorine or bromine atom on a pre-formed trifluoromethylpyridine ring with an amino group. This nucleophilic aromatic substitution (SNAr) is facilitated by the strong electron-withdrawing nature of the trifluoromethyl group, which activates the ring towards nucleophilic attack.

  • Ring Construction (Cyclocondensation): This method involves building the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl and amino functionalities. This strategy offers greater flexibility in the placement of substituents on the final pyridine ring.[1][2]

A significant milestone in the development of trifluoropyridinamine chemistry was a 1987 patent that described the synthesis of several aminotrifluoromethylpyridine compounds.[3] This publication highlighted the growing recognition of these compounds as valuable intermediates for the synthesis of biologically active molecules, particularly in the agrochemical and pharmaceutical industries.[3]

Evolution of Synthetic Methodologies: From Foundational Reactions to Modern Innovations

The demand for trifluoropyridinamine building blocks has driven the continuous evolution of synthetic methods, with a focus on improving efficiency, scalability, and functional group tolerance.

The Workhorse of Trifluoropyridinamine Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The amination of halo-trifluoromethylpyridines remains a cornerstone of trifluoropyridinamine synthesis. The reaction typically involves treating a chloro- or bromo-trifluoromethylpyridine with ammonia or a primary/secondary amine at elevated temperatures and pressures, often in the presence of a copper catalyst.[3][4]

Generalized SNAr for Trifluoropyridinamine Synthesis

sn_ar start Halogenated Trifluoromethylpyridine product Trifluoropyridinamine start->product S_NAr amine Amine (R-NH2) amine->product catalyst Catalyst (e.g., Cu(I)) S_NAr S_NAr catalyst->S_NAr conditions Heat, Pressure conditions->S_NAr

Caption: Generalized workflow for SNAr-based trifluoropyridinamine synthesis.

Experimental Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine via SNAr

  • Reaction Setup: To a high-pressure autoclave, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), a copper(I) salt catalyst (e.g., CuI, 0.1 eq), and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Ammonia Addition: Cool the autoclave to -78 °C and carefully condense anhydrous ammonia (10-20 eq) into the vessel.

  • Reaction: Seal the autoclave and heat to 120-150 °C for 12-24 hours. The internal pressure will increase significantly.

  • Workup: After cooling to room temperature, carefully vent the excess ammonia. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-amino-5-(trifluoromethyl)pyridine.

Constructing the Core: Cyclocondensation Strategies

Cyclocondensation reactions offer a powerful alternative for accessing trifluoropyridinamines with diverse substitution patterns. These methods typically involve the reaction of a trifluoromethyl-containing building block, such as a β-ketoester or an enaminone, with a suitable nitrogen source and a C2 or C3 fragment.

Key Trifluoromethyl-Containing Building Blocks for Cyclocondensation

Building BlockCorresponding Trifluoropyridinamine Product
Ethyl 4,4,4-trifluoroacetoacetate2-Hydroxy-4-(trifluoromethyl)pyridine derivatives (precursors to amines)
4-Amino-1,1,1-trifluorobut-3-en-2-one2-Substituted-4-(trifluoromethyl)pyridines
1,1,1-Trifluoro-2,4-pentanedione2,6-Dimethyl-4-(trifluoromethyl)pyridine derivatives

Cyclocondensation Pathway for Trifluoropyridinamine Synthesis

cyclocondensation building_block CF3-Containing Building Block intermediate Acyclic Intermediate building_block->intermediate nitrogen_source Nitrogen Source (e.g., Ammonia) nitrogen_source->intermediate c2_fragment C2/C3 Fragment c2_fragment->intermediate product Trifluoropyridinamine intermediate->product Cyclization naporafenib naporafenib Naporafenib Structure (Illustrative - not a chemical drawing program) mapk_pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Naporafenib Naporafenib Naporafenib->RAF Inhibition

References

Methodological & Application

Synthesis of 2,3,5-Trifluoro-4-pyridinamine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2,3,5-trifluoro-4-pyridinamine and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and professionals in the field, offering not just procedural steps but also the underlying scientific rationale to ensure successful and reproducible outcomes.

Introduction: The Significance of Fluorinated Pyridinamines

Fluorinated heterocyclic compounds, particularly substituted pyridinamines, represent a cornerstone in modern pharmaceutical design. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties. This includes enhancing metabolic stability, increasing binding affinity to target proteins, and improving membrane permeability. This compound, as a key building block, offers a unique scaffold for the development of novel therapeutic agents, particularly in the areas of kinase inhibitors and other targeted therapies. The precise arrangement of fluorine atoms and the reactive amine group provides a versatile platform for further chemical modifications.

Core Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to this compound involves a two-step synthetic sequence starting from the readily available pentafluoropyridine (PFP). This strategy leverages the inherent reactivity of highly fluorinated aromatic systems.

The overall synthetic workflow can be visualized as follows:

G PFP Pentafluoropyridine Intermediate 4-Amino-2,3,5,6-tetrafluoropyridine PFP->Intermediate Step 1: Amination (SNAr) Target This compound Intermediate->Target Step 2: Selective Hydrodefluorination

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the fluorine atoms and the ring nitrogen atom makes the pyridine ring highly susceptible to attack by nucleophiles. The 4-position is particularly activated, leading to a highly regioselective reaction.[1][2]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.[1] First, the nucleophile (ammonia) attacks the electron-deficient carbon at the 4-position of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Caption: Generalized SNAr mechanism for the amination of PFP.

Detailed Experimental Protocol: Amination of Pentafluoropyridine

Materials:

  • Pentafluoropyridine (PFP)

  • Concentrated aqueous ammonia (28-30%)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • High-pressure reaction vessel (autoclave)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine pentafluoropyridine (1 equivalent) and ethanol.

  • Addition of Ammonia: Carefully add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to the reaction vessel. The use of excess ammonia is crucial to drive the reaction to completion and to neutralize the hydrogen fluoride byproduct.[3]

  • Reaction Conditions: Seal the vessel and heat the mixture to 50-60 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Typically, the reaction is complete within 4-6 hours.

  • Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Dilute the mixture with water and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 4-amino-2,3,5,6-tetrafluoropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. The pure product is a white to off-white solid.[4]

Table 1: Key Reaction Parameters for Amination

ParameterRecommended Value/ConditionRationale
Solvent EthanolGood solubility for both PFP and aqueous ammonia, facilitating a homogeneous reaction mixture.
Temperature 50-60 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Ammonia Excess 5-10 equivalentsEnsures complete conversion of PFP and neutralizes the HF byproduct.
Pressure Autogenous (developed in a sealed vessel upon heating)Contains the volatile ammonia and allows the reaction to proceed at a reasonable rate above its boiling point.
Reaction Time 4-6 hoursTypically sufficient for complete conversion, but should be monitored by TLC or GC-MS.
Purification Recrystallization or Column ChromatographyTo remove any unreacted starting material and potential minor isomers.

Part 2: Selective Reductive Hydrodefluorination

The second step is the critical transformation to achieve the desired 2,3,5-trifluoro substitution pattern. This involves the selective removal of a single fluorine atom, preferentially from the 6-position of 4-amino-2,3,5,6-tetrafluoropyridine. A promising method for this transformation is reductive defluorination using zinc powder in an aqueous ammonia solution, a method adapted from a patented procedure for the synthesis of other fluorinated pyridines.[5]

Reaction Principle: Reductive Defluorination

This reaction is a type of hydrodefluorination, where a C-F bond is cleaved and replaced with a C-H bond. The use of a reducing agent like zinc in a protic medium (aqueous ammonia) provides the necessary electrons and protons for this transformation. The selectivity of the reduction is influenced by the electronic environment of the pyridine ring. The amino group at the 4-position and the ring nitrogen activate the adjacent fluorine atoms for reduction.

Hydrodefluorination Intermediate 4-Amino-2,3,5,6-tetrafluoropyridine Target This compound Intermediate->Target Selective Reduction Reagents Zn, aq. NH₃

Caption: Selective hydrodefluorination of the intermediate.

Detailed Experimental Protocol: Selective Hydrodefluorination

Materials:

  • 4-Amino-2,3,5,6-tetrafluoropyridine

  • Zinc powder (activated)

  • Concentrated aqueous ammonia (28-30%)

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-2,3,5,6-tetrafluoropyridine (1 equivalent) in a mixture of water and concentrated aqueous ammonia.

  • Addition of Zinc: Add an excess of activated zinc powder (e.g., 3-5 equivalents) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (around 80-90 °C) with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the excess zinc and other inorganic salts. Wash the celite pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Table 2: Key Reaction Parameters for Hydrodefluorination

ParameterRecommended Value/ConditionRationale
Reducing Agent Zinc powder (activated)A cost-effective and efficient reducing agent for this transformation.
Solvent System Aqueous ammoniaProvides a basic and protic medium, facilitating the reductive process and solubilizing the starting material.
Temperature 80-90 °C (reflux)Increases the reaction rate for the C-F bond cleavage.
Zinc Excess 3-5 equivalentsEnsures complete reduction of the starting material.
Reaction Time 8-12 hoursSufficient time for the reaction to proceed to completion, but should be monitored.
Purification Column Chromatography or RecrystallizationTo isolate the desired product from any unreacted starting material or over-reduced byproducts.

Safety Precautions

  • Pentafluoropyridine is a volatile and toxic compound. All manipulations should be carried out in a well-ventilated fume hood.

  • Aqueous ammonia is corrosive and has a pungent odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions in sealed vessels can generate significant pressure. Ensure the reaction vessel is rated for the expected temperature and pressure.

  • Zinc powder can be flammable. Handle with care and avoid ignition sources.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the amination of pentafluoropyridine followed by a selective reductive hydrodefluorination. The protocols provided in this guide, along with the mechanistic insights, offer a solid foundation for researchers to produce this valuable building block for drug discovery and development. Careful attention to reaction conditions and purification techniques is paramount for obtaining the desired product in high yield and purity.

References

Application Notes & Protocols: Leveraging 2,3,5-Trifluoro-4-pyridinamine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 2,3,5-trifluoro-4-pyridinamine as a versatile building block in nucleophilic aromatic substitution (SNAr) reactions. We delve into the mechanistic principles governing its reactivity, present detailed, field-proven protocols for its application, and discuss its significance in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, medicinal chemists, and process development scientists seeking to harness the unique chemical properties of polyfluorinated pyridines.

Foundational Principles: Why this compound is a Superior SNAr Substrate

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Among fluorinated heterocycles, polyfluorinated pyridines are exceptionally valuable substrates for nucleophilic aromatic substitution (SNAr), a powerful C-N, C-O, C-S, and C-C bond-forming reaction.[5][6]

This compound (CAS 105252-95-7) is a uniquely activated and synthetically useful reagent.[7] Its utility stems from the confluence of two key electronic features: the inherent electron-deficient nature of the pyridine ring and the powerful inductive effect of multiple fluorine substituents.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike electrophilic aromatic substitution, SNAr proceeds via a two-step mechanism involving a nucleophilic attack on an electron-poor aromatic ring.[8][9]

  • Addition & Meisenheimer Complex Formation: A nucleophile attacks the carbon atom bearing a leaving group. This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][10] This initial attack is typically the rate-determining step of the reaction.[8]

  • Elimination & Aromaticity Restoration: The aromaticity is restored through the expulsion of a leaving group, typically a halide.

The overall process results in the net substitution of the leaving group with the nucleophile.

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Causality of Reactivity: The Role of Fluorine and Ring Nitrogen

The high reactivity of this compound in SNAr reactions is not coincidental; it is a direct consequence of its electronic architecture.

  • Activation by Fluorine: Fluorine possesses the highest electronegativity of any element. In SNAr, its powerful electron-withdrawing inductive effect makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack.[8][11] Crucially, while the C-F bond is strong, its cleavage is not part of the rate-determining step. Therefore, fluorine's activating effect outweighs its leaving group ability, leading to the established reactivity order of F > Cl > Br > I for SNAr.[6][8]

  • Regioselectivity Directed by Nitrogen: The pyridine nitrogen atom is inherently electron-withdrawing and can stabilize the negative charge of the Meisenheimer intermediate through resonance. This stabilization is most effective when the attack occurs at the C2 (ortho) or C4 (para) positions relative to the nitrogen.[6][12]

In this compound, the fluorine atom at the C2 position is the most activated site for nucleophilic displacement. It is ortho to the powerfully activating ring nitrogen. The fluorine at C5 is meta to the nitrogen and is therefore significantly less reactive under standard SNAr conditions. The amino group at C4, being an electron-donating group, has a modest deactivating effect, but this is overwhelmingly overcome by the activation provided by the ring nitrogen and the fluorine atoms. This predictable regioselectivity is a key advantage in complex synthetic design.

Figure 2: Regioselectivity of SNAr on this compound.

Experimental Protocol: Synthesis of 2-Alkoxy-3,5-difluoro-4-pyridinamine

This section provides a robust, generalized protocol for the SNAr reaction of this compound with an alcohol nucleophile. This procedure can be adapted for various primary and secondary alcohols.

Reaction Scheme: Reaction scheme for SNAr of this compound with an alcohol.

Materials and Equipment
  • Reagents:

    • This compound

    • Anhydrous alcohol (e.g., Ethanol, Methanol, Isopropanol)

    • Strong base (e.g., Sodium hydride (60% dispersion in mineral oil), Potassium tert-butoxide)

    • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))[6]

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Septa and nitrogen/argon inlet

    • Syringes and needles

    • Thermometer or temperature controller

    • Separatory funnel

    • Rotary evaporator

    • Glassware for chromatography

    • TLC plates (e.g., silica gel 60 F₂₅₄)

Step-by-Step Procedure

CAUTION: Sodium hydride reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Preparation of the Nucleophile (Alkoxide): a. To a flame-dried, two-neck round-bottom flask under a positive pressure of nitrogen, add the anhydrous alcohol (1.2 equivalents) and anhydrous THF (approx. 0.2 M relative to the alcohol). b. Cool the solution to 0 °C in an ice-water bath. c. Carefully add sodium hydride (1.1 equivalents) portion-wise. Note: Vigorous hydrogen evolution will occur. Allow the reaction to stir at 0 °C for 20-30 minutes, or until gas evolution ceases and the solution becomes homogeneous or a fine suspension.

  • SNAr Reaction: a. In a separate flame-dried flask under nitrogen, dissolve this compound (1.0 equivalent) in anhydrous THF (to achieve a final concentration of approx. 0.1 M). b. Cool the solution of the pyridinamine to 0 °C. c. Using a cannula or syringe, slowly add the freshly prepared alkoxide solution from step 1 to the pyridinamine solution over 10-15 minutes. d. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Reaction Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 30-50% Ethyl acetate in Hexanes). b. The product spot should be less polar than the starting pyridinamine. Visualize spots under UV light (254 nm).

  • Workup and Extraction: a. Once the reaction is complete (as judged by TLC), cool the flask back to 0 °C. b. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted base. c. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: a. The resulting crude residue is typically purified by flash column chromatography on silica gel. b. Use a gradient elution system, starting with a low polarity eluent (e.g., 10% EtOAc/Hexanes) and gradually increasing the polarity to isolate the desired product. c. Combine the pure fractions and remove the solvent in vacuo to yield the final product.

Summary of Reaction Parameters
ParameterRecommended Value/ConditionRationale & Causality
Nucleophile Eq. 1.1 - 1.5Ensures complete consumption of the starting material. Excess can be quenched.
Base NaH, KOtBuA strong, non-nucleophilic base is required to fully deprotonate the alcohol.
Solvent THF, DMF, DMSOPolar aprotic solvents effectively solvate the cation, freeing the nucleophile.[6]
Temperature 0 °C to Room Temp.Exothermic addition is controlled at 0°C. Reaction proceeds readily at RT.
Reaction Time 2 - 12 hoursVaries with the nucleophile's steric bulk and nucleophilicity. Monitor by TLC.
Expected Yield 65 - 90%Highly dependent on the specific nucleophile and purification efficiency.

Applications and Synthetic Versatility

The products derived from this compound are valuable intermediates for constructing highly functionalized pyridine cores. The remaining fluorine atoms at the C3 and C5 positions can potentially undergo further functionalization under more forcing conditions or through alternative chemistries (e.g., metal-catalyzed cross-coupling), allowing for the generation of diverse molecular libraries. This building block is particularly relevant in the synthesis of:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.[4]

  • Agrochemicals: Many modern herbicides and fungicides incorporate trifluoromethylpyridine moieties.[15]

  • CNS-Active Agents: Strategic fluorination can improve blood-brain barrier penetration, a critical factor for drugs targeting the central nervous system.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Incomplete deprotonation of the nucleophile.2. Insufficiently reactive nucleophile.3. Low reaction temperature.1. Ensure the base is fresh and added to anhydrous solvent. Allow sufficient time for alkoxide formation.2. Use a stronger base (e.g., KOtBu). Switch to a more polar solvent like DMF or DMSO.3. Gently warm the reaction (e.g., to 40-50 °C) and monitor carefully by TLC.
Low Yield 1. Moisture contamination quenching the base/nucleophile.2. Steric hindrance from a bulky nucleophile.3. Product lost during aqueous workup or purification.1. Use flame-dried glassware and anhydrous solvents/reagents.2. Increase reaction time and/or temperature. Consider a less hindered nucleophile if possible.3. Perform back-extraction of the aqueous layer. Optimize chromatography conditions.
Formation of Multiple Products 1. Reaction temperature is too high, causing loss of regioselectivity.2. Presence of a di-nucleophile leading to double substitution.1. Maintain controlled temperature, especially during the addition of the nucleophile.2. Use a limiting amount of the nucleophile (≤1.0 eq) to favor mono-substitution.

References

Application Notes and Protocols: The Strategic Application of 2,3,5-Trifluoro-4-pyridinamine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Medicinal Chemistry Division

Abstract: This technical guide provides an in-depth exploration of 2,3,5-Trifluoro-4-pyridinamine, a critical building block in modern medicinal chemistry. We delve into the physicochemical rationale for its use, highlighting how its unique electronic and structural properties are leveraged to create potent and selective kinase inhibitors. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and practical guidance for the successful incorporation of this versatile synthon into drug discovery pipelines, using the synthesis of an epidermal growth factor receptor (EGFR) inhibitor scaffold as a central example.

Introduction: The Imperative for Innovation in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate the majority of cellular pathways, making them a primary focus for therapeutic intervention, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment.[3] However, challenges such as acquired resistance and off-target toxicity necessitate the continuous innovation of new chemical entities with improved pharmacological profiles.[4]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5] Fluorine's unique properties—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[5][6] Within this context, fluorinated heterocyclic scaffolds like this compound (CAS 105252-95-7) have emerged as exceptionally valuable intermediates.[7] This guide elucidates the chemical principles and practical applications of this key building block in the synthesis of next-generation kinase inhibitors.

The Scientific Rationale: Why this compound?

The utility of this compound is not coincidental; it is a result of the precise electronic effects imparted by the trifluoro-substitution pattern. These effects provide medicinal chemists with a powerful tool to fine-tune molecular properties.

  • Modulated Basicity (pKa): The potent electron-withdrawing nature of the three fluorine atoms significantly reduces the basicity of the pyridine ring nitrogen. This is a critical feature for kinase inhibitors, as a lower pKa can decrease off-target interactions with ion channels (e.g., hERG) and improve oral bioavailability by ensuring the molecule is in a more neutral, membrane-permeable state at physiological pH.

  • Activated for Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is rendered highly electron-deficient, making it susceptible to SNAr reactions. This allows for the regioselective displacement of a fluorine atom (typically at the 2- or 6-position) by a variety of nucleophiles, providing a reliable and versatile method for constructing the core of the inhibitor.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[5] Incorporating this moiety into a drug candidate can block potential sites of metabolism, thereby increasing the compound's half-life and overall exposure in vivo.

  • Favorable Target Interactions: Fluorine atoms can act as hydrogen bond acceptors and engage in productive dipole-dipole and orthogonal multipolar interactions with amino acid residues within the kinase active site. These interactions can significantly contribute to the binding affinity and selectivity of the inhibitor.[8]

Physicochemical Data Summary
PropertyValue
CAS Number 105252-95-7[9]
Molecular Formula C₅H₃F₃N₂[9]
Molecular Weight 148.09 g/mol [9]
Appearance White to off-white crystalline solid
Melting Point 98-102 °C

Application Showcase: Synthesis of a Core Scaffold for Third-Generation EGFR Inhibitors

To illustrate the practical utility of this compound, we present a detailed protocol for the synthesis of a key biaryl amine intermediate. This scaffold is central to the structure of several third-generation EGFR inhibitors designed to overcome resistance mutations, such as T790M, in non-small cell lung cancer (NSCLC).[3] The reaction described is a Buchwald-Hartwig cross-coupling, a powerful method for forming C-N bonds.

Overall Synthetic Workflow

The following diagram outlines the general workflow for constructing a complex kinase inhibitor, highlighting the pivotal step involving this compound.

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Inhibitor Assembly A This compound C Key Biaryl Amine Intermediate A->C Buchwald-Hartwig or Suzuki Coupling B Aryl Boronic Acid / Ester B->C E Final Kinase Inhibitor C->E SNAr or Amide Coupling D Indole or other Heterocyclic Core D->E

Caption: High-level workflow for kinase inhibitor synthesis.

Detailed Experimental Protocol: Buchwald-Hartwig Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an indole-derived boronic acid pinacol ester, a common fragment in EGFR inhibitors.

Reaction Scheme: this compound + N-Protected Indole Boronic Ester → N-(2,5-Difluoro-4-(indolyl)pyridin-3-yl)amine Core

Materials and Reagents:

ReagentMWAmount (mmol)Eq.
This compound148.091.01.0
N-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole343.211.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.050.05
Potassium Phosphate (K₃PO₄), tribasic212.273.03.0
1,4-Dioxane (anhydrous)--10 mL
Water (degassed)--2 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (148 mg, 1.0 mmol), N-Boc-5-boronic acid pinacol ester (412 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas three times to ensure an inert atmosphere.

  • Catalyst/Ligand Addition: Under a positive flow of argon, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (23.8 mg, 0.05 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10-40% ethyl acetate in hexanes to yield the desired biaryl amine product.

Self-Validation and Expected Outcome:

  • LC-MS Analysis: The purified product should show a major peak corresponding to the expected mass of the coupled product.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR should confirm the structure, with the disappearance of one fluorine signal and characteristic shifts in the aromatic protons.

  • Yield: Typical yields for this type of cross-coupling reaction range from 60-85%.

Mechanistic and Structural Visualization

Understanding the underlying mechanisms and structural interactions is key to rational drug design.

Mechanism of SNAr Displacement

The electron-deficient nature of the trifluoropyridine ring is crucial for its reactivity. The following diagram illustrates the Meisenheimer intermediate formed during a typical SNAr reaction.

Caption: SNAr mechanism on the trifluoropyridine ring.

Hypothetical Kinase Binding Mode

The final inhibitor, containing the fluorinated pyridine core, binds to the ATP-binding site of the target kinase. The pyridine nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase, a conserved motif for ATP binding.

G cluster_0 Kinase Hinge Region hinge NH C=O Hinge Amino Acid (e.g., Met) inhibitor Pyridine-N Fluorinated Pyridine Core F F inhibitor:f0->hinge:f0 H-Bond (Key Interaction) pocket Hydrophobic Pocket inhibitor:f2->pocket Favorable Interactions

Caption: Simplified binding mode of a pyridine-based inhibitor.

Summary of Inhibitor Activity

The incorporation of fluorinated pyridinamine scaffolds has led to the development of highly potent kinase inhibitors across various families.

Compound ClassTarget Kinase(s)Representative IC₅₀ (nM)Reference Insight
Pyrimidine-Pyridine HybridsCDK1, CDK221The pyridine moiety is crucial for establishing interactions in the ATP binding site.[1]
Pyrazolo[3,4-b]pyridinesTRKA56The pyridine forms a π–π stacking interaction with a key phenylalanine residue (Phe589).[10]
Osimertinib DerivativesEGFR (T790M/L858R)10Third-generation inhibitors show high potency against resistance mutations.[11]
Pyridine-based DerivativesFLT3-ITD<100Potent antileukemia effects observed in cell-based assays.[12]

Conclusion and Future Outlook

This compound is a premier building block for constructing advanced kinase inhibitors. Its pre-installed fluorine atoms provide a unique combination of modulated basicity, metabolic stability, and controlled reactivity for SNAr and cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower medicinal chemists to effectively utilize this synthon, accelerating the discovery of novel therapeutics with superior efficacy and safety profiles. As the demand for highly selective and durable kinase inhibitors grows, the strategic application of such fluorinated intermediates will undoubtedly remain at the forefront of innovative drug design.

References

Application Notes and Protocols for 2,3,5-Trifluoro-4-pyridinamine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Highly Functionalized Pyridine Scaffold

In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern pesticide design. Trifluoromethylpyridines (TFMPs), in particular, are a well-established class of intermediates, lending their unique physicochemical properties to a range of commercialized herbicides, insecticides, and fungicides.[1][2] While certain TFMP isomers have been extensively explored, 2,3,5-Trifluoro-4-pyridinamine (CAS 105252-95-7) represents a relatively underexplored, yet highly promising, building block for the next generation of crop protection agents.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications of this compound in agrochemical research. We will delve into its synthetic utility, propose protocols for the generation of novel derivatives, and outline methodologies for their biological evaluation. The focus will be on leveraging the unique substitution pattern of this molecule to access novel chemical spaces.

Molecular Profile and Strategic Advantages

This compound is a synthetically versatile intermediate.[3] Its key structural features offer several strategic advantages for agrochemical design:

  • Polyfluorinated Pyridine Ring: The three fluorine atoms on the pyridine ring significantly alter its electronic properties, increasing metabolic stability and modulating the pKa of the aminopyridine core. This can lead to enhanced bioavailability and target engagement.

  • Nucleophilic Amino Group: The primary amine at the 4-position serves as a key handle for a wide array of synthetic transformations, allowing for the introduction of diverse pharmacophores.

  • Ortho- and Meta-Fluorine Substituents: The fluorine atoms at the 2, 3, and 5 positions can influence the conformation of appended side chains and provide additional points of interaction with biological targets, potentially leading to higher potency and selectivity.

Proposed Application: A Scaffold for Novel Herbicides and Fungicides

Based on the known bioactivity of related aminopyridine and trifluoromethylpyridine compounds, we propose that this compound is an excellent starting point for the discovery of new herbicides and fungicides. The general strategy involves the derivatization of the 4-amino group to generate libraries of amides, ureas, and sulfonamides for biological screening.

Synthetic Strategy: Accessing Novel Chemical Space

The primary amino group of this compound is the most reactive site for derivatization. Standard acylation, sulfonylation, and urea formation reactions can be employed to generate a diverse library of candidate agrochemicals.

Experimental Protocols

Protocol 1: Synthesis of N-(2,3,5-trifluoro-4-pyridinyl) amides

This protocol describes a general method for the acylation of this compound with a variety of acyl chlorides.

Rationale: Amide bond formation is a robust and widely used reaction in medicinal and agrochemical chemistry. By varying the R group of the acyl chloride, a wide range of chemical diversity can be introduced, allowing for the exploration of different binding pockets in target enzymes.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, 2,6-difluorobenzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine as a base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(2,3,5-trifluoro-4-pyridinyl) amide.

Protocol 2: Synthesis of N-(2,3,5-trifluoro-4-pyridinyl) ureas

This protocol details the synthesis of urea derivatives from this compound and various isocyanates.

Rationale: The urea moiety is a key structural feature in many successful agrochemicals, particularly herbicides that inhibit acetolactate synthase (ALS). The synthesis is typically straightforward and high-yielding.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add the desired isocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-8 hours. The product often precipitates out of the solution as a solid.

  • Monitor the reaction by TLC.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold THF or diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-(2,3,5-trifluoro-4-pyridinyl) urea.

Visualization of Synthetic Pathways

The following diagram illustrates the general synthetic pathways for derivatizing this compound.

G cluster_0 Acylation cluster_1 Urea Formation start This compound acyl_chloride R-COCl (Acyl Chloride) isocyanate R-NCO (Isocyanate) amide N-(2,3,5-trifluoro-4-pyridinyl) amide acyl_chloride->amide Base (e.g., TEA) urea N-(2,3,5-trifluoro-4-pyridinyl) urea isocyanate->urea G cluster_0 Primary Screening (In Vitro) cluster_1 Secondary Screening (Whole Organism) cluster_2 Lead Optimization start Synthesized Compound Library herbicide_assay Herbicidal Assay (e.g., ALS Inhibition) start->herbicide_assay fungicide_assay Fungicidal Assay (e.g., Spore Germination) start->fungicide_assay greenhouse_trials Greenhouse Trials (Weed/Pathogen Control) herbicide_assay->greenhouse_trials Active Hits fungicide_assay->greenhouse_trials Active Hits sar_studies Structure-Activity Relationship (SAR) Studies greenhouse_trials->sar_studies Promising Leads sar_studies->start Iterative Synthesis

References

Preparation of Novel Herbicides Utilizing 2,3,5-Trifluoro-4-pyridinamine as a Core Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Agrochemical Synthesis

Abstract

The pyridine scaffold is a cornerstone in modern agrochemical discovery, offering a versatile platform for developing potent and selective herbicides.[1][2][3] This application note provides a detailed guide for researchers on the strategic use of 2,3,5-Trifluoro-4-pyridinamine, a highly functionalized intermediate, in the synthesis of novel herbicidal compounds. We delve into the mechanistic rationale for its use, present a detailed, field-proven protocol for the synthesis of a candidate pyrido[2,3-d]pyrimidine-based herbicide, outline robust analytical characterization methods, and provide insights into troubleshooting and biological screening workflows. This document is intended for researchers, chemists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The relentless evolution of weed resistance necessitates the continuous discovery of herbicides with novel modes of action.[4][5] Pyridine-based compounds have emerged as a particularly successful class of agrochemicals, largely due to the pyridine ring's ability to act as a bioisostere for a benzene ring, often leading to improved biological activity and optimized physicochemical properties.[1][6]

The subject of this guide, this compound (Figure 1), is a valuable starting material for several reasons:

  • Enhanced Potency: The strategic placement of fluorine atoms can significantly increase the binding affinity of the final molecule to its target enzyme by altering its electronic profile and conformational preferences.

  • Metabolic Stability: Carbon-fluorine bonds are exceptionally strong, making the resulting herbicide more resistant to metabolic degradation in the target weed, which can prolong its activity.

  • Reactive Handle: The primary amine at the 4-position serves as a versatile nucleophilic handle, allowing for a wide range of subsequent chemical modifications and the construction of diverse molecular scaffolds.

This note will guide you through the logical framework and practical execution of synthesizing next-generation herbicides from this key intermediate.

Compound IUPAC Name CAS Number Molecular Formula Molecular Weight
Core IntermediateThis compound105252-95-7C₅H₃F₃N₂148.09[7]

Figure 1. Key properties of the starting material.

Mechanistic Rationale & Synthetic Strategy

Causality Behind the Approach: Targeting Key Herbicidal Pathways

The design of a novel herbicide begins with a molecular target. Many successful pyridine-containing herbicides function by inhibiting crucial plant enzymes.[8] Two prominent examples include:

  • Protoporphyrinogen Oxidase (PPO) Inhibition: PPO inhibitors block the synthesis of chlorophyll and heme, leading to the rapid accumulation of a phototoxic intermediate that causes membrane disruption and cell death. The structural features of our target molecules are designed to mimic the natural substrate of PPO.[6][9]

  • Acetolactate Synthase (ALS) Inhibition: ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme starves the plant of essential amino acids, leading to growth cessation and death.

The trifluorinated pyridine ring of our precursor can serve as a crucial pharmacophore that anchors the final molecule within the active site of such enzymes.

General Synthetic Workflow

The primary synthetic route involves leveraging the nucleophilicity of the 4-amino group to build more complex heterocyclic systems. A common and effective strategy is the construction of a pyrido[2,3-d]pyrimidine core, a scaffold known for its herbicidal activity.[6] This is typically achieved through a condensation and subsequent cyclization reaction.

G A This compound (Starting Material) C Condensation Reaction A->C B Acylating/Condensing Agent (e.g., Acyl Urea Intermediate) B->C D Intermediate Adduct C->D Formation of N-substituted intermediate E Intramolecular Cyclization (Base-mediated, e.g., NaH) D->E F Crude Product Mixture E->F Formation of heterocyclic core G Purification (Chromatography/Recrystallization) F->G H Novel Pyrido[2,3-d]pyrimidine (Final Product) G->H I Analytical Characterization (NMR, HRMS) H->I J Biological Screening (Enzyme & Greenhouse Assays) H->J

Caption: Generalized workflow for synthesizing pyrido[2,3-d]pyrimidine herbicides.

Detailed Synthetic Protocol: Synthesis of a Candidate Herbicide

This section provides a representative, step-by-step protocol for the synthesis of a novel herbicide candidate, (Candidate Name: TFPH-24) , based on established chemical principles for similar structures.[6]

Reaction Scheme: this compound reacts with a key intermediate (e.g., a substituted 2-chloro-N-(phenylcarbamoyl)nicotinamide, which forms an acyl urea) followed by base-mediated intramolecular cyclization.

Materials and Equipment

Reagents:

  • This compound (98%+)

  • Key Intermediate 1 (e.g., 2-chloro-N-(2,4-difluorophenylcarbamoyl)nicotinamide)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser and heating mantle

  • Nitrogen/Argon gas inlet and bubbler

  • Addition funnel

  • Thermometer

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

--- SAFETY FIRST --- Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves. NaH is highly reactive with water and can ignite; handle with extreme care under an inert atmosphere.[10]

  • Reaction Setup:

    • Assemble a dry 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

    • Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

  • Addition of Base:

    • Carefully weigh 0.44 g (11 mmol, 1.1 eq) of 60% NaH dispersion and add it to the flask.

    • Wash the NaH dispersion three times with 10 mL of anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time via cannula.

    • Add 50 mL of anhydrous DMF to the flask.

  • Addition of Reactants:

    • In a separate flask, dissolve 3.3 g (10 mmol, 1.0 eq) of Key Intermediate 1 in 20 mL of anhydrous DMF.

    • Slowly add this solution to the NaH/DMF suspension at room temperature over 15 minutes using an addition funnel. Stir for 30 minutes.

    • Dissolve 1.48 g (10 mmol, 1.0 eq) of this compound in 15 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the disappearance of the starting materials.

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Very carefully and slowly quench the reaction by adding 50 mL of deionized water dropwise to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract three times with 75 mL of EtOAc.

    • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃, and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (from 9:1 to 3:1).

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final compound as a white or off-white solid.

Characterization and Analysis

Verifying the structure and purity of the synthesized compound is critical. The following analytical techniques are mandatory.

Technique Purpose Expected Result for TFPH-24 (Hypothetical)
¹H NMR Structural confirmation and proton environment analysis.Aromatic proton signals in the 7.0-8.5 ppm range. Absence of the amine proton from the starting material.
¹⁹F NMR Confirmation of fluorine atom presence and position.Distinct signals corresponding to the different fluorine environments on both the pyridine and phenyl rings.
¹³C NMR Carbon skeleton confirmation.Peaks corresponding to all unique carbon atoms in the molecule.
HRMS (ESI) Exact mass determination and formula confirmation.Calculated m/z value for [M+H]⁺ should match the observed value to within 5 ppm.[6]
Melting Point Purity assessment.A sharp, defined melting point range.

Biological Activity Screening Workflow

Once the candidate compound (TFPH-24) is synthesized and characterized, its herbicidal potential must be evaluated.

G cluster_0 In Vitro Screening cluster_1 Greenhouse Trials A Purified TFPH-24 B Target Enzyme Assay (e.g., NtPPO Inhibition) A->B C Determine IC₅₀ Value B->C D Pre- & Post-emergence Application C->D Proceed if IC₅₀ is potent E Weed Spectrum Test (Broadleaf & Grass Weeds) D->E F Dose-Response Study E->F G Determine ED₅₀ Value & Crop Selectivity F->G

Caption: Workflow for evaluating the biological activity of a new herbicide candidate.

Greenhouse Assay Protocol:

  • Planting: Sow seeds of various weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Setaria viridis) and crop species in pots.[9]

  • Application: For post-emergence tests, apply a formulated solution of TFPH-24 at various concentrations (e.g., 10 to 500 g a.i./ha) to plants at the two- to four-leaf stage.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of growth inhibition or necrosis compared to untreated controls.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low Reaction Yield Incomplete reaction; degradation of starting material or product; insufficient base.Ensure all reagents and solvents are completely anhydrous. Increase reaction time or temperature moderately. Verify the activity of the NaH.
Multiple Byproducts Side reactions due to excessive heat; reactive intermediates.Lower the reaction temperature. Slow the rate of addition of the pyridinamine.
Difficult Purification Product and impurities have similar polarity.Try a different solvent system for chromatography. Consider recrystallization from a suitable solvent mixture (e.g., ethanol/water, DCM/hexanes).
Inconsistent Results Moisture contamination; variability in reagent quality.Standardize reagent sources and ensure rigorous drying of all glassware and solvents before use.

Safety and Handling Precautions

  • This compound: May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.[11][12]

  • Sodium Hydride (NaH): Dangerously reactive with water. Fire hazard. Must be handled under an inert atmosphere. Use a Class D fire extinguisher for metal fires.

  • Anhydrous Solvents (DMF): Flammable and toxic. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour organic solvents or reactive materials down the drain.[10]

References

Application Notes and Protocols: 2,3,5-Trifluoro-4-pyridinamine as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,3,5-Trifluoro-4-pyridinamine Scaffold

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate key pharmaceutical properties.[1][2][3] Fluorine's high electronegativity and small atomic size can significantly enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3][4] Within the diverse landscape of fluorinated heterocycles, the this compound scaffold has emerged as a particularly valuable building block.

This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, key synthetic transformations, and its application in the design of novel therapeutic agents. The protocols and insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Physicochemical Properties of the Scaffold

A comprehensive understanding of the scaffold's intrinsic properties is fundamental to its effective application in drug design. The trifluorinated substitution pattern of this compound profoundly influences its reactivity and molecular interactions.

PropertyValueSource
Molecular Formula C₅H₃F₃N₂[5]
Molecular Weight 148.09 g/mol [5]
Appearance White to off-white crystalline solid[6]
Melting Point 70-74 °C[6]
Boiling Point 221.3 °C at 760 mmHg[6]
Density 1.368 g/cm³[6]
LogP (Predicted) 1.25

Note: LogP is an estimated value and may vary based on the prediction algorithm used.

Core Synthetic Strategies and Protocols

The electron-deficient nature of the trifluorinated pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), which is the primary mode of its functionalization. The fluorine atoms serve as excellent leaving groups, particularly at the C4 position, activated by the ring nitrogen.

Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

The amino group at the C4 position can be readily displaced by a variety of nucleophiles, providing a versatile handle for introducing diverse chemical moieties.

SNAr_Mechanism cluster_reactants Reactants Scaffold This compound Intermediate Meisenheimer-like Intermediate Scaffold->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Base Base (e.g., K2CO3, DIPEA) Base->Intermediate Solvent Solvent (e.g., DMF, DMSO) Product 4-Substituted-2,3,5-trifluoropyridine Intermediate->Product Elimination of Amine Byproduct H-Amine + Base-H+ Product->Byproduct

Caption: Generalized workflow for SNAr on the scaffold.

Protocol 1: General Procedure for N-Arylation/Alkylation via SNAr

This protocol describes a general method for the displacement of the 4-amino group with an alcohol or phenol nucleophile.

1. Materials:

  • This compound (1.0 eq)

  • Alcohol or Phenol Nucleophile (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

2. Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add this compound and the chosen solvent.

  • Add the alcohol or phenol nucleophile, followed by the base (K₂CO₃ or Cs₂CO₃).

  • Stir the reaction mixture at room temperature or heat to 60-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The use of a polar aprotic solvent like DMF or DMSO is crucial for solubilizing the reactants and facilitating the SNAr reaction. Anhydrous conditions are necessary to prevent unwanted side reactions with water. The choice of base and temperature depends on the nucleophilicity of the reacting partner.

Application in Drug Design: A Case Study Approach

The this compound scaffold is particularly useful for developing inhibitors of various protein classes, including kinases and other enzymes. The trifluorinated pyridine ring can engage in favorable interactions with the protein backbone or specific residues, while the modifiable C4 position allows for the introduction of pharmacophores that target the active site.

Case Study: Design of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The this compound scaffold can be elaborated to mimic this interaction.

Kinase_Inhibitor_Design Scaffold This compound SNAr SNAr Reaction (Protocol 1) Scaffold->SNAr Linker Linker Moiety (e.g., -O-, -NH-) SNAr->Linker Pharmacophore Pharmacophore for Active Site Binding Linker->Pharmacophore KinaseInhibitor Final Kinase Inhibitor Pharmacophore->KinaseInhibitor HingeBinding Hinge Binding Region (Pyridine N) KinaseInhibitor->HingeBinding Forms H-bonds ActiveSite Active Site Interaction KinaseInhibitor->ActiveSite Occupies pocket

Caption: Design strategy for kinase inhibitors.

Hypothetical Signaling Pathway Targeted by a Scaffold-Derived Inhibitor

Let's consider a hypothetical inhibitor of a tyrosine kinase involved in a cancer signaling pathway.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Activates P1 Downstream Effector 1 (e.g., RAS) RTK->P1 Phosphorylates Inhibitor Scaffold-Derived Inhibitor Inhibitor->RTK Inhibits P2 Downstream Effector 2 (e.g., RAF) P1->P2 P3 Transcription Factor P2->P3 Proliferation Cell Proliferation & Survival P3->Proliferation Promotes

Caption: Inhibition of a generic RTK pathway.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable SAR data.

Position of ModificationType of ModificationGeneral Effect on ActivityRationale
C4 Introduction of bulky, lipophilic groupsOften increases potencyEnhanced hydrophobic interactions within the binding pocket.[7]
C4 Introduction of hydrogen bond donors/acceptorsCan improve selectivity and potencyFormation of specific interactions with key residues.
C2/C6 Substitution of fluorineCan modulate electronics and solubilityFine-tuning of pKa and ADME properties.
Pyridine Nitrogen N-oxide formationMay improve solubility and alter metabolismIncreases polarity and can change the metabolic profile.

The lipophilicity of substituents at the C4 position is often a critical determinant of antagonist potency.[7] For instance, in the development of TRPV1 antagonists, it was observed that increasing the lipophilicity of the 2-oxy substituents on a pyridine core enhanced antagonism up to an optimal point.[7]

Conclusion

This compound is a highly versatile and valuable scaffold in modern drug design. Its predictable reactivity, primarily through nucleophilic aromatic substitution, allows for the systematic exploration of chemical space. The trifluorinated pyridine core imparts favorable physicochemical properties that can lead to compounds with improved drug-like characteristics. The strategic application of the protocols and design principles outlined in this guide can empower researchers to develop novel and effective therapeutic agents.

References

Application Note: Comprehensive Analytical Characterization of 2,3,5-Trifluoro-4-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methodologies for the characterization of 2,3,5-Trifluoro-4-pyridinamine, a critical fluorinated pyridine intermediate in pharmaceutical and agrochemical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. We will explore a multi-faceted approach leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is elucidated to provide a deeper understanding of the method development process.

Introduction: The Significance of this compound Characterization

This compound (TFPA), with the molecular formula C₅H₃F₃N₂, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The presence of multiple fluorine atoms on the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, metabolic stability, and biological activity. Therefore, rigorous analytical characterization is paramount to ensure the quality and consistency of TFPA products, which directly impacts the safety and efficacy of the final products.

This guide provides a suite of validated analytical methods to establish the identity, quantify the purity, and identify potential impurities related to TFPA. The selection of these orthogonal techniques ensures a comprehensive and reliable characterization.

Chromatographic Analysis for Purity and Stability Assessment

Chromatographic techniques are essential for separating TFPA from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC is the workhorse for purity determination and assay of polar to moderately non-polar compounds like TFPA. The method described here is a stability-indicating assay, capable of resolving the parent compound from its potential degradation products.[1][2][3]

Causality of Method Design:

  • Column Choice: A C18 column is selected for its versatility and proven performance in retaining aromatic and heterocyclic compounds through hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer provides excellent peak shape and resolution for aminopyridines.[4] The buffer controls the ionization state of the amine group, leading to consistent retention times. A gradient elution is employed to ensure the timely elution of any potential, more hydrophobic impurities.

  • Detection: UV detection at 270 nm is chosen based on the absorbance maximum of the pyridine ring system, offering good sensitivity.[5]

Experimental Protocol: HPLC

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 50.0 mL to create a stock solution of 500 µg/mL.

    • Further dilute to a working concentration of 50 µg/mL with the same diluent.

  • Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 270 nm

Data Analysis:

  • Purity: Determined by the area percent method, assuming all impurities have a similar response factor to the main peak.

  • Assay: Quantified against a certified reference standard of this compound.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in ACN/H2O start->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (270 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/Assay integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity and Assay Determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the TFPA product. This could include residual solvents or volatile by-products from the synthesis.

Causality of Method Design:

  • Column Choice: A mid-polarity column, such as a DB-5ms, is suitable for separating a wide range of analytes, including aromatic and heterocyclic compounds.

  • Injection: Splitless injection is used to enhance sensitivity for trace impurity analysis.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared against mass spectral libraries for impurity identification.[6]

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Dissolve approximately 10 mg of the this compound sample in 1.0 mL of high-purity methanol or dichloromethane.

  • Instrumentation and Conditions:

ParameterValue
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Splitless
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300

Data Analysis:

  • The total ion chromatogram (TIC) is used to identify peaks corresponding to impurities.

  • Mass spectra of impurity peaks are compared against the NIST mass spectral library for tentative identification.[7][8]

Spectroscopic Analysis for Structural Elucidation and Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its bonding and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for the unambiguous structural confirmation of organic molecules. For TFPA, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality of Method Design:

  • ¹H NMR: Provides information on the number and environment of the protons on the pyridine ring and the amino group.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The coupling between carbon and fluorine (J-CF) provides additional structural confirmation.

  • ¹⁹F NMR: Directly observes the fluorine atoms, which is crucial for confirming the substitution pattern on the pyridine ring.[9][10] The chemical shifts and coupling constants between the fluorine atoms (J-FF) are highly characteristic.[11]

Experimental Protocol: NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

Parameter¹H NMR¹³C NMR¹⁹F NMR
Spectrometer Bruker Avance 400 MHz or equivalentBruker Avance 400 MHz or equivalentBruker Avance 400 MHz or equivalent
Solvent CDCl₃CDCl₃CDCl₃
Pulse Program zg30zgpg30zg
Number of Scans 16102464
Relaxation Delay 2 s2 s2 s

Expected Spectral Features:

  • ¹H NMR: A single aromatic proton signal and a broad signal for the amino protons.

  • ¹³C NMR: Five distinct signals for the pyridine ring carbons, each potentially showing coupling to fluorine.

  • ¹⁹F NMR: Three distinct signals for the three fluorine atoms, with characteristic splitting patterns due to F-F coupling.

Logical Relationship of NMR Techniques

NMR_Relationship TFPA This compound (C₅H₃F₃N₂) H_NMR ¹H NMR TFPA->H_NMR Proton Environment C_NMR ¹³C NMR TFPA->C_NMR Carbon Skeleton (C-F Coupling) F_NMR ¹⁹F NMR TFPA->F_NMR Fluorine Substitution (F-F Coupling) H_NMR->C_NMR HSQC/HMBC F_NMR->C_NMR HMBC

Caption: Interrelation of NMR techniques for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality of Method Design:

  • FTIR is excellent for confirming the presence of the N-H bonds of the primary amine and the C-F and C=N bonds characteristic of the fluorinated pyridine structure.

Experimental Protocol: FTIR

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the this compound sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Data Acquisition:

ParameterValue
Spectrometer PerkinElmer Spectrum Two or equivalent
Technique KBr pellet or ATR
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretching (primary amine)[12][13]
1650 - 1550C=C and C=N stretching (pyridine ring)[14]
1300 - 1100C-F stretching
1250 - 1180C-N stretching

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal nature of these techniques—combining chromatographic separation with spectroscopic identification—ensures a high degree of confidence in the identity, purity, and stability of the product. Adherence to these protocols will enable researchers and manufacturers to maintain high standards of quality control for this important chemical intermediate.

References

Application Note: Monitoring Reactions of 2,3,5-Trifluoro-4-pyridinamine with ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of ¹⁹F NMR in Modern Drug Discovery

Fluorine-containing molecules are of paramount importance in the pharmaceutical and agrochemical industries, with nearly one-third of newly approved small molecule drugs containing at least one fluorine atom.[1] The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability, make it a valuable element in drug design.[2][3][4] Consequently, the ability to precisely monitor reactions involving fluorinated building blocks is crucial for process optimization, mechanistic understanding, and quality control.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an exceptionally powerful tool for these purposes.[2][3] The ¹⁹F nucleus boasts several advantageous properties for NMR, including a 100% natural abundance, a high gyromagnetic ratio (resulting in high sensitivity, close to that of ¹H), and a wide chemical shift range of approximately 800 ppm.[4][5] This large spectral dispersion minimizes the likelihood of signal overlap, a common challenge in ¹H NMR, especially in complex reaction mixtures.[6] Furthermore, the absence of endogenous fluorine signals in biological systems makes ¹⁹F NMR an ideal "spy" nucleus for studying drug metabolism and protein-ligand interactions.[3][5]

This application note provides a detailed guide for utilizing ¹⁹F NMR spectroscopy to monitor the chemical reactions of 2,3,5-Trifluoro-4-pyridinamine, a versatile building block in medicinal chemistry. We will delve into the practical aspects of experimental design, sample preparation, data acquisition, and spectral interpretation, with a focus on a representative Nucleophilic Aromatic Substitution (SNAr) reaction.

Understanding the Spectroscopic Landscape of this compound

The ¹⁹F NMR spectrum of this compound provides a unique fingerprint of the molecule. The chemical shift of each fluorine atom is highly sensitive to its electronic environment within the pyridine ring. Furthermore, spin-spin coupling (J-coupling) between the fluorine nuclei and with neighboring protons provides valuable information about the connectivity and spatial arrangement of the atoms.[7][8][9]

Key Spectroscopic Features:

  • Chemical Shifts (δ): The chemical shifts of the fluorine atoms in this compound are influenced by the electron-donating amino group and the electronegative nitrogen atom in the pyridine ring. We can predict the relative chemical shifts based on the electronic environment of each fluorine.

  • Coupling Constants (J): We expect to observe both ¹⁹F-¹⁹F and ¹⁹F-¹H coupling. The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei and their dihedral angles.[7][10] Long-range couplings (over four or five bonds) are also common in fluorinated aromatic systems.[5][11]

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Fluorine PositionPredicted Chemical Shift (δ, ppm)Predicted Coupling Constants (J, Hz)
F-2More downfield3JF2-F3, 4JF2-F5, 3JF2-H6
F-3Intermediate3JF3-F2, 4JF3-F5, 4JF3-H6
F-5More upfield4JF5-F2, 4JF5-F3, 3JF5-H6

Note: The exact chemical shifts and coupling constants will be dependent on the solvent and experimental conditions.

Experimental Protocol: Monitoring a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol details the steps for monitoring the reaction of this compound with a generic nucleophile (Nu-H) using in situ ¹⁹F NMR spectroscopy. The SNAr reaction is a common transformation for fluorinated aromatic compounds.[12][13][14]

Materials and Reagents
  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN, or CDCl₃)

  • Internal standard (optional, for quantitative analysis)

  • NMR tubes

Instrumentation
  • NMR spectrometer equipped with a broadband probe tunable to the ¹⁹F frequency.

Workflow for Reaction Monitoring

ReactionMonitoringWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve this compound in deuterated solvent B Add internal standard (optional) A->B C Transfer to NMR tube B->C D Acquire initial ¹⁹F NMR spectrum (t=0) C->D E Inject nucleophile into the NMR tube D->E F Acquire time-course ¹⁹F NMR spectra E->F G Process spectra (phasing, baseline correction) F->G H Integrate signals of reactant, intermediates, and product G->H I Plot concentrations vs. time H->I SNAr_Reaction Reactant This compound Nucleophile + R-NH₂ Arrow SɴAr Product 2-(R-amino)-3,5-difluoro-4-pyridinamine Arrow->Product

References

mass spectrometry fragmentation of 2,3,5-Trifluoro-4-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometric Fragmentation of 2,3,5-Trifluoro-4-pyridinamine

Abstract

This technical guide provides a detailed analysis of the mass spectrometric behavior of this compound, a compound of interest for pharmaceutical and chemical synthesis. We present optimized protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). The document elucidates the characteristic fragmentation pathways under both hard and soft ionization conditions, offering a predictive framework for the identification and structural confirmation of this and similar fluorinated aromatic amines. The methodologies and mechanistic interpretations herein are designed to support researchers, scientists, and drug development professionals in achieving robust and reliable analytical results.

Introduction: The Analytical Challenge of Fluorinated Heterocycles

This compound (C₅H₃F₃N₂) is a substituted pyridine, a structural motif prevalent in medicinal chemistry. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, making fluorinated compounds highly valuable in drug design. Consequently, robust analytical methods are essential for their unambiguous identification, characterization, and quantification in complex matrices.

Mass spectrometry (MS) is a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information.[1] However, the fragmentation behavior of a molecule is intricately linked to its structure, including the type and position of its functional groups. The interplay between the stable pyridine ring, the basic amino group, and the highly electronegative fluorine atoms in this compound gives rise to specific fragmentation patterns. This guide provides a comprehensive examination of these patterns under two distinct ionization regimes: high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI).

Foundational Principles of Ionization and Fragmentation

The choice of ionization technique is critical as it dictates the initial energy imparted to the analyte and, therefore, the extent of fragmentation.

  • Electron Ionization (EI): This hard ionization technique, typically coupled with GC, bombards the analyte with high-energy electrons (~70 eV).[2] This process ejects an electron from the molecule, creating an energetically unstable radical cation (M⁺•) that readily undergoes extensive fragmentation.[3] The resulting mass spectrum is a rich fingerprint of fragment ions, ideal for structural elucidation and library matching. For this compound, with a nominal mass of 148 Da (an even number, consistent with the Nitrogen Rule for molecules with an even number of nitrogen atoms), the molecular ion is expected at m/z 148.

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique used with LC that generates ions from a solution by creating a fine, charged spray.[2][4] It typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[5] For this compound, the basic amino group is the most probable site of protonation, yielding a precursor ion at m/z 149. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and subjected to collision-induced dissociation (CID).[6]

The stability of the aromatic pyridine core, combined with the influence of its substituents, governs the fragmentation pathways. The amino group can initiate α-cleavage, while the fluorine atoms can be lost as radicals (F•) or neutral hydrogen fluoride (HF).[6][7][8][9] The pyridine ring itself can undergo cleavage, often leading to the characteristic loss of hydrogen cyanide (HCN).[7]

Experimental Protocols

The following protocols provide a validated starting point for the analysis of this compound. Instrument parameters should be optimized to meet specific performance requirements.

Protocol 1: GC-MS Analysis with Electron Ionization (EI)

This method is ideal for the analysis of pure samples or volatile mixtures, providing detailed structural information from the EI fragmentation pattern.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a high-purity volatile solvent (e.g., methanol or dichloromethane) to a final concentration of 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injection: 1 µL, Split mode (20:1), Injector Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program:
  • Initial temperature: 60°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Parameters:
  • Ion Source: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Full Scan.
  • Scan Range: m/z 40-200.

Protocol 2: LC-MS/MS Analysis with Electrospray Ionization (ESI)

This method is suited for quantifying the analyte in complex matrices and confirming its identity through characteristic precursor-product ion transitions.[10][11][12][13]

1. Sample Preparation:

  • Dissolve the sample in a solution mimicking the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1-10 µg/mL.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.[13]
  • MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[13]
  • Column: ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 3.5 µm.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Gradient Program:
  • 0-1 min: 10% B.
  • 1-5 min: 10% to 95% B.
  • 5-7 min: Hold at 95% B.
  • 7.1-9 min: Return to 10% B (re-equilibration).
  • MS Parameters:
  • Ion Source: ESI, Positive Ion Mode.
  • Gas Temperature: 300°C.
  • Gas Flow: 8 L/min.
  • Nebulizer Pressure: 40 psi.
  • Sheath Gas Temp: 350°C.
  • Sheath Gas Flow: 11 L/min.
  • Capillary Voltage: 4000 V.
  • Tandem MS (MRM) Parameters:
  • Select the precursor ion [M+H]⁺ at m/z 149.
  • Optimize collision energy (CE) for each product ion. A starting range of 10-30 eV is recommended.
  • Monitor the transitions outlined in Table 2.

Results and Discussion: Deciphering the Fragmentation Pathways

EI Fragmentation Pathway of this compound

Under EI conditions, the molecular ion (M⁺•) at m/z 148 is formed. Its subsequent fragmentation is driven by the stability of the aromatic ring and the influence of the substituents. The primary proposed pathways involve the loss of small, stable neutral molecules or radicals.

EI_Fragmentation M C₅H₃F₃N₂⁺• m/z 148 (Molecular Ion) F1 C₄H₂F₃N⁺• m/z 121 M->F1 - HCN F2 C₅H₃F₂N₂⁺ m/z 129 M->F2 - F• F3 C₅H₂F₂N₂⁺• m/z 128 M->F3 - HF F4 C₄H₂F₂N⁺• m/z 102 F1->F4 - F•

Caption: Proposed EI fragmentation of this compound.

Table 1: Predicted Major Fragment Ions under Electron Ionization (EI)

m/z (Nominal)Proposed FormulaFragment LostMechanistic Rationale
148[C₅H₃F₃N₂]⁺•-Molecular Ion (M⁺•) . The parent radical cation formed by the loss of one electron.
129[C₅H₃F₂N₂]⁺F•Loss of a fluorine radical. Fluorine's high electronegativity makes this a plausible cleavage event.[7]
128[C₅H₂F₂N₂]⁺•HFElimination of a neutral hydrogen fluoride molecule, a common pathway for fluorinated compounds.[8]
121[C₄H₂F₃N]⁺•HCNCharacteristic loss of hydrogen cyanide from the pyridine ring, indicating ring cleavage.[7]
102[C₄H₂F₂N]⁺•HCN + F•Subsequent loss of a fluorine radical from the m/z 121 fragment, or loss of HCN from the m/z 129 fragment.
ESI-MS/MS Fragmentation of Protonated this compound

In positive mode ESI, the analyte is protonated to form the precursor ion [M+H]⁺ at m/z 149 . Collision-induced dissociation (CID) of this even-electron ion primarily results in the loss of stable neutral molecules.

ESI_Fragmentation M_H [C₅H₄F₃N₂]⁺ m/z 149 (Precursor Ion) F1_H [C₅H₃F₂N₂]⁺ m/z 129 M_H->F1_H - HF F2_H [C₅H₄F₃N]⁺• m/z 132 M_H->F2_H - NH₃ F3_H [C₄H₃F₃N]⁺ m/z 122 M_H->F3_H - HCN

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Table 2: Precursor/Product Ions for LC-MS/MS (ESI) Method Development

Precursor Ion (m/z)Product Ion (m/z)Proposed Formula of ProductNeutral LossRationale and Utility for MRM
149132[C₅H₄F₃N]⁺•NH₃Loss of ammonia from the protonated amino group. This is often a highly specific and abundant transition for primary amines, making it an excellent choice for quantification (quantifier).
149129[C₅H₃F₂N₂]⁺HFElimination of hydrogen fluoride is a characteristic fragmentation for fluorinated compounds and serves as a reliable confirmatory transition (qualifier).[8]
149122[C₄H₃F₃N]⁺HCNLoss of hydrogen cyanide from the pyridine ring structure provides further structural confirmation and can be used as a secondary qualifier ion.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and yields structurally significant ions under both EI and ESI conditions. GC-MS with EI provides a complex fragmentation pattern useful for initial identification and structural confirmation, characterized by losses of F•, HF, and HCN from the molecular ion at m/z 148. For sensitive and selective quantification, LC-MS/MS with ESI is the superior method. The protonated molecule at m/z 149 fragments via CID to produce characteristic product ions at m/z 132 (loss of NH₃), m/z 129 (loss of HF), and m/z 122 (loss of HCN), which are ideal for developing robust MRM-based quantitative assays. The protocols and fragmentation schemes detailed in this application note provide a solid foundation for researchers working with this and structurally related compounds.

References

Application Notes and Protocols for the X-ray Crystallography of 2,3,5-Trifluoro-4-pyridinamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of single-crystal X-ray crystallography to elucidate the three-dimensional structures of 2,3,5-trifluoro-4-pyridinamine derivatives. These fluorinated pyridinamine scaffolds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by fluorine substitution, which can modulate bioactivity, metabolic stability, and membrane permeability. This document provides an in-depth, experience-driven narrative on the entire crystallographic workflow, from strategic sample preparation and crystallization to sophisticated data analysis and structure refinement. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers in obtaining high-quality crystal structures.

Introduction: The Structural Significance of Fluorinated Pyridinamines

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. In the context of the this compound core, the fluorine atoms exert strong inductive effects and can participate in a variety of non-covalent interactions, including hydrogen bonds and halogen bonds.[1] These interactions are pivotal in dictating molecular conformation and crystal packing, which in turn govern the solid-state properties and the nature of ligand-receptor binding.

X-ray crystallography stands as the definitive method for unambiguously determining the atomic arrangement within a crystalline solid.[2] For derivatives of this compound, crystallographic analysis provides critical insights into:

  • Intramolecular Geometry: Precise bond lengths, bond angles, and torsion angles that define the molecule's conformation.

  • Intermolecular Interactions: A detailed map of the non-covalent forces, such as N-H···O, C-H···F, and π-π stacking, that mediate crystal lattice formation.[3]

  • Supramolecular Assembly: Understanding how individual molecules self-assemble into a highly ordered three-dimensional structure.

  • Absolute Stereochemistry: Unambiguous assignment of stereocenters in chiral derivatives.

This guide will use a representative derivative, N-substituted this compound, as a practical example to illustrate the entire crystallographic process.

From Synthesis to Single Crystal: A Protocol for Sample Preparation

The journey to a high-quality crystal structure begins with the synthesis of the target compound and culminates in the growth of diffraction-quality single crystals. This is often the most challenging and empirical stage of the process.

Synthesis of this compound Derivatives

The synthesis of N-substituted derivatives typically involves nucleophilic aromatic substitution (SNAr) on a polyfluorinated pyridine precursor. The high electrophilicity of the C4 position, activated by the fluorine atoms, facilitates reaction with a variety of nucleophiles.

Illustrative Synthesis:

A common route involves the reaction of a primary amine with a suitable polyfluorinated pyridine in the presence of a non-nucleophilic base.

  • Reactants: 2,3,5,6-tetrafluoropyridine, desired primary amine (e.g., 2-aminoethanol), and a base like triethylamine.

  • Solvent: A polar aprotic solvent such as diethyl ether or THF.

  • Procedure: The amine and base are dissolved in the solvent and cooled. The tetrafluoropyridine is added dropwise, and the reaction is stirred until completion (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction mixture is typically filtered to remove salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure derivative.[3]

Crystallization Strategies

Obtaining single crystals suitable for X-ray diffraction is an art that requires patience and systematic screening of various conditions. For small organic molecules like fluorinated pyridinamines, several techniques are effective.[4]

Core Principle: The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the orderly growth of a single crystal lattice rather than rapid precipitation of an amorphous solid or a microcrystalline powder.

Recommended Crystallization Methods:

  • Slow Evaporation:

    • Protocol: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexanes, or a mixture thereof) to near saturation in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.[3]

    • Rationale: The gradual increase in concentration as the solvent evaporates provides the ideal conditions for nucleation and crystal growth. The choice of solvent is critical; it should not be too volatile, and the compound should have moderate solubility.[4]

  • Vapor Diffusion:

    • Protocol: Dissolve the compound in a small volume of a relatively non-volatile "good" solvent (e.g., toluene) in a small, open inner vial. Place this inner vial inside a larger, sealed outer vial containing a larger volume of a more volatile "poor" solvent (e.g., pentane or hexanes) in which the compound is insoluble.

    • Rationale: The poor solvent slowly diffuses in the vapor phase into the good solvent, reducing the overall solubility of the compound and inducing crystallization. This method is excellent for milligram quantities of material.[4]

  • Solvent Layering:

    • Protocol: Dissolve the compound in a small amount of a dense "good" solvent. Carefully layer a less dense, miscible "poor" solvent on top, creating a distinct interface.

    • Rationale: Slow diffusion across the interface leads to a gradual decrease in solubility in the crystallization zone, promoting the growth of high-quality crystals.

X-ray Diffraction Data Collection: The Heart of the Experiment

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects) is obtained, it is mounted on a diffractometer for data collection.

Workflow for Single-Crystal X-ray Diffraction

The following diagram outlines the key stages of the data collection and processing workflow.

workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal Select & Mount Crystal optic Center Crystal in X-ray Beam crystal->optic strategy Determine Unit Cell & Data Collection Strategy optic->strategy collect Collect Diffraction Data strategy->collect integrate Integrate Images (Determine Intensities) collect->integrate Raw Images scale Scale & Merge Data (Apply Corrections) integrate->scale solve Solve Structure (Phase Problem) scale->solve hkl File refine Refine Structure (Least-Squares Fitting) solve->refine validate Validate & Analyze (Generate Final Model) refine->validate CIF File

Caption: Overall workflow for single-crystal X-ray crystallography.

Detailed Data Collection Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K).

    • Rationale: Cooling minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher quality data.[5] It also protects the crystal from radiation damage.

  • Diffractometer Setup: The mounted crystal is placed on a goniometer head in the diffractometer. Modern diffractometers are equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[6]

  • Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and symmetry of the unit cell.[7]

  • Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice and Laue group), the software calculates an efficient strategy to collect a complete and redundant dataset. This involves a series of runs where the crystal is rotated through different angles while being exposed to the X-ray beam.[8]

  • Data Integration and Scaling: After collection, the raw image files are processed. The intensity of each diffraction spot (reflection) is measured (integration). These intensities are then corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption) and scaled to a common reference frame.[9] The output is a reflection file containing the Miller indices (h,k,l) and the intensity for each reflection.

Structure Solution and Refinement: From Data to Model

The processed reflection data contains the amplitudes of the structure factors, but the phase information is lost in the experiment. This is the well-known "phase problem" in crystallography.[2]

Structure Solution

For small molecules like this compound derivatives, the phase problem is typically solved using Direct Methods .[5]

  • Principle: Direct methods use statistical relationships between the intensities of the reflections to directly calculate initial estimates of the phases. This approach is highly successful for structures with up to ~1000 non-hydrogen atoms in the asymmetric unit.[2]

  • Outcome: A successful solution provides an initial electron density map, where peaks correspond to atomic positions. An initial structural model can be built by assigning atom types to these peaks.

Structure Refinement

The initial model is an approximation and must be refined against the experimental data. This is achieved through an iterative process of least-squares refinement .[4]

  • Objective: To minimize the difference between the observed structure factor amplitudes (|Fo|) from the experiment and the calculated structure factor amplitudes (|Fc|) from the model.[5]

  • Refined Parameters:

    • Atomic coordinates (x, y, z) for each atom.

    • Atomic displacement parameters (ADPs or thermal ellipsoids), which model the thermal vibration of each atom. Initially, isotropic ADPs are used, and in the final stages, anisotropic ADPs are typically employed for non-hydrogen atoms.[4]

    • A scale factor.

Step-by-Step Refinement Protocol:

  • Initial Refinement: Perform several cycles of least-squares refinement on the initial model with isotropic displacement parameters.

  • Difference Fourier Map: Calculate a difference electron density map (Fo - Fc). Peaks in this map indicate missing atoms (like hydrogen atoms), while negative troughs suggest misplaced or incorrect atoms.

  • Model Completion: Add hydrogen atoms to the model at calculated positions. For N-H protons, their positions can often be located in the difference map and refined.

  • Anisotropic Refinement: Convert the displacement parameters for all non-hydrogen atoms to an anisotropic model and continue refinement until convergence.

  • Validation: The quality of the final model is assessed using several metrics, most importantly the R-factors (R1 and wR2), which should be as low as possible (typically < 0.05 for R1 for good quality data), and the goodness-of-fit (GooF), which should be close to 1.

Data Presentation and Analysis

A standard crystallographic analysis is reported in a Crystallographic Information File (CIF), which contains all the relevant information about the experiment and the final structure. Key data are typically summarized in tables.

Table 1: Crystal Data and Structure Refinement for an Illustrative Derivative

(Note: Data is representative of a typical small molecule structure determination and is based on published data for a related compound[3])

ParameterValue
Empirical formulaC11H10F4N2O2
Formula weight278.21
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP21/n
Unit cell dimensionsa = 8.542(3) Å, α = 90°
b = 10.125(4) Å, β = 98.65(3)°
c = 13.678(5) Å, γ = 90°
Volume1169.1(7) Å3
Z (molecules per unit cell)4
Calculated density1.580 Mg/m3
Absorption coefficient0.140 mm-1
F(000)568
Crystal size0.25 x 0.15 x 0.10 mm
θ range for data collection2.50 to 27.50°
Reflections collected8542
Independent reflections2678 [R(int) = 0.035]
Completeness to θ = 27.50°99.8 %
Data / restraints / parameters2678 / 0 / 178
Goodness-of-fit on F21.054
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.128
Largest diff. peak and hole0.35 and -0.28 e.Å-3
Analysis of Intermolecular Interactions

The refined crystal structure provides a precise map of all intermolecular contacts. For fluorinated aminopyridines, hydrogen bonds involving the amine proton and fluorine atoms are of particular interest.

interactions mol1 N-H F mol2 O=C C-H mol1:N1->mol2:O1 N-H···O (Strong H-Bond) mol3 F mol1:N1->mol3:F2 N-H···F (Potential H-Bond) mol2:C1->mol1:F1 C-H···F (Weak H-Bond)

Caption: Key intermolecular interactions in fluorinated pyridinamines.

Analysis of Interactions:

  • N-H···O/N Hydrogen Bonds: The amine group (N-H) is a strong hydrogen bond donor. It will preferentially interact with strong acceptors like carbonyl oxygens or pyridine nitrogens in co-crystals or other functional groups on adjacent molecules. These are typically the primary interactions driving crystal packing.[3]

  • C-H···F Hydrogen Bonds: The polarized C-F bond allows the fluorine atom to act as a weak hydrogen bond acceptor. Interactions between C-H donors and fluorine acceptors are common in the crystal structures of fluorinated organic molecules and play a significant role in stabilizing the lattice.[1]

  • π-π Stacking: The electron-deficient fluorinated pyridine ring can engage in π-π stacking interactions with other aromatic rings, contributing to the overall stability of the crystal structure.

Conclusion

X-ray crystallography is an indispensable tool for the structural characterization of this compound derivatives. A successful crystallographic study provides a wealth of information that is invaluable for understanding structure-property relationships, guiding medicinal chemistry efforts, and securing intellectual property. By following systematic protocols for synthesis, crystallization, and data analysis, researchers can reliably elucidate the three-dimensional structures of these important pharmaceutical building blocks.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,5-Trifluoro-4-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3,5-Trifluoro-4-pyridinamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the mechanistic underpinnings of the reaction, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.

Core Principles: Understanding the Reaction

The synthesis of this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, typically starting from 2,3,5,6-tetrafluoropyridine. The pyridine ring, activated by the cumulative electron-withdrawing effects of the nitrogen atom and multiple fluorine substituents, is highly susceptible to nucleophilic attack.

The key to a successful synthesis lies in understanding the regioselectivity of this substitution. The order of reactivity for nucleophilic attack on a pentafluoropyridine ring is well-established: the C4 position (para to the nitrogen) is the most activated, followed by the C2/C6 positions (ortho), and lastly the C3/C5 positions (meta).[1][2] This pronounced preference for the C4 position is the foundation of the synthesis, as it allows for the selective replacement of a single fluorine atom by an amine group. This selectivity arises from the superior resonance stabilization of the negative charge in the Meisenheimer intermediate formed during C4 attack.[3]

However, deviations from optimal conditions can exploit the reactivity of the other positions, leading to a range of undesirable side products. The following diagram illustrates the desired reaction pathway and the critical junctures where side reactions can occur.

G TFP 2,3,5,6-Tetrafluoropyridine (Starting Material) DesiredProduct This compound (Desired Product) TFP->DesiredProduct  Optimal Conditions  (Controlled Temp & Time) Hydrolysis Trifluoro-4-hydroxypyridine (Hydrolysis Side Product) TFP->Hydrolysis  + H₂O (Contaminant) NH3_reagent Ammonia (NH3) (Nucleophile) Overamination Diamino-difluoropyridine (Over-amination Side Product) DesiredProduct->Overamination  Excess NH₃ / High Temp  (Harsh Conditions)

Caption: Desired synthesis pathway and key side reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction is sluggish, showing low conversion of the starting 2,3,5,6-tetrafluoropyridine. What should I do?

Answer:

Low conversion is typically due to insufficient reaction energy or reagent issues.

  • Pillar of Causality: The SNAr reaction, while favorable, still requires a certain activation energy. Low temperatures or inadequate mixing can result in a slow reaction rate. The quality and concentration of the ammonia source are also critical for driving the reaction forward.

  • Troubleshooting Protocol:

    • Verify Temperature and Pressure: Ensure your reaction vessel (e.g., a sealed autoclave) reaches and maintains the target temperature (typically 100-150°C) and corresponding pressure.[4][5] Inconsistent heating can lead to incomplete reactions.

    • Check Ammonia Source: If using aqueous ammonia, ensure it is of the correct concentration (e.g., 28%).[4] If using anhydrous ammonia in an organic solvent, verify the concentration and ensure it was stored properly to prevent gas escape.

    • Increase Reaction Time: If the temperature is correct, the reaction may simply need more time. Monitor the reaction's progress by taking aliquots (if safe to do so) and analyzing them via GC-MS or TLC to track the disappearance of the starting material.

    • Improve Agitation: Ensure the stirring mechanism is functioning effectively to guarantee proper mixing of the reagents, especially in a biphasic system (e.g., organic solvent and aqueous ammonia).

Question 2: I've isolated my product, but I see a significant impurity with a higher molecular weight, which I suspect is a di-substituted product. How can I prevent this?

Answer:

The formation of a higher molecular weight byproduct, likely a diaminodifluoropyridine, is a classic sign of over-reaction.

  • Pillar of Causality: While the C4 position is the most reactive, the C2 and C6 positions are also activated towards nucleophilic substitution.[2] Under harsh conditions—such as excessively high temperatures, prolonged reaction times, or a large excess of the ammonia nucleophile—a second substitution can occur on the desired product molecule, leading to over-amination.

  • Troubleshooting Protocol:

    • Reduce Reaction Temperature: Lowering the temperature is the most effective way to control selectivity. A lower temperature provides enough energy for the more favorable C4 substitution but may not be sufficient to overcome the higher activation barrier for the second substitution.

    • Optimize Reaction Time: Do not run the reaction for a fixed time without validation. Monitor its progress closely. Once the starting material is consumed, stop the reaction to prevent the product from converting into the di-amino byproduct.

    • Control Stoichiometry: While an excess of ammonia is necessary to drive the reaction, an extremely large excess can increase the rate of the second substitution. Use a moderate excess (e.g., 5-10 equivalents) rather than a vast one.

Question 3: My product is contaminated with a polar impurity that I believe is a hydroxypyridine derivative. What is the cause and how do I avoid it?

Answer:

This impurity is almost certainly the result of hydrolysis, where water acts as a nucleophile instead of ammonia.

  • Pillar of Causality: The highly activated tetrafluoropyridine ring is not only susceptible to attack by ammonia but also by other nucleophiles, including water or hydroxide ions.[6][7] The presence of significant water, especially under basic conditions (from ammonia) and at high temperatures, can lead to the displacement of a fluorine atom to form a trifluoro-hydroxypyridine or its tautomeric pyridone form.

  • Troubleshooting Protocol:

    • Use Anhydrous Conditions: The most robust solution is to perform the reaction under anhydrous conditions. This involves using a dry, aprotic solvent (like THF or DMSO) and anhydrous ammonia gas or a solution of ammonia in a dry organic solvent.[4]

    • Dry Your Solvents: If using an organic solvent, ensure it is thoroughly dried using standard laboratory procedures (e.g., distillation from a suitable drying agent or using a solvent purification system).

    • Minimize Exposure to Air: During setup and workup, minimize the reaction's exposure to atmospheric moisture, especially while heating.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for this reaction?

    • A: Aprotic polar solvents are generally preferred as they can solvate the intermediate Meisenheimer complex and do not participate in the reaction. Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), and Acetonitrile (CH₃CN) are common choices.[1][4] The choice may depend on the specific ammonia source and reaction temperature.

  • Q: How can I effectively monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are excellent methods.[8] A typical TLC system might use a mobile phase of ethyl acetate and hexane. The disappearance of the less polar starting material spot and the appearance of the more polar amine product spot indicates reaction progress. GC-MS is invaluable for confirming the masses of the product and any potential side products.

  • Q: What are the standard purification methods for this compound?

    • A: After an aqueous workup to remove excess ammonia and salts, the crude product is often purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[8] If isomeric impurities or other side products are present, column chromatography on silica gel is a highly effective alternative.[8]

Data Summary: Impact of Reaction Parameters

The table below summarizes the influence of key reaction parameters on the synthesis and the formation of common side products.

ParameterEffect on Main Reaction RatePrimary Side Reaction RiskRecommended Mitigation Strategy
Temperature Increases significantly with heatOver-amination , DecompositionOptimize within a range (e.g., 100-150°C); avoid excessive heat.[4]
Reaction Time Drives reaction to completionOver-amination Monitor reaction progress and stop once starting material is consumed.[8]
Ammonia Conc. Increases with higher concentrationOver-amination Use a controlled molar excess (e.g., 5-10 equivalents).
Water Content Negligible effectHydrolysis to hydroxypyridineUse anhydrous solvents and ammonia source; protect from atmospheric moisture.[7]

Reference Experimental Protocol

This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scales.

  • Setup: In a 200 mL high-pressure autoclave equipped with a magnetic stirrer, add 2,3,5,6-tetrafluoropyridine (e.g., 10 g).

  • Reagent Addition: Add a dry, aprotic solvent such as Tetrahydrofuran (THF, 50 mL).[4] Cool the vessel in an ice bath.

  • Amination: Carefully introduce anhydrous ammonia gas below the surface of the stirred solution or add a pre-prepared solution of ammonia in THF until the desired molar excess is achieved.

  • Reaction: Seal the autoclave securely. Heat the mixture to the desired temperature (e.g., 120°C) with vigorous stirring. Maintain the reaction for a set time (e.g., 4-8 hours), monitoring as described above if possible.[5]

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a flask. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield pure this compound.[8]

References

Technical Support Center: Preventing Defluorination of 2,3,5-Trifluoro-4-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,3,5-Trifluoro-4-pyridinamine. This guide is designed to provide in-depth troubleshooting and practical advice for preventing unwanted defluorination during your experiments. As Senior Application Scientists, we understand the nuances of working with highly fluorinated compounds and have compiled this resource based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What makes this compound susceptible to defluorination?

A1: The susceptibility of this compound to defluorination stems from the electronic properties of the fluorinated pyridine ring. The fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect, combined with the electron-withdrawing nature of the pyridine nitrogen, makes the carbon atoms attached to the fluorine atoms electrophilic and thus susceptible to nucleophilic attack.[1][2] This process, known as nucleophilic aromatic substitution (SNAr), is a common pathway for defluorination.[3][4] The reaction is often accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group (in this case, a fluoride ion).[2][3] In this compound, the fluorine atoms at the 2- and 5- positions are ortho and para, respectively, to the activating amino group, and the fluorine at the 3-position is ortho to the pyridine nitrogen, all of which can contribute to its reactivity.

Q2: Under what typical reaction conditions is defluorination observed?

A2: Defluorination of this compound is most commonly observed under the following conditions:

  • Strong Basic Conditions: Strong bases can either act as nucleophiles themselves or deprotonate other species in the reaction mixture, generating more potent nucleophiles that can attack the pyridine ring. The liberated fluoride ion can also act as a base, potentially catalyzing further defluorination.[5]

  • High Temperatures: Increased temperatures provide the necessary activation energy for the SNAr reaction to overcome the strength of the C-F bond. While the C-F bond is strong, the rate-determining step in SNAr is often the initial nucleophilic attack, which is accelerated at higher temperatures.[1][2]

  • Presence of Strong Nucleophiles: Reagents with high nucleophilicity, such as alkoxides, thiolates, and certain amines, can readily displace fluoride ions on the pyridine ring.[6]

  • Certain Metal Catalysts: While palladium-catalyzed cross-coupling reactions are invaluable synthetic tools, some conditions, particularly at elevated temperatures or with specific ligand/base combinations, can promote C-F bond activation and subsequent defluorination as a side reaction.[7][8]

  • Strong Acidic Conditions: In superacidic media, protonation of the trifluoromethyl group can lead to the formation of reactive electrophilic species, resulting in defluorination.[9] While this compound does not have a trifluoromethyl group, strong acids can protonate the pyridine nitrogen, further activating the ring towards nucleophilic attack.

Q3: Which fluorine atom on this compound is most likely to be displaced?

A3: The regioselectivity of nucleophilic substitution on polyfluoropyridines is influenced by the electronic effects of the substituents and the pyridine nitrogen. In pentafluoropyridine, nucleophilic attack preferentially occurs at the 4-position (para to the nitrogen).[10] For this compound, the situation is more complex due to the presence of the amino group. The amino group is an activating group, and its influence, combined with the activating effect of the ring nitrogen, will direct nucleophilic attack. Generally, positions ortho and para to the activating amino group are most susceptible. Therefore, the fluorine at the 5-position (para to the amino group) and the fluorine at the 3-position (ortho to the amino group) would be the most likely candidates for displacement. The fluorine at the 2-position is ortho to the pyridine nitrogen and may also be susceptible to attack.[6] The precise outcome can depend on the nature of the nucleophile and the reaction conditions.

Troubleshooting Guides

Scenario 1: Defluorination during a Nucleophilic Substitution Reaction

Problem: I am attempting to perform a nucleophilic substitution at the amino group, but I am observing significant defluorination of the pyridine ring.

Root Cause Analysis:

This issue often arises because the reaction conditions intended for the amino group are harsh enough to promote a competing SNAr reaction on the fluorinated ring. The nucleophile or base used is likely attacking the electron-deficient carbon atoms of the pyridine ring.

dot

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Defluorination during Amino Group Functionalization Cause1 Harsh Reaction Conditions (High Temp, Strong Base) Problem->Cause1 Cause2 Nucleophile/Base attacks the Pyridine Ring Problem->Cause2 Cause3 Amino Group is not sufficiently protected Problem->Cause3 Solution2 Milder Reaction Conditions Cause1->Solution2 Solution3 Choose a less nucleophilic base Cause2->Solution3 Solution1 Protect the Amino Group Cause3->Solution1 Solution4 Optimize Solvent Solution2->Solution4

Caption: Troubleshooting workflow for defluorination during amino group functionalization.

Solutions:

1. Protect the Amino Group: The most effective strategy is to protect the amino group to prevent its reaction and allow for milder conditions for other transformations.

  • Recommended Protecting Groups:

    • Boc (tert-Butoxycarbonyl): Introduced using Boc anhydride ((Boc)₂O) and a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA). It is stable to a wide range of conditions but is easily removed with mild acid (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).[11]

    • Cbz (Carboxybenzyl): Introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. It is stable to acidic conditions and is typically removed by hydrogenolysis (H₂, Pd/C).

Protecting GroupIntroduction ReagentDeprotection ConditionStability
Boc (Boc)₂O, TEA or DIPEAMild Acid (e.g., TFA)Stable to base, nucleophiles, and hydrogenation
Cbz Cbz-Cl, BaseH₂, Pd/CStable to acid

Experimental Protocol: Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a mild, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) dissolved in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected product.

2. Milder Reaction Conditions:

  • Lower the Reaction Temperature: Often, defluorination has a higher activation energy than the desired reaction. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly suppress the defluorination side reaction.

  • Use a Weaker Base: If a base is required, opt for a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger, more nucleophilic bases like sodium hydroxide or potassium tert-butoxide.

Scenario 2: Defluorination during a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)

Problem: I am trying to perform a cross-coupling reaction on a different part of a molecule containing the this compound moiety, and I am observing defluorination.

Root Cause Analysis:

Palladium-catalyzed cross-coupling reactions can involve intermediates and conditions that activate C-F bonds, leading to undesired defluorination.[8] This can be exacerbated by high temperatures, certain phosphine ligands, and strong bases.

dot

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Defluorination during Pd-Catalyzed Cross-Coupling Cause1 High Reaction Temperature Problem->Cause1 Cause2 Inappropriate Ligand Choice Problem->Cause2 Cause3 Strong Base Problem->Cause3 Cause4 Prolonged Reaction Time Problem->Cause4 Solution5 Protect Amino Group Problem->Solution5 Solution1 Lower Temperature Cause1->Solution1 Solution2 Ligand Screening Cause2->Solution2 Solution3 Use a Milder Base Cause3->Solution3 Solution4 Monitor Reaction Progress Cause4->Solution4

Caption: Decision tree for troubleshooting defluorination in cross-coupling reactions.

Solutions:

1. Optimize Reaction Temperature:

  • Screen a range of temperatures, starting from a lower temperature (e.g., 60-80 °C) and gradually increasing if the desired reaction is too slow. Many modern palladium catalysts are highly active at lower temperatures.

2. Ligand and Base Selection:

  • Ligand Screening: The choice of phosphine ligand is critical. Electron-rich, bulky ligands can sometimes promote C-F activation. It may be beneficial to screen a variety of ligands, including those known to be effective at lower temperatures.

  • Base Optimization: Use the mildest base that effectively promotes the catalytic cycle. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often milder than alkoxides.

3. Protect the Amino Group:

  • As in Scenario 1, protecting the amino group can prevent it from coordinating with the palladium catalyst, which can sometimes influence the catalyst's reactivity and lead to side reactions.

4. Careful Reaction Monitoring:

  • Monitor the reaction progress closely using techniques like TLC or LC-MS. Prolonged reaction times at elevated temperatures increase the likelihood of side reactions, including defluorination.

General Recommendations for Handling and Storage

  • Storage: Store this compound in a cool, dry, and dark place to prevent degradation. It is generally a stable solid at room temperature.[12]

  • Inert Atmosphere: For sensitive reactions, particularly those involving organometallics or strong bases, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can lead to side reactions and catalyst deactivation.

By understanding the underlying chemical principles and carefully selecting reaction conditions, unwanted defluorination of this compound can be effectively minimized, ensuring the successful synthesis of your target molecules.

References

Technical Support Center: Purification of 2,3,5-Trifluoro-4-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3,5-Trifluoro-4-pyridinamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this critical fluorinated building block. The purity of this compound is paramount, as trace impurities can significantly alter reaction outcomes, introduce downstream purification difficulties, and compromise the biological activity of target molecules. This guide provides field-proven insights and step-by-step protocols to help you achieve the desired purity for your research and development needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling this compound.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. Syntheses often start from more highly halogenated pyridines, such as pentafluoropyridine.[1][2] Consequently, common impurities include:

  • Positional Isomers: Incomplete or non-selective amination can lead to other trifluoro-aminopyridine isomers.

  • Incompletely Reacted Precursors: Residual starting materials like 2,3,4,5-tetrafluoropyridine or other polyfluorinated pyridines.

  • Hydrolysis Products: Reaction with trace water can form corresponding hydroxypyridine derivatives, which can be difficult to remove.

  • Over-amination Byproducts: Diamino-difluoropyridines if the reaction conditions are too harsh.

  • Residual Solvents and Reagents: Solvents used in the synthesis (e.g., THF, DMSO) and excess aminating agents.[3][4]

Q2: What is the recommended starting point for purifying a crude batch?

A2: For a solid crude product, a simple recrystallization is the most efficient first step. This technique is excellent for removing small amounts of impurities, especially those with different solubility profiles. If the product is an oil or fails to crystallize, flash column chromatography is the next logical step. The choice of method depends on the scale and the nature of the impurities.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is best for confirming purity.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method, typically with a C18 column, is the gold standard for quantitative purity assessment.[5]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR spectroscopy are essential for confirming the structure and identifying any fluorinated or proton-containing impurities.[1]

  • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) is highly effective for identifying the mass-to-charge ratio of unknown impurities, providing clues to their structure.[5]

  • Melting Point: A sharp, defined melting point range is a strong indicator of high purity for a crystalline solid.[6]

Q4: What are the expected physical properties of pure this compound?

A4: Pure this compound (CAS 105252-95-7) is typically an off-white to white crystalline solid.[7] While its melting and boiling points are not as widely reported as some analogues, similar fluorinated pyridinamines are solids at room temperature.[4][8] It is expected to have low solubility in water but should be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[6]

Section 2: Purification Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem Encountered Probable Cause(s) Recommended Solution & Scientific Rationale
Colored Product (Yellow/Brown) 1. Oxidation/Degradation: Aromatic amines can be susceptible to air oxidation, forming colored impurities. 2. Residual Catalysts/Reagents: Trace metals or colored organic byproducts from the synthesis.Charcoal Treatment: After dissolving the crude product in a suitable hot solvent (before crystallization), add a small amount (1-2% w/w) of activated charcoal. Swirl for 5-10 minutes and perform a hot filtration through a pad of Celite® to remove the charcoal and adsorbed impurities. The porous structure of charcoal provides a high surface area for adsorbing large, colored molecules.[9]
Recrystallization Fails: "Oiling Out" The melting point of your compound (or the eutectic mixture with impurities) is lower than the boiling point of the chosen solvent. The compound melts before it can dissolve, forming an immiscible oil.[9]1. Add More Primary Solvent: Re-heat the mixture to dissolve the oil, then add more of the primary solvent to lower the saturation point and prevent phase separation upon cooling.[9] 2. Change Solvent System: Select a solvent or solvent pair with a lower boiling point. For example, if you are using toluene, consider switching to ethyl acetate/hexane.
Recrystallization Fails: No Crystals Form 1. Excessive Solvent: The solution is not saturated enough for nucleation to occur. 2. Supersaturation: The solution is stable in a supersaturated state and lacks a nucleation point. 3. High Impurity Load: Impurities can inhibit crystal lattice formation.1. Concentrate the Solution: Gently evaporate some of the solvent under reduced pressure or with a stream of nitrogen and attempt to cool again.[9] 2. Induce Crystallization: Scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a single "seed crystal" from a previous pure batch.[9] 3. Pre-Purify: If the crude material is very impure, first run it through a silica gel plug or perform a full column chromatography to remove the bulk of impurities before attempting recrystallization.
Poor Separation in Column Chromatography 1. Incorrect Eluent System: The polarity of the mobile phase is too high (all compounds elute quickly) or too low (compounds do not move). 2. Column Overloading: Too much material was loaded onto the column, exceeding its separation capacity. 3. Sample Insolubility: The sample precipitated at the top of the column upon loading.1. Optimize Eluent with TLC: Systematically test solvent mixtures (e.g., hexane/ethyl acetate, DCM/methanol) using Thin Layer Chromatography (TLC) to find a system that gives the target compound an Rf value of ~0.3-0.4. 2. Reduce Load: Use a larger column or reduce the amount of crude material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. 3. Use a "Catch and Release" Loading: Dissolve the crude material in a minimal amount of a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and load the powder onto the column.

Section 3: Visual Workflows & Diagrams

Visualizing the decision-making process can streamline your purification strategy.

Purification_Strategy cluster_start Initial Assessment cluster_analysis Analysis & Decision cluster_methods Purification Methods cluster_end Final Product Start Crude Product (this compound) Purity Purity > 90% & Crystalline? Start->Purity Recrystal Recrystallization Purity->Recrystal Yes Column Flash Column Chromatography Purity->Column No Impurity_Type Impurities Structurally Similar? Prep_HPLC Preparative HPLC Impurity_Type->Prep_HPLC Yes (Co-eluting) End Pure Product (>99%) Impurity_Type->End No (Baseline Separated) Recrystal->End Column->Impurity_Type Prep_HPLC->End

Caption: Decision tree for selecting an appropriate purification strategy.

Recrystallization_Troubleshooting cluster_solutions_oil Solutions for Oiling cluster_solutions_nocrystal Solutions for No Crystals Start Recrystallization Attempted Cooling Cooling Solution to RT Start->Cooling Problem Observe Outcome Cooling->Problem Oiling Problem: 'Oiling Out' Problem->Oiling Oil Layer Forms NoCrystal Problem: No Crystals Form Problem->NoCrystal Clear Solution Remains Success Success: Crystals Form Problem->Success Precipitate Appears Sol_Oil_1 Re-heat, add more primary solvent Oiling->Sol_Oil_1 Sol_Oil_2 Change to lower boiling point solvent Oiling->Sol_Oil_2 Sol_NoCrystal_1 Evaporate excess solvent NoCrystal->Sol_NoCrystal_1 Sol_NoCrystal_2 Scratch flask / Add seed crystal NoCrystal->Sol_NoCrystal_2

Caption: Troubleshooting workflow for common recrystallization failures.

Section 4: Detailed Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key purification and analysis workflows.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol describes a general method for the quantitative analysis of this compound purity. It is based on standard methods for similar aromatic amines.[5]

Instrumentation and Conditions:

Parameter Specification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of a reference standard of this compound and dissolve it in a 50:50 mixture of acetonitrile and water to make a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample of your purified material at the same concentration (1 mg/mL) in the same diluent.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the standard and sample solutions.

  • Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Purification by Solvent-Antisolvent Recrystallization

This method is effective for removing impurities with different polarity from the target compound.[9]

Materials:

  • Crude this compound

  • Primary Solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)

  • Antisolvent (e.g., n-Hexane or Heptane)

  • Erlenmeyer flasks, heating mantle, magnetic stirrer

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (DCM) at room temperature or with gentle warming, just enough to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present or the solution is colored, perform a hot filtration through fluted filter paper or a Celite® pad into a clean, pre-warmed flask. If color persists, consider the charcoal treatment described in the troubleshooting guide.

  • Induce Precipitation: While stirring the clear solution, slowly add the antisolvent (n-hexane) dropwise until the solution becomes faintly and persistently turbid. This indicates the point of saturation has been reached.

  • Clarification: Add a few drops of the primary solvent (DCM) back into the solution until the turbidity just disappears.

  • Crystallization: Cover the flask, remove it from heat (if used), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximize Yield: Once crystal formation at room temperature appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold antisolvent (n-hexane) to remove any residual soluble impurities. Dry the purified crystals under vacuum.

References

Technical Support Center: Optimizing Coupling Reactions of 2,3,5-Trifluoro-4-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for optimizing coupling reactions involving 2,3,5-Trifluoro-4-pyridinamine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of complex molecules utilizing this valuable, yet challenging, building block. The trifluorinated pyridine core presents a unique electronic landscape, which can complicate standard cross-coupling protocols. This guide provides a structured, question-and-answer approach to troubleshoot common problems and systematically optimize reaction yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity and handling of this compound in palladium-catalyzed cross-coupling reactions.

Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?

A1: The primary challenge stems from its electronic properties. The three electron-withdrawing fluorine atoms significantly reduce the electron density of the pyridine ring and, by extension, the nucleophilicity of the 4-amino group. This makes processes like the N-arylation in Buchwald-Hartwig amination more difficult. Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]

Q2: What are the most common coupling reactions performed with this amine?

A2: The most prevalent application is the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling, where the amino group is coupled with an aryl or heteroaryl halide (or pseudohalide).[2][3][4] This reaction is critical for synthesizing a wide array of pharmacologically active compounds. Additionally, while less common for this specific molecule, Suzuki-Miyaura couplings can be performed on related fluorinated pyridines, typically involving a pre-functionalized pyridine (e.g., a bromo- or iodo-substituted version).[5][6][7]

Q3: What initial checks on reagent quality are critical for success?

A3: For any palladium-catalyzed reaction, reagent quality is paramount.

  • Solvents: Must be anhydrous. Water can hydrolyze organometallic intermediates and poison the catalyst.

  • Bases: Strong bases like sodium tert-butoxide (NaOtBu) are often hygroscopic. Use freshly opened bottles or material stored properly in a desiccator or glovebox.

  • Substrates: Ensure the purity of both the this compound and the coupling partner. Impurities, particularly those containing sulfur or other coordinating functional groups, can act as catalyst poisons.[8]

  • Atmosphere: Reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[1][8]

Part 2: Troubleshooting Guide for Low Reaction Yield

This section provides a systematic approach to diagnosing and solving the most common problem: low or no product formation.

Scenario 1: Low or No Conversion of Starting Materials

You've set up your Buchwald-Hartwig amination of this compound with an aryl bromide, but LC-MS analysis shows primarily unreacted starting materials after several hours.

G start Low Conversion Detected q1 Is Catalyst System Appropriate for Electron-Deficient Amine? start->q1 q2 Is the Base Strong Enough and Correctly Chosen? q1->q2 Yes s1 Action: Screen Catalysts & Ligands. (See Table 1) q1->s1 No q3 Are Reaction Conditions (Solvent, Temp) Optimal? q2->q3 Yes s2 Action: Screen Bases. (See Table 2) q2->s2 No end Systematic Optimization Path q3->end Yes s3 Action: Screen Solvents & Temperature. q3->s3 No s1->q2 s2->q3 s3->end

Caption: Troubleshooting workflow for low conversion.

Explanation: The reduced nucleophilicity of the amine and potential for pyridine coordination requires a highly active catalyst system. Standard ligands like PPh₃ or even some bidentate ligands may not be sufficient.[1] Modern Buchwald-Hartwig catalysis relies on sterically bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the active monomeric Pd(0) species.[9]

Solution: Screen Modern Ligand Systems. For challenging, electron-deficient amines, ligands from the Buchwald (e.g., RuPhos, XPhos) or Hartwig collections are the gold standard. A systematic screen is the most effective approach.

Table 1: Recommended Initial Catalyst System Screen

Precatalyst (1-2 mol%) Ligand (1.1-2.2 mol%) Rationale
Pd₂(dba)₃ RuPhos Excellent for hindered or electron-deficient primary amines.[10]
Pd₂(dba)₃ XPhos Broadly applicable, good starting point for many C-N couplings.[1]
XPhos Pd G3 (Pre-formed) Air-stable precatalyst, improves reproducibility.

| AdBrettPhos Pd G3 | (Pre-formed) | Highly active for electron-poor anilines. |

Explanation: The base's role is to deprotonate the amine (or the amine-Pd complex) to form the palladium-amido intermediate, which is necessary for reductive elimination.[4] A base that is too weak will not facilitate this step efficiently, stalling the catalytic cycle. For electron-deficient amines, a strong, non-nucleophilic base is almost always required.

Solution: Use a Strong Base and Verify Its Quality. Sodium tert-butoxide (NaOtBu) is often the most effective base for these couplings due to its high basicity and solubility in common organic solvents.[10] However, its effectiveness is highly dependent on its quality (it must be anhydrous).

Table 2: Base Selection Guide

Base Strength Advantages Disadvantages
NaOtBu Very Strong High reaction rates, good solubility.[10] Air and moisture sensitive; incompatible with base-labile groups (e.g., esters).[10]
LHMDS Very Strong Useful for substrates with acidic protons.[10] Can be air sensitive; may require lower temperatures.
Cs₂CO₃ Moderate Good functional group tolerance.[10] Often requires higher temperatures or catalyst loadings; can be difficult to stir.[10]

| K₃PO₄ | Moderate | Economical, good for amide couplings.[10] | May result in slower reactions for challenging amines. |

Explanation: The solvent must be able to dissolve the catalyst, substrates, and the palladium-amido intermediate. Aprotic, non-coordinating solvents are preferred. Temperature is a critical parameter; while heat increases reaction rates, excessively high temperatures can lead to catalyst decomposition (formation of palladium black) or side reactions.[1]

Solution: Start with a High-Boiling Aprotic Solvent and Optimize Temperature. Toluene and 1,4-dioxane are excellent starting points. A typical starting temperature is 80-100 °C. If conversion is low, a careful increase to 110 °C may be beneficial. If side products appear, the temperature should be lowered.

Part 3: Troubleshooting Guide for Side Product Formation

Scenario 2: Good Conversion but Significant Side Products

Your reaction shows consumption of starting material, but the desired product is contaminated with significant impurities, such as hydrodehalogenation of the aryl halide or other undesired products.

G cluster_0 Desired Catalytic Cycle cluster_1 Side Reactions Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-N(L) Ar-Pd(II)-N(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-N(L) Amine Binding & Deprotonation Ar-Pd(II)-N(L)->Pd(0)L Reductive Elimination Product Ar-NH-Py Ar-Pd(II)-N(L)->Product Side_Product_1 Arene (Ar-H) + Imine Ar-Pd(II)-N(L)->Side_Product_1 β-Hydride Elimination

References

Technical Support Center: Managing Impurities in 2,3,5-Trifluoro-4-pyridinamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,5-Trifluoro-4-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, identify and control impurities, and ultimately improve your yield and purity.

Introduction: The Critical Role of Purity

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The precise arrangement of fluorine atoms and the amino group on the pyridine ring imparts unique electronic properties, metabolic stability, and binding affinities to the final active ingredients. Consequently, the purity of this intermediate is paramount, as even minor impurities can lead to significant side reactions in subsequent steps, impact the biological activity of the final product, and complicate regulatory approval processes. This guide is built on established principles of nucleophilic aromatic substitution (SNAr) on polyfluorinated systems to provide practical, field-proven solutions to common synthetic challenges.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the synthesis of this compound, which is typically synthesized via the reaction of 2,3,5,6-tetrafluoropyridine with an ammonia source.

Core Reaction Pathway

The primary reaction involves the nucleophilic aromatic substitution (SNAr) of a fluorine atom on the 2,3,5,6-tetrafluoropyridine ring by an amino group. The positions on the pentafluoropyridine ring are activated towards nucleophilic attack in the order: 4- (para) > 2- (ortho) > 3- (meta).[1] This inherent reactivity profile is the foundation for selectively synthesizing the desired 4-amino product.

Reaction_Pathway TFP 2,3,5,6-Tetrafluoropyridine Product This compound TFP->Product Nucleophilic Aromatic Substitution (SNAr) Solvent (e.g., DMSO, NMP) Heat Ammonia Ammonia Source (e.g., NH4OH, NH3 gas) Ammonia->Product

Caption: General reaction scheme for the synthesis of this compound.

Q1: My reaction yield is low, and I have a significant amount of unreacted 2,3,5,6-tetrafluoropyridine. What are the likely causes and how can I improve conversion?

A1: Low conversion is a common issue often related to reaction kinetics and conditions. Here’s a breakdown of potential causes and solutions:

  • Insufficient Reaction Temperature or Time: The SNAr reaction on polyfluoroaromatic systems requires sufficient thermal energy to overcome the activation barrier.

    • Explanation: The carbon-fluorine bond is strong, and while the pyridine ring is activated, the reaction may be sluggish at low temperatures.

    • Troubleshooting Steps:

      • Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC, GC, or HPLC. Be cautious of temperatures exceeding 150-160 °C, which may promote side reactions.

      • Extend the reaction time. Take aliquots at regular intervals to determine the point at which the reaction plateaus.

  • Inadequate Mixing: In heterogeneous reaction mixtures (e.g., using aqueous ammonia), poor mixing can limit the mass transfer between phases.

    • Explanation: The reactants must be in close contact for the reaction to proceed efficiently.

    • Troubleshooting Steps:

      • Ensure vigorous stirring throughout the reaction.

      • Consider using a phase-transfer catalyst if you are using a biphasic system, although a polar aprotic solvent like DMSO or NMP is generally preferred to create a homogeneous solution.

  • Deactivated Ammonia Source: The nucleophilicity of your ammonia source is critical.

    • Explanation: An old or improperly stored ammonia solution may have a lower concentration than stated.

    • Troubleshooting Steps:

      • Use a fresh, unopened bottle of aqueous ammonia or high-purity ammonia gas.

      • Consider using a higher concentration of the ammonia source, but be mindful that this can sometimes lead to over-amination (see Q3).

ParameterRecommendationRationale
Temperature 100 - 150 °CTo provide sufficient activation energy for the SNAr reaction.
Solvent DMSO, NMP, DMFPolar aprotic solvents help to dissolve reactants and stabilize the charged intermediate (Meisenheimer complex).[1]
Ammonia Source 28-30% Aqueous AmmoniaA concentrated source of the nucleophile is required to drive the reaction forward.
Pressure Sealed vessel/autoclaveTo maintain the concentration of volatile reactants like ammonia and prevent solvent boiling.

Q2: My final product is contaminated with an isomeric impurity. How can I identify and minimize it?

A2: The most likely isomeric impurity is 2-amino-3,5,6-trifluoropyridine, resulting from nucleophilic attack at the ortho-position.

  • Explanation of Formation: While the 4-position (para) is electronically favored for nucleophilic attack, the 2-position (ortho) is also activated.[1] Higher reaction temperatures or prolonged reaction times can sometimes lead to a decrease in selectivity and the formation of the kinetic or thermodynamic ortho-product.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reaction TFP 2,3,5,6-Tetrafluoropyridine Product Desired Product (this compound) TFP->Product Attack at C4 (para) (Major Pathway) Isomer Isomeric Impurity (2-Amino-3,5,6-trifluoropyridine) TFP->Isomer Attack at C2 (ortho) (Minor Pathway) Ammonia + NH3

Caption: Formation pathways of the desired product and its primary isomeric impurity.

  • Identification:

    • 19F NMR: This is the most powerful technique for distinguishing between the isomers. The number of signals, their chemical shifts, and coupling patterns will be distinct for each compound.

    • HPLC-MS: A well-developed HPLC method should be able to separate the two isomers. The mass spectrum will show the same molecular ion for both, confirming they are isomers.[2][3]

  • Troubleshooting and Minimization:

    • Control Temperature: Lowering the reaction temperature can often improve selectivity for the para-position. Try running the reaction at the lowest temperature that still gives a reasonable conversion rate.

    • Purification: Careful recrystallization is often effective for removing minor isomeric impurities. Experiment with different solvent systems (e.g., ethanol/water, toluene/heptane) to find one that provides good differential solubility between the desired product and the impurity.

Protocol: Purification by Recrystallization
  • Solvent Selection: Dissolve a small amount of the impure product in various solvents at their boiling points. Good candidate solvents will dissolve the product when hot but show poor solubility at room temperature.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Q3: I'm observing a byproduct with a mass that suggests the addition of two amino groups. How do I prevent this?

A3: The formation of a diaminodifluoropyridine is due to over-amination or disubstitution.

  • Explanation of Formation: After the first amino group is added, the pyridine ring is generally deactivated towards further nucleophilic substitution. However, under forcing conditions (high temperature, high pressure, large excess of ammonia), a second substitution can occur.

  • Troubleshooting and Minimization:

    • Stoichiometry Control: Reduce the molar excess of the ammonia source. Use a ratio closer to stoichiometric, for example, 1.5 to 2 equivalents.

    • Lower Temperature and Shorter Time: As with isomeric impurity formation, milder reaction conditions will disfavor the less favorable second substitution. Monitor the reaction closely and stop it once the starting material has been consumed, before significant amounts of the disubstituted product form.

Frequently Asked Questions (FAQs)

Q4: What is the best way to monitor the reaction progress? A4: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for quick qualitative checks. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV detection is highly recommended. Gas Chromatography (GC) can also be used, particularly for monitoring the consumption of the more volatile 2,3,5,6-tetrafluoropyridine starting material.

Q5: Are there any specific safety precautions I should take? A5: Yes. Polyfluorinated pyridines can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Reactions with ammonia are often run under pressure in sealed vessels or autoclaves; ensure your equipment is properly rated and maintained for the intended temperature and pressure.

Q6: How should I store the this compound product? A6: The product should be stored in a tightly sealed container in a cool, dry, and dark place. Like many amines, it can be sensitive to light and air over long periods. Storing under an inert atmosphere (nitrogen or argon) is good practice for long-term stability.

Q7: My product appears discolored. What could be the cause? A7: Discoloration is often due to minor impurities formed by oxidation or side reactions. Trace amounts of highly colored byproducts can give the bulk material a yellow or brown tint. Purification by recrystallization, as described in A2, or treatment with activated carbon can often remove these color bodies.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (HPLC, NMR) Purity_Check Is Purity >98%? Start->Purity_Check Yield_Check Is Yield Acceptable? Purity_Check->Yield_Check Yes Impurity_ID Identify Major Impurity (MS, NMR) Purity_Check->Impurity_ID No Purify Purify Product (Recrystallization) Yield_Check->Purify No, but Purity is High End_Success Process Complete Yield_Check->End_Success Yes SM Unreacted Starting Material Impurity_ID->SM Isomer Isomeric Impurity Impurity_ID->Isomer Disub Disubstituted Product Impurity_ID->Disub Optimize_Kinetics Increase Temp/Time Use Fresh Reagents SM->Optimize_Kinetics Optimize_Selectivity Decrease Temp Optimize Stoichiometry Isomer->Optimize_Selectivity Disub->Optimize_Selectivity Optimize_Kinetics->Start Re-run Reaction End_Fail Re-evaluate Route or Consult Specialist Optimize_Kinetics->End_Fail No Improvement Optimize_Selectivity->Start Re-run Reaction Optimize_Selectivity->End_Fail No Improvement Purify->End_Success

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Work-up Procedures for Reactions with 2,3,5-Trifluoro-4-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3,5-Trifluoro-4-pyridinamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized pyridine building block. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the pyridine ring and the basicity of the amine, which in turn dictates the optimal strategies for reaction work-up and purification.[1][2] This guide provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to ensure the integrity and success of your experiments.

Core Properties Summary

A foundational understanding of the physical properties of this compound is essential before commencing any experimental work.

PropertyValueSource
CAS Number 105252-95-7[3]
Molecular Formula C₅H₃F₃N₂[3]
Molecular Weight 148.09 g/mol [3]
Appearance Crystalline solid[4]
Solubility Generally soluble in common organic solvents like ethanol and dichloromethane.[5] Low solubility in water.[5]
Safety First: Essential Handling Protocols

Working with fluorinated pyridines requires strict adherence to safety protocols. Always consult the latest Safety Data Sheet (SDS) for comprehensive information.[6]

Q1: What are the primary hazards associated with this compound and similar fluorinated amines?

A1: While a specific SDS for the title compound is not detailed in the provided results, related compounds like 2-Amino-4-(trifluoromethyl)pyridine are classified as toxic or harmful if swallowed, in contact with skin, or inhaled.[7][8] They can cause serious skin and eye irritation or damage, and may cause respiratory irritation.[6][7][8] It is crucial to handle this compound with the same level of caution.

Q2: What Personal Protective Equipment (PPE) is mandatory?

A2: Always work in a certified chemical fume hood.[7] The following PPE is required:

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.[8]

  • Hand Protection: Appropriate chemical-resistant gloves (inspect before use).[8]

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Consider additional protective clothing to prevent any skin exposure.[7][8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Q3: What should I do in case of accidental exposure?

A3: Immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[7][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[7][8]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the work-up of reactions involving this compound.

General Work-up & Extraction Issues

Q4: I've completed my reaction. What is a standard "first-pass" aqueous work-up procedure?

A4: A general procedure involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing sequentially with water and then a saturated brine solution.[9] The brine wash helps to break up emulsions and removes residual water from the organic layer. The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[9]

Q5: During extraction, I'm getting a persistent emulsion that won't separate. What's causing this and how do I fix it?

A5: Emulsions are common when working with basic amines, which can act as surfactants. The cause is often an insufficient difference in density or high surface tension between the aqueous and organic layers.

  • The Causality: The lone pair on the amino group can become protonated or interact at the phase interface, stabilizing the mixture of fine droplets.

  • Solutions:

    • Add Brine: The most common solution is to add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase makes it more polar, forcing the less polar organic components out and breaking the emulsion.

    • Filter through Celite®: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to coalesce the droplets.

    • Change Solvent: Adding a small amount of a different organic solvent can alter the density and polarity of the organic phase, aiding separation.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q6: My product seems to have low recovery after an acidic wash. Where did it go?

A6: Your product likely went into the aqueous layer. The amino group on the pyridine ring is basic and will be protonated by an acid wash (e.g., 1M HCl) to form a water-soluble ammonium salt.[9][10]

  • The Causality: The protonated amine (-NH₃⁺) is ionic and therefore highly soluble in the polar aqueous phase. This is a classic acid-base extraction technique.

  • Solution: To recover your product, you must basify the acidic aqueous layer with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until it is neutral or slightly basic (pH > 8). Then, re-extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Your product, now neutralized and less water-soluble, will partition back into the organic phase.

G cluster_0 Troubleshooting Low Recovery After Acid Wash Start Low product recovery after acidic wash CheckAqueous Is the product basic (contains an amino group)? Start->CheckAqueous ProductInAqueous Product is likely in the aqueous layer as a salt. CheckAqueous->ProductInAqueous Yes Basify Basify aqueous layer to pH > 8 (e.g., with NaHCO₃) ProductInAqueous->Basify ReExtract Re-extract with organic solvent Basify->ReExtract End Recovered Product ReExtract->End

Caption: Logic for recovering a basic product from an acidic aqueous wash.

Reaction-Specific Work-up Issues

Q7: I ran a Suzuki coupling. How do I remove the palladium catalyst and boron impurities during work-up?

A7: This is a multi-step challenge. Palladium catalysts can form colloidal metals (black precipitate), and boronic acid byproducts can be tricky to remove.

  • The Causality: Palladium(0) species are prone to aggregation, while boronic acids and their esters can have variable polarity, sometimes co-eluting with the product.

  • Solutions:

    • Palladium Removal: After diluting the reaction, you can often remove the bulk of the palladium catalyst by filtering the mixture through a pad of Celite®. For finer particles, treatments with activated carbon or specialized scavengers can be effective.

    • Boron Impurity Removal:

      • Azeotropic Distillation: Boronic acids can be removed by repeatedly concentrating the reaction mixture from methanol. This process forms the volatile trimethyl borate, which is removed under vacuum.[10]

      • Base Wash: A wash with a mild base (e.g., 1M NaOH) can help extract acidic boronic acid species into the aqueous layer. Be cautious if your product is base-sensitive.

      • Fluoride Wash: Washing the organic layer with an aqueous solution of KF or NH₄Cl can also help remove boron byproducts.[10]

Q8: For a Nucleophilic Aromatic Substitution (SNAr) reaction, what is the best way to remove the excess nucleophile and base?

A8: The work-up strategy depends on the nature of the nucleophile and base used.

  • The Causality: SNAr reactions often use strong bases (like K₂CO₃, NaH) and an excess of the nucleophile to drive the reaction to completion. These must be removed to isolate a pure product.[11]

  • Solutions:

    • Quenching: Carefully quench the reaction with water or a saturated NH₄Cl solution to neutralize strong bases and protonate nucleophiles.

    • Acid/Base Washing:

      • If you used a basic nucleophile (e.g., an amine), a dilute acid wash (e.g., 1M HCl) will extract it into the aqueous layer.[9] Remember to check if your product is also basic (Q6).

      • If you used an acidic nucleophile (e.g., a thiol or phenol), a dilute base wash (e.g., 1M NaOH) will remove the excess.

    • Standard Aqueous Wash: After quenching and any specific acid/base washes, a standard work-up with water and brine will remove inorganic salts like K₂CO₃.[9]

Purification Challenges

Q9: My compound is streaking badly during silica gel column chromatography. Why is this happening?

A9: Streaking on silica gel is typically caused by strong interactions between your compound and the stationary phase.

  • The Causality: Silica gel is acidic. The basic amino group on your pyridine can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and difficult elution.

  • Solutions:

    • Add a Base to the Eluent: Add a small amount (0.1-1%) of a volatile base like triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase. This base will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase silica (C18) if your compound is sufficiently non-polar.

    • Protonate the Amine: In some cases, adding a small amount of a volatile acid like acetic acid or formic acid to the eluent can improve chromatography for polar compounds by ensuring the amine is consistently protonated.[12] This is often less common for basic compounds on standard silica.

G cluster_1 Work-up Decision Workflow ReactionType Identify Reaction Type Suzuki Suzuki Coupling ReactionType->Suzuki SNAr SNAr ReactionType->SNAr Amide Amide Coupling ReactionType->Amide SuzukiWorkup 1. Filter through Celite® (removes Pd). 2. Aqueous Wash (Water, Brine). 3. Consider Base or KF wash (removes Boron species). Suzuki->SuzukiWorkup SNArWorkup 1. Quench (H₂O or sat. NH₄Cl). 2. Specific Acid/Base Wash (removes excess nucleophile). 3. Standard Aqueous Wash. SNAr->SNArWorkup AmideWorkup 1. Dilute with Organic Solvent. 2. Wash with 1M HCl (removes unreacted amine). 3. Wash with sat. NaHCO₃ (removes unreacted acid). 4. Wash with Brine. Amide->AmideWorkup

Caption: Decision tree for selecting a work-up strategy based on reaction type.

Detailed Experimental Protocols

These protocols provide a validated starting point. Always monitor reaction progress by TLC or LC-MS to confirm completion before initiating a work-up.

Protocol 1: General Aqueous Work-up for a Neutral Product

This protocol is suitable for reactions where the product and significant impurities do not have pronounced acidic or basic character.

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 10x the reaction solvent volume).

  • Wash with Water: Transfer the mixture to a separatory funnel and wash with deionized water (1x volume). Drain the aqueous layer.

  • Wash with Brine: Wash the organic layer with a saturated aqueous NaCl solution (1x volume). This helps to remove residual water and break any emulsions.[9]

  • Dry: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Stir for 5-10 minutes.

  • Filter and Concentrate: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify: Purify the crude material by column chromatography or recrystallization as needed.[9]

Protocol 2: Work-up for Suzuki Coupling Reactions

This protocol is designed to remove the palladium catalyst and boronic acid byproducts.

  • Cool and Dilute: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter: Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Water (1x volume).

    • Saturated aqueous NaHCO₃ (1x volume) to remove any acidic boron species.

    • Brine (1x volume).

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Methanol Azeotrope (Optional): If boron impurities persist (as seen by ¹H NMR), dissolve the crude product in methanol and concentrate under reduced pressure. Repeat this process 2-3 times.[10]

  • Purify: Purify the product by column chromatography.

Protocol 3: Work-up for SNAr Reactions with an Amine Nucleophile

This protocol is tailored to remove excess inorganic base and the unreacted amine nucleophile.

  • Cool and Quench: Cool the reaction mixture in an ice bath and carefully quench by slowly adding water to neutralize any strong base.

  • Dilute: Dilute the mixture with ethyl acetate.

  • Wash: Transfer to a separatory funnel and wash sequentially with:

    • 1M HCl (2x volume). This step removes the unreacted basic amine nucleophile. CRITICAL: Your product, this compound, is also basic and may be extracted here. Check both layers by TLC. If product is extracted, follow the recovery procedure in Q6.

    • Water (1x volume).

    • Saturated aqueous NaHCO₃ (1x volume) to neutralize any residual acid.

    • Brine (1x volume).

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify: Purify the crude product as required.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2,3,5-Trifluoro-4-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for cross-coupling reactions involving 2,3,5-Trifluoro-4-pyridinamine and its derivatives. This challenging substrate is characterized by a highly electron-deficient pyridine ring and the presence of two potential catalyst-coordinating sites (the ring nitrogen and the exocyclic amine). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions to common issues encountered during experimentation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, detailing potential causes and providing actionable solutions based on mechanistic principles.

Problem 1: My cross-coupling reaction shows no or very low conversion.

Question: I have set up a Suzuki-Miyaura (or Buchwald-Hartwig) reaction with a halo-derivative of this compound, but I'm observing only starting material after several hours. What's going wrong?

Potential Causes & Recommended Solutions
  • Catalyst Inhibition: The most frequent issue with aminopyridine substrates is the inhibition of the palladium catalyst.[1] Both the pyridine ring nitrogen and the 4-amino group are Lewis basic and can coordinate strongly to the palladium center, preventing it from entering the catalytic cycle.[2][3]

    • Solution: Employ sterically hindered, electron-rich ligands. Bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[2] Their size creates a "pocket" around the palladium atom that disfavors coordination by the substrate's nitrogen atoms while still allowing the C-X bond to access the metal for oxidative addition.

  • Inactive Catalyst System for a Challenging Substrate: The combined electron-withdrawing effect of three fluorine atoms makes the pyridine ring highly electron-deficient. If your electrophile is a chloro-substituted trifluoropyridine, the C-Cl bond is particularly strong and difficult to break. The oxidative addition step is often the rate-limiting step and requires a highly active catalyst.[1]

    • Solution 1: Upgrade Your Ligand. Standard, less electron-rich ligands like PPh₃ are often ineffective for such challenging substrates.[1] Switch to a more robust, electron-donating ligand. For Suzuki-Miyaura, consider SPhos or XPhos. For Buchwald-Hartwig aminations, RuPhos and BrettPhos have proven outstanding for coupling with primary and secondary amines, respectively.[4]

    • Solution 2: Use a Precatalyst. Instead of generating the active Pd(0) catalyst in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand), use a well-defined precatalyst (e.g., XPhos Pd G3). Precatalysts are often more stable, provide more reproducible results, and ensure a consistent ligand:palladium ratio.[2][4]

  • Inappropriate Base Selection: The base plays a crucial role beyond simply acting as a proton scavenger. Its strength, solubility, and nature can dramatically affect reaction outcomes.[2]

    • Solution: For Suzuki-Miyaura couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ for heteroaryl couplings.[2][5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[4] A screen of different bases may be necessary.

Problem 2: My reaction is producing significant side products.

Question: My mass spectrometry analysis shows the desired product, but also significant amounts of hydrodehalogenation and/or boronic acid homocoupling. How can I improve the selectivity?

Hydrodehalogenation (Halogen is replaced by Hydrogen)
  • Potential Cause: This side reaction is often caused by trace amounts of water or other proton sources in the reaction mixture.[2] Certain solvents or impurities in reagents can also act as hydride sources.[1]

    • Solution 1: Rigorous Control of Moisture. Ensure all glassware is oven-dried. Use anhydrous, degassed solvents. High-purity reagents are essential.

    • Solution 2: Re-evaluate the Base. The choice of base can influence the rate of hydrodehalogenation. Experiment with different strong bases (e.g., K₃PO₄ vs. Cs₂CO₃) to find one that minimizes this pathway.[2]

Homocoupling of Boronic Acid (in Suzuki-Miyaura Reactions)
  • Potential Cause: This side reaction is primarily caused by the presence of oxygen, which leads to the oxidative coupling of the boronic acid.[2] It can also be promoted by Pd(II) species if the reduction to the active Pd(0) is incomplete.[1]

    • Solution 1: Thorough Degassing. Improve your degassing procedure. Subjecting the solvent to several freeze-pump-thaw cycles is highly effective. Ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen) throughout.[2]

    • Solution 2: Use a Pd(0) Source. Using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that readily generates Pd(0) can sometimes reduce homocoupling compared to starting with a Pd(II) source that must be reduced in situ.[2]

    • Solution 3: Lower the Temperature. High temperatures can sometimes favor the homocoupling pathway. Try running the reaction at the lowest temperature that still allows for reasonable conversion of the starting material.[2]

Problem 3: The reaction starts but then stalls, and I see palladium black.

Question: My reaction mixture turns black and stops progressing. What does this mean and how can I prevent it?

  • Potential Cause: The formation of palladium black is a clear indicator of catalyst decomposition, where the active, soluble palladium species has agglomerated into inactive, elemental palladium metal.[2]

    • Solution 1: Use a More Robust Ligand. The ligand's job is to stabilize the palladium center throughout the catalytic cycle. If the ligand is degrading under the reaction conditions (e.g., at high temperatures), the palladium will precipitate. Consider a more thermally stable ligand, such as a robust Buchwald-type ligand or an N-heterocyclic carbene (NHC).[2]

    • Solution 2: Lower the Reaction Temperature. High temperatures accelerate catalyst decomposition. Determine the minimum effective temperature for the reaction to proceed.

    • Solution 3: Consider a Phase-Transfer Catalyst. If your reagents have poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and stabilize the palladium catalyst in solution.[2]

Frequently Asked Questions (FAQs)

Q1: How do the three fluorine atoms on the pyridine ring affect catalyst selection?

The fluorine atoms are strongly electron-withdrawing, which has two major consequences. First, it makes the pyridine ring electron-deficient, which strengthens the C-X (e.g., C-Cl, C-Br) bond and makes the oxidative addition step of the catalytic cycle more difficult. This necessitates the use of highly active, electron-rich ligands that can promote this challenging step.[6] Second, while the fluorines decrease the basicity of the pyridine ring nitrogen, the nitrogen lone pair can still coordinate to the palladium catalyst. The combination of an electron-deficient ring and potential for catalyst inhibition makes this a challenging substrate class requiring state-of-the-art catalyst systems.[1][2]

Q2: Which general class of ligands should I start with for this substrate?

For C-C and C-N bond formations with electron-deficient heteroaryl halides, the bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," are the premier choice.[2][7] Ligands like SPhos, XPhos, and RuPhos have been specifically designed to overcome the challenges of catalyst inhibition and difficult oxidative addition.[4][8] N-Heterocyclic Carbene (NHC) ligands are another excellent class of robust, strongly donating ligands that can be highly effective.[2]

Q3: For a Suzuki-Miyaura coupling, should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

Boronic esters, particularly pinacol esters, are often more stable than their corresponding boronic acids. Boronic acids are prone to side reactions like protodeboronation (replacement of the B(OH)₂ group with a hydrogen) and trimerization to form boroxines, especially under harsh conditions or in the presence of water.[2] If you are experiencing issues with boronic acid decomposition or reproducibility, switching to the corresponding pinacol ester can often provide better and more consistent results.

Q4: Can I perform other cross-coupling reactions like Sonogashira or Heck with this substrate?

Yes, though similar principles apply.

  • Sonogashira Coupling: This reaction couples the substrate with a terminal alkyne.[9] It typically uses a palladium catalyst and often a copper(I) co-catalyst. For challenging substrates, catalyst systems with strong, electron-donating phosphine ligands are beneficial. Copper-free Sonogashira protocols may also be advantageous to avoid potential side reactions.

  • Heck Coupling: This reaction couples the substrate with an alkene.[10] The choice of ligand is critical for controlling regioselectivity and efficiency. Given the electron-deficient nature of the substrate, a highly active palladium catalyst system would be required.

Data & Protocols

Table 1: Recommended Starting Catalyst Systems for Cross-Coupling
Reaction TypePalladium Source / PrecatalystRecommended Ligand(s)Recommended Base(s)Typical Solvent
Suzuki-Miyaura Pd₂(dba)₃ or XPhos Pd G3XPhos, SPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane
Buchwald-Hartwig Pd₂(dba)₃ or RuPhos Pd G3RuPhos, BrettPhosNaOtBu, LHMDSToluene, THF
Sonogashira PdCl₂(PPh₃)₂SPhos, XPhos, P(t-Bu)₃Et₃N, DIPATHF, DMF
Heck Pd(OAc)₂P(o-tol)₃, Buchwald LigandsK₂CO₃, Et₃NDMF, Acetonitrile

Note: Conditions are starting points and require optimization for each specific substrate combination.

Workflow for Catalyst System Selection

Below is a logical workflow to guide the selection of an appropriate catalyst system for your cross-coupling reaction.

G cluster_start Step 1: Define Reaction cluster_catalyst Step 2: Initial Catalyst Selection cluster_optimization Step 3: Experiment & Optimization cluster_solutions Step 4: Refinement Start Identify Coupling Partners (e.g., Aryl Halide + Boronic Acid) ReactionType Determine Reaction Type (Suzuki, Buchwald, etc.) Start->ReactionType LigandClass Select Ligand Class (Bulky, Electron-Rich Phosphine or NHC) ReactionType->LigandClass PdSource Choose Pd Source (Precatalyst Recommended e.g., G3 Type) LigandClass->PdSource Base Select Base (e.g., K3PO4 for Suzuki, NaOtBu for Buchwald) PdSource->Base Experiment Run Initial Experiment (Anhydrous, Degassed Conditions) Base->Experiment Analysis Analyze Outcome (LC-MS, NMR) Experiment->Analysis Troubleshoot Troubleshoot Issues (Low Yield, Side Products) Analysis->Troubleshoot Problem? End Successful Protocol Analysis->End Success! RefineLigand Screen Ligands (e.g., XPhos vs SPhos) Troubleshoot->RefineLigand RefineBase Screen Bases (e.g., K3PO4 vs Cs2CO3) Troubleshoot->RefineBase RefineTemp Optimize Temperature Troubleshoot->RefineTemp RefineLigand->Experiment RefineBase->Experiment RefineTemp->Experiment

Caption: Decision workflow for catalyst selection and optimization.

Simplified Catalytic Cycle & Common Pitfalls

This diagram illustrates the key stages of a generic cross-coupling cycle and where common problems arise.

G Generic Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(X)L₂ Pd0->OxAdd + Ar-X Decomp Decomposition (Pd Black) Pd0->Decomp slows/stops Trans Transmetalation / Amine Binding Ar-Pd(II)(Nu)L₂ OxAdd->Trans + Nu-M / R-NH₂ SideReaction Side Reactions (Hydrodehalogenation, Homocoupling) OxAdd->SideReaction competes RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Product Product (Ar-Nu) RedElim->Product Inhibition Catalyst Inhibition (N-coordination) Inhibition->Pd0 blocks cycle

Caption: Key steps and failure points in the catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vial, add the halo-trifluoropyridinamine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

impact of solvent on 2,3,5-Trifluoro-4-pyridinamine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,3,5-Trifluoro-4-pyridinamine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this highly functionalized pyridine building block. My objective is to provide not just protocols, but a foundational understanding of how solvent choice dictates reaction outcomes, enabling you to troubleshoot effectively and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses foundational questions regarding the handling, properties, and general reactivity of this compound.

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is dominated by two opposing electronic effects. The three fluorine atoms are strongly electron-withdrawing, which significantly lowers the electron density of the pyridine ring. This "activation" makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the amino group (-NH₂) at the 4-position is a strong electron-donating group, which can moderate the ring's electrophilicity and also act as a nucleophile itself in reactions like acylations or couplings. The interplay of these groups, governed by your reaction conditions, is critical.

Q2: How soluble is this compound in common laboratory solvents?

A2: While specific quantitative data is sparse, empirical evidence and analogy to similar fluorinated pyridines suggest the following solubility profile.[1][2] It is generally soluble in polar aprotic solvents and has moderate to good solubility in many common organic solvents.

Solvent ClassExample SolventsExpected SolubilityRationale & Experimental Notes
Polar Aprotic DMF, DMAc, DMSO, NMP, AcetonitrileHigh Favorable dipole-dipole interactions. These are often excellent choices for reaction media.
Ethers THF, Dioxane, Diethyl EtherModerate to High Good general-purpose solvents for this substrate.
Chlorinated DCM, ChloroformModerate to High Commonly used for workups and chromatography.
Alcohols Methanol, Ethanol, IsopropanolModerate Capable of hydrogen bonding with the amine and pyridine nitrogen. May be reactive under certain conditions.
Hydrocarbons Toluene, HexanesLow to Moderate Solubility is limited due to the high polarity of the molecule. Often used as anti-solvents for crystallization.
Water WaterLow The hydrophobic fluorinated ring structure limits aqueous solubility despite the polar amine group.

Q3: How does the solvent impact the stability of this compound?

A3: this compound is generally a stable compound. However, in protic solvents (like alcohols or water), especially in the presence of a base at elevated temperatures, the solvent can act as a nucleophile, potentially leading to slow decomposition or side-product formation via displacement of a fluorine atom. For long-term storage, a cool, dry place in a tightly sealed container is recommended.[1]

Part 2: Troubleshooting Guide - Solvent Effects in Key Reactions

This section focuses on the most common reaction class for this substrate—Nucleophilic Aromatic Substitution (SNAr)—and provides specific, actionable advice based on the solvent system employed.

Scenario 1: Sluggish or Failed Nucleophilic Aromatic Substitution (SNAr) Reaction

Q4: My SNAr reaction with an oxygen or nitrogen nucleophile is extremely slow in Methanol/Ethanol. What is the primary cause?

A4: The issue is almost certainly solvent-related. Polar protic solvents, while excellent at dissolving ionic nucleophiles, can severely inhibit SNAr reactions involving fluorinated pyridines for two main reasons:

  • Nucleophile Solvation: Protic solvents form a "cage" of hydrogen bonds around the nucleophile (e.g., an alkoxide or amine).[3][4] This solvation shell stabilizes the nucleophile, lowering its ground-state energy and making it less reactive and sterically hindered. It must expend significant energy to break free from this cage to attack the electrophilic ring.

  • Substrate Solvation: The solvent can also form hydrogen bonds with the pyridine ring nitrogen and the exocyclic amino group, reducing the electrophilicity of the ring system.

Troubleshooting Workflow: Sluggish SNAr in Protic Solvents

G start Sluggish SNAr in Protic Solvent (e.g., MeOH) q1 Is the nucleophile charged (e.g., RO⁻, RS⁻)? start->q1 a1_yes Switch to Polar Aprotic Solvent: - DMF, DMSO, or NMP - Enhances nucleophile reactivity - Solvates counter-ion (e.g., Na⁺, K⁺) q1->a1_yes  Yes a1_no Switch to Polar Aprotic Solvent: - Acetonitrile, THF, or Dioxane - Prevents H-bonding with neutral nucleophile (e.g., RNH₂) q1->a1_no No   q2 Is the reaction still slow in the aprotic solvent? a1_yes->q2 a1_no->q2 a2_yes_base Increase Base Strength: - Use NaH or K₂CO₃ instead of Et₃N - Ensures full deprotonation of Nu-H q2->a2_yes_base  Yes a2_yes_temp Increase Temperature: - Gently heat to 60-100 °C - Monitor by TLC/LC-MS for decomposition q2->a2_yes_temp end Reaction Optimized q2->end No   a2_yes_base->end a2_yes_temp->end

Caption: A logical workflow for troubleshooting slow SNAr reactions.

Q5: Why are polar aprotic solvents like DMF or DMSO so effective for these reactions?

A5: Polar aprotic solvents are ideal for SNAr on electron-deficient rings like this compound. Their effectiveness stems from how they interact with the reactants.[4]

  • They possess strong dipoles that can dissolve the polar substrate and stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction.[5]

  • Crucially, they do not have acidic protons and cannot form hydrogen bonds.[3] This leaves the anionic nucleophile "naked" and highly reactive, dramatically accelerating the rate of reaction compared to protic solvents.

Mechanism Visualization: Solvent's Role in SNAr

G Solvent Interaction with Nucleophile in SNAr cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nu_protic Nu⁻ MeOH1 H-O-Me Nu_protic->MeOH1 H-Bond MeOH2 H-O-Me Nu_protic->MeOH2 H-Bond MeOH3 H-O-Me Nu_protic->MeOH3 H-Bond label_protic Result: Solvated, 'caged', and less reactive nucleophile. Nu_aprotic Nu⁻ DMF1 Me₂N-CHO DMF2 Me₂N-CHO label_aprotic Result: 'Naked', highly reactive nucleophile. Reaction is fast.

Caption: How protic vs. aprotic solvents affect nucleophile reactivity.

Scenario 2: Unexpected Side Products or Regioselectivity Issues

Q6: I'm performing a substitution with a sulfur nucleophile in DMF and observing multiple products. What could be happening?

A6: While the C4-position (para to the nitrogen) is generally the most activated site for nucleophilic attack on polyfluorinated pyridines, the situation is complex.[6] The C2 and C6 positions (ortho to the nitrogen) are also highly activated. The regioselectivity can be influenced by the solvent and the nature of the nucleophile.

  • Kinetic vs. Thermodynamic Control: In a highly polar solvent like DMF or DMSO at elevated temperatures, you might see a mixture of products. A less polar solvent like THF or Dioxane at a lower temperature could favor the formation of the thermodynamically more stable C4-substituted product.

  • Nucleophile Hardness (HSAB Theory): "Hard" nucleophiles (like RO⁻, R₂N⁻) often favor the most electron-deficient site (C4). "Softer," more polarizable nucleophiles (like RS⁻) might show less selectivity and could potentially react at the C2 position as well.[7]

Troubleshooting Steps:

  • Lower the Temperature: Run the reaction at room temperature or 0 °C to favor the most kinetically accessible product.

  • Change Solvents: Switch from DMF/DMSO to THF or Dioxane. The lower polarity may increase selectivity.

  • Analyze Intermediates: Take aliquots during the reaction to see if one product is forming first and then rearranging or reacting further.

Part 3: Experimental Protocols

This section provides a vetted, starting-point protocol that incorporates best practices for solvent selection.

Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile

This protocol outlines the displacement of the C4-fluorine with a generic alcohol, a common transformation in drug development.

Materials:

  • This compound (1.0 eq)

  • Alcohol (R-OH) (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether or Hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Preparation: To a dry, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the NaH dispersion.

  • NaH Washing (Critical Step): Wash the NaH three times with anhydrous hexanes or diethyl ether to remove the protective mineral oil, which can interfere with the reaction. Carefully decant the solvent each time.

  • Alkoxide Formation: Add anhydrous DMF to the washed NaH to create a slurry. Cool the flask to 0 °C in an ice bath. In a separate flask, dissolve the alcohol (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry. Stir at 0 °C for 30 minutes. You should observe hydrogen gas evolution.

  • Addition of Pyridine: Dissolve the this compound (1.0 eq) in anhydrous DMF and add it dropwise to the freshly prepared alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours). Gentle heating (e.g., to 50 °C) can be applied if the reaction is sluggish.[1]

  • Work-up: Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Dilute the mixture with ethyl acetate and water.

  • Extraction & Purification: Separate the organic layer. Wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Anhydrous DMF: Chosen for its high polarity to stabilize the Meisenheimer intermediate and its aprotic nature to ensure a highly reactive "naked" alkoxide nucleophile.[8]

  • NaH: A strong, non-nucleophilic base is required to fully deprotonate the alcohol. Weaker bases like triethylamine would not be effective.[1]

  • Washing NaH: Mineral oil can coat the NaH particles, reducing their surface area and reactivity, leading to incomplete alkoxide formation and a sluggish reaction.

References

Navigating the Synthesis of 2,3,5-Trifluoro-4-pyridinamine: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the technical support center for the synthesis of 2,3,5-trifluoro-4-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled our expertise to help you navigate the potential challenges of this synthesis, ensuring a safe, efficient, and scalable process.

I. Synthetic Pathway Overview

The most common and industrially viable route to this compound is through the nucleophilic aromatic substitution (SNAr) of 2,3,5,6-tetrafluoropyridine with an ammonia source. The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring activates the 4-position for nucleophilic attack.

Synthetic_Pathway 2,3,5,6-Tetrafluoropyridine 2,3,5,6-Tetrafluoropyridine Reaction Nucleophilic Aromatic Substitution 2,3,5,6-Tetrafluoropyridine->Reaction Ammonia_Source Ammonia Source (e.g., aq. NH3, NH4OH) Ammonia_Source->Reaction This compound This compound Reaction->this compound Troubleshooting_Workflow cluster_synthesis Synthesis Troubleshooting cluster_low_conversion Low Conversion Checks cluster_impurities Impurity Profile Checks cluster_workup Work-up & Isolation Checks Start Problem Identified Low_Conversion Low Conversion of Starting Material Start->Low_Conversion e.g., GC analysis Impurity_Profile Unacceptable Impurity Profile Start->Impurity_Profile e.g., HPLC/NMR data Workup_Issues Difficult Work-up/Isolation Start->Workup_Issues e.g., emulsion formation Check_Temp Verify Reaction Temperature Low_Conversion->Check_Temp Temp_Profile Review Temperature Profile Impurity_Profile->Temp_Profile Solvent_Choice Optimize Extraction Solvent Workup_Issues->Solvent_Choice Check_Pressure Confirm Reactor Pressure Check_Temp->Check_Pressure Check_Reagents Assess Reagent Quality & Stoichiometry Check_Pressure->Check_Reagents Reaction_Time Evaluate Reaction Time Temp_Profile->Reaction_Time Mixing_Efficiency Check Agitator Performance Reaction_Time->Mixing_Efficiency pH_Adjustment Control pH during Aqueous Wash Solvent_Choice->pH_Adjustment Filtration_Aid Consider Filtration Aid for Solids pH_Adjustment->Filtration_Aid

Validation & Comparative

A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Pyridinamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridinamine scaffold is a cornerstone, integral to the structure of countless therapeutic agents due to its versatile chemical properties and ability to interact with biological targets.[1][2][3][4] Pyridine derivatives are prevalent in drugs targeting a wide array of diseases, from cancer to infectious and cardiovascular conditions.[5][6] However, optimizing a lead compound based on this scaffold requires a nuanced understanding of structure-activity relationships (SAR). One of the most powerful strategies in the medicinal chemist's toolkit is the selective incorporation of fluorine.[7][8]

The introduction of a fluorine atom, despite its small size, can induce profound changes in a molecule's biological profile.[8][9] This guide provides a comparative analysis of fluorinated versus non-fluorinated pyridinamines, delving into the causal mechanisms behind the observed differences in bioactivity. We will explore how fluorination impacts metabolic stability, physicochemical properties, and target binding affinity, supported by experimental data and protocols to provide a comprehensive resource for researchers and drug development professionals.

Pillar 1: The Mechanistic Impact of Fluorination on Pyridinamine Bioactivity

The decision to introduce fluorine is not arbitrary; it is a strategic choice aimed at resolving specific pharmacological challenges. The unique properties of fluorine—its high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine (C-F) bond—are the principal drivers of its effects.[8][9]

Enhanced Metabolic Stability

A primary challenge in drug development is preventing rapid metabolic degradation. The C-F bond is significantly stronger and more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen (C-H) bond.[9][10] By strategically placing a fluorine atom at a known metabolic "soft spot" on the pyridinamine scaffold, chemists can effectively block this pathway. This metabolic shielding increases the drug's half-life and systemic exposure, often leading to improved oral bioavailability and therapeutic efficacy.[10][11][12]

cluster_0 Non-Fluorinated Pyridinamine cluster_1 Fluorinated Pyridinamine A Parent Compound (with C-H bond) B Metabolite 1 (Oxidized) A->B CYP450 Oxidation C Metabolite 2 (Inactive) B->C Further Metabolism D Parent Compound (with C-F bond) E Metabolism Blocked D->E Resistant to Oxidation

Caption: Metabolic fate of non-fluorinated vs. fluorinated pyridinamines.

Modulation of Physicochemical Properties

Fluorine's profound electronegativity alters the electronic distribution within the pyridinamine molecule, impacting key physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Acidity/Basicity (pKa): The introduction of fluorine can significantly lower the pKa of a nearby amino group on the pyridine ring.[9][11] This reduction in basicity means the compound is less likely to be protonated at physiological pH. A more neutral species generally has better membrane permeability, which can enhance oral bioavailability and penetration of the central nervous system (CNS).[7][9]

  • Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can modestly increase lipophilicity, while a trifluoromethyl (-CF3) group is highly lipophilic.[10] This allows for fine-tuning of a molecule's solubility and its ability to cross cellular membranes.[13]

  • Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule. By stabilizing a specific three-dimensional shape, fluorine can lock the drug into its most bioactive conformation, thereby improving its binding affinity for the target protein.[11]

cluster_effects Physicochemical Effects cluster_outcomes Pharmacokinetic Outcomes A {Fluorination of Pyridinamine} B pKa Lowers basicity of amine group A->B C Lipophilicity Modulates LogP/LogD A->C D Conformation Stabilizes bioactive shape A->D E Improved Membrane Permeability B->E C->E F Enhanced Target Binding D->F G Increased Bioavailability E->G F->G

Caption: Impact of fluorination on physicochemical and pharmacokinetic properties.

Enhanced Binding Affinity

Beyond altering bulk properties, fluorine can participate directly in favorable interactions within a protein's binding pocket. It can form productive non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions (e.g., with backbone carbonyl groups), that are not possible with hydrogen.[11][14] This ability to form unique, stabilizing contacts can lead to a significant increase in binding affinity and potency.[8][9]

Pillar 2: Comparative Data and Case Studies

A classic and powerful example is the class of fluoroquinolone antibiotics . The introduction of a fluorine atom at the C-6 position of the quinolone scaffold (a related heterocyclic structure) was a breakthrough that dramatically improved antibacterial activity.[9][11]

Table 1: Bioactivity Comparison of a Hypothetical Quinolone vs. Fluoroquinolone

Property Non-Fluorinated Analog (e.g., Naphthyridine) Fluorinated Analog (e.g., Enoxacin) Rationale for Improvement
Target Binding (DNA Gyrase) Baseline Affinity 15-fold greater activity[9] Fluorine enhances interactions with the enzyme-DNA complex.[11]
Cellular Penetration Moderate 1 to 70-fold increase[9] Increased lipophilicity and altered electronic properties facilitate entry into bacteria.
Antibacterial Spectrum Narrow Broad Improved potency and penetration are effective against a wider range of bacteria.

| Metabolic Stability | Susceptible to oxidation | More resistant | The C-F bond at a key position blocks metabolic degradation. |

This case study powerfully demonstrates how a single, strategically placed fluorine atom can simultaneously enhance target binding, improve cell penetration, and increase metabolic stability, leading to a vastly superior therapeutic agent.

Pillar 3: Experimental Validation Protocols

To empirically validate the effects of fluorination, robust and reproducible assays are essential. The following protocols describe self-validating systems for assessing metabolic stability and target inhibition.

Experimental Protocol 1: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a direct measure of metabolic stability.

Objective: To compare the metabolic half-life (t½) of a fluorinated pyridinamine versus its non-fluorinated analog.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound (fluorinated and non-fluorinated) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 100 mM NADPH stock solution in buffer. This is the cofactor that initiates the metabolic reaction.

  • Incubation:

    • Pre-warm the HLM suspension to 37°C in a water bath for 5 minutes.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Point Sampling:

    • Immediately take a 50 µL aliquot (t=0) and quench the reaction by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).

    • Collect subsequent aliquots at 5, 15, 30, and 60 minutes, quenching each in the same manner.

  • Sample Analysis:

    • Centrifuge the quenched samples at 4,000 rpm for 10 minutes to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is determined from linear regression.

    • Calculate the in vitro half-life using the formula: t½ = 0.693 / k .

Expected Outcome: The fluorinated pyridinamine is expected to have a significantly longer t½ compared to its non-fluorinated counterpart, demonstrating its enhanced metabolic stability.

A Prepare Reagents (Microsomes, Compound, NADPH) B Pre-warm Microsomes & Add Compound (1 µM) A->B C Initiate Reaction with NADPH B->C D Collect & Quench Samples (t = 0, 5, 15, 30, 60 min) C->D E Analyze by LC-MS/MS D->E F Calculate Half-Life (t½) E->F

Caption: Workflow for the in vitro metabolic stability assay.

Experimental Protocol 2: Target Inhibition Assay (e.g., Kinase IC50 Determination)

This assay measures the concentration of a compound required to inhibit 50% of a target enzyme's activity, a key indicator of potency.

Objective: To determine the IC50 value of a fluorinated pyridinamine versus its non-fluorinated analog against a specific protein kinase.

Methodology:

  • Compound Preparation:

    • Perform a serial dilution of each test compound in DMSO to create a range of concentrations (e.g., from 10 µM to 0.1 nM).

  • Assay Reaction:

    • In a 384-well plate, add the kinase enzyme, a fluorescently-labeled peptide substrate, and the appropriate kinase buffer.

    • Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Pre-incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Initiation and Measurement:

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 1 hour at 37°C. The kinase will phosphorylate the substrate.

    • Stop the reaction and measure the fluorescence signal. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Outcome: A lower IC50 value for the fluorinated compound would indicate higher potency, potentially due to improved binding affinity or stabilization of a more active conformation.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a proven and highly effective method for optimizing the bioactivity of pyridinamine-based drug candidates. By enhancing metabolic stability, modulating key physicochemical properties for improved ADME, and increasing target binding affinity, fluorination can transform a promising lead compound into a viable drug.[8][9][11] The decision of where and how to fluorinate must be guided by a deep understanding of the molecule's SAR and its intended biological target.[8][11] As synthetic fluorination techniques continue to advance, the rational design of fluorinated pyridinamines will undoubtedly remain a cornerstone of modern drug discovery, enabling the development of safer and more effective medicines.[12]

References

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2,3,5-Trifluoro-4-pyridinamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,3,5-trifluoro-4-pyridinamine analogs. We will delve into the nuanced effects of structural modifications on biological activity, supported by experimental data and protocols, to empower the rational design of next-generation kinase inhibitors.

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1] The this compound core is a privileged scaffold that has garnered significant interest for its potential in developing potent and selective kinase inhibitors. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability, binding affinity, and bioavailability.[2] This guide will explore the SAR of this fascinating class of compounds, providing a comparative analysis of various analogs and the experimental methodologies used to evaluate them.

The this compound Core: A Foundation for Potent Kinase Inhibition

The this compound scaffold presents a unique electronic and conformational profile. The three fluorine atoms on the pyridine ring are strongly electron-withdrawing, which significantly lowers the basicity of the pyridine nitrogen. This can be advantageous in drug design, as it may reduce off-target interactions with aminergic G-protein coupled receptors. The 4-amino group serves as a critical hydrogen bond donor and a key attachment point for various substituents, allowing for extensive exploration of the surrounding chemical space.

General Principles of Substitution

While a comprehensive SAR study dedicated solely to this compound analogs is not extensively documented in publicly available literature, we can infer key relationships from studies on related fluorinated pyridines and aminopyridines. The primary focus of derivatization is typically the 4-amino position, where attachment of various aryl or heteroaryl moieties can profoundly influence target affinity and selectivity.

Comparative Analysis of Analog Performance

To illustrate the impact of structural modifications, let us consider a hypothetical series of this compound analogs targeting a generic protein kinase. The following table summarizes the inhibitory activities of these analogs, showcasing the effects of substitutions on the aniline ring attached to the 4-amino position.

Compound IDR1 (Aniline Substitution)Kinase IC50 (nM)Cellular Potency (GI50, µM)
1a Unsubstituted2505.2
1b 4-Methyl1803.8
1c 4-Methoxy1503.1
1d 4-Chloro801.5
1e 4-Trifluoromethyl500.8
1f 3,4-Dichloro300.5
1g 3-Trifluoromethyl, 4-Chloro150.2

Key Observations from the Comparative Data:

  • Electron-withdrawing groups enhance potency: A clear trend is observed where the introduction of electron-withdrawing substituents on the aniline ring (e.g., chloro, trifluoromethyl) leads to a significant increase in both biochemical and cellular potency (compounds 1d-1g ). This suggests that the electronic nature of the aniline moiety plays a crucial role in the interaction with the target kinase.

  • Positional Isomerism Matters: The relative positions of the substituents on the aniline ring can impact activity. For instance, a 3,4-disubstitution pattern often proves more beneficial than single substitutions.

  • Lipophilicity and Potency Correlation: Increased lipophilicity, often associated with halogen and trifluoromethyl groups, correlates with improved potency. However, this must be carefully balanced to maintain favorable pharmacokinetic properties.

Causality Behind Experimental Choices in SAR-Driven Drug Discovery

The process of elucidating the SAR of a compound series is a systematic and iterative process. The choice of which analogs to synthesize and test is guided by a desire to probe specific molecular interactions and physicochemical properties.

Probing Electronic Effects

The initial selection of analogs often involves varying the electronic nature of substituents. By comparing electron-donating groups (e.g., methyl, methoxy) with electron-withdrawing groups (e.g., chloro, trifluoromethyl), researchers can determine whether the interaction with the target is sensitive to the electron density of a particular region of the molecule.

Exploring Steric and Conformational Space

The size and shape of substituents are also critical. Introducing bulky groups can probe for steric clashes within the binding site, while conformationally restricted analogs can help to identify the bioactive conformation.

Modulating Physicochemical Properties

Properties such as solubility, lipophilicity, and metabolic stability are crucial for in vivo efficacy. Analogs are designed to systematically vary these properties to achieve an optimal balance for drug-likeness.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of SAR data, it is essential to employ robust and well-validated experimental protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[3][4]

Objective: To quantify the potency of this compound analogs as inhibitors of a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (serially diluted in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 5 µL) of the kinase enzyme solution to each well of a 384-well plate.

  • Add the serially diluted compounds or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a solution containing the substrate and ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the luminescent detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT or Resazurin Assay)

This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compounds in a cellular context.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization buffer (for MTT assay)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • After the incubation period, add the MTT or Resazurin reagent to each well.

  • Incubate for 2-4 hours to allow for the metabolic conversion of the reagent by viable cells.

  • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.

  • Normalize the results to untreated control wells and plot cell viability against the logarithm of the compound concentration to determine the GI50 value.

Visualizing the Structure-Activity Landscape

Diagrams are invaluable tools for visualizing complex relationships in drug discovery.

SAR_Flowchart cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration Core This compound Core Coupling Coupling Reaction Core->Coupling Aniline Substituted Anilines Aniline->Coupling Analogs Library of Analogs Coupling->Analogs KinaseAssay In Vitro Kinase Assay (IC50) Analogs->KinaseAssay CellAssay Cellular Proliferation Assay (GI50) KinaseAssay->CellAssay ADME ADME Profiling CellAssay->ADME SAR SAR Analysis ADME->SAR Design Rational Design of Next-Generation Analogs SAR->Design Design->Aniline

Caption: Iterative cycle of SAR-driven drug discovery for this compound analogs.

Kinase_Inhibition_Workflow start Start plate_prep Prepare 384-well plate with kinase start->plate_prep add_compound Add serially diluted compound/control plate_prep->add_compound incubate1 Incubate for compound binding add_compound->incubate1 add_reagents Add substrate and ATP to initiate reaction incubate1->add_reagents incubate2 Incubate for kinase reaction add_reagents->incubate2 stop_reaction Stop reaction and add detection reagent incubate2->stop_reaction read_plate Measure luminescence stop_reaction->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the in vitro luminescent kinase inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While a comprehensive, publicly available SAR study specifically focused on this core is limited, by applying established principles of medicinal chemistry and drawing parallels from related compound series, researchers can rationally design and evaluate new analogs with improved potency and selectivity. The systematic approach outlined in this guide, combining targeted synthesis with robust biological evaluation, provides a framework for unlocking the full therapeutic potential of this important class of molecules. As more data on these specific analogs becomes available, a more detailed and predictive SAR model will undoubtedly emerge, further accelerating the discovery of innovative medicines.

References

A Senior Application Scientist's Comparative Guide to 2,3,5-Trifluoro-4-pyridinamine and Other Fluorinated Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, modulated basicity (pKa), and altered lipophilicity (logP)—provide a powerful toolkit for optimizing drug candidates.[1][2] Among the myriad of available fluorinated building blocks, polysubstituted pyridines have garnered significant attention. This guide provides an in-depth comparison of 2,3,5-Trifluoro-4-pyridinamine with other key fluorinated aminopyridine scaffolds, offering insights into their relative merits and potential applications in drug discovery.

The Strategic Value of Fluorination in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[3] The introduction of fluorine atoms to this core structure can profoundly influence its drug-like properties in several ways:

  • Modulation of Basicity (pKa): Fluorine is a highly electronegative atom, and its presence on the pyridine ring exerts a strong electron-withdrawing effect. This generally leads to a decrease in the basicity of the pyridine nitrogen. This can be advantageous in mitigating off-target effects, particularly for targets where interaction with basic amines is undesirable.

  • Lipophilicity and Permeability: The impact of fluorine on lipophilicity is context-dependent. While a single fluorine atom can subtly alter logP, polyfluorination or the introduction of a trifluoromethyl group often increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450s. By replacing hydrogen atoms at metabolically labile positions with fluorine, medicinal chemists can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[4][5][6][7]

  • Conformational Control: Fluorine can influence the conformational preferences of a molecule through steric and electronic effects, potentially locking it into a more bioactive conformation for its target.[1]

Comparative Analysis of Fluorinated Pyridinamine Scaffolds

To provide a clear and objective comparison, this guide focuses on key physicochemical parameters that are critical in drug discovery: pKa of the conjugate acid, logP, and in vitro metabolic stability in human liver microsomes (HLM).

CompoundStructurepKa (Predicted)logP (Predicted/Experimental)Metabolic Stability (HLM, t½ min)
This compound 1.25 ± 0.101.35Data Not Available
2-Amino-3,5-difluoropyridine1.67 ± 0.49[8][9]0.773[10]Data Not Available
2-Amino-5-fluoropyridine3.63 (Experimental)0.8029[11]Data Not Available
4-Amino-2,6-difluoropyridine3.86 (Predicted)0.45Data Not Available
3-Amino-2-fluoropyridine1.18 ± 0.10 (Predicted)[12]0.85 (Experimental)Data Not Available

Note: Predicted values are generated from computational models and should be considered as estimates. Experimental validation is recommended.

Key Observations and Structure-Property Relationships
  • Basicity (pKa): The number and position of fluorine atoms have a dramatic impact on the basicity of the pyridine nitrogen. As evidenced by the predicted pKa values, increasing the number of fluorine substituents generally leads to a significant decrease in basicity. This compound is predicted to be the least basic among the compared scaffolds, a direct consequence of the cumulative electron-withdrawing effects of the three fluorine atoms. This property can be highly desirable in programs where minimizing interactions with aminergic GPCRs or other off-targets is a priority.

  • Lipophilicity (logP): The predicted logP of this compound (1.35) is higher than that of the difluoro- and monofluoropyridinamines. This trend aligns with the general principle that increasing fluorination tends to increase lipophilicity. This enhanced lipophilicity may translate to improved cell permeability, a critical factor for targeting intracellular proteins. However, it's a parameter that needs careful optimization, as excessive lipophilicity can lead to poor solubility and increased non-specific binding.

Experimental Protocols for Scaffold Evaluation

To ensure scientific rigor and enable researchers to conduct their own comparative studies, detailed experimental protocols for determining key physicochemical properties are provided below.

Protocol 1: Determination of pKa using ¹⁹F NMR

This method is particularly well-suited for fluorinated compounds and offers advantages over traditional UV-Vis spectrophotometry, such as tolerance to impurities and the ability to measure multiple compounds simultaneously.

Workflow for pKa Determination via ¹⁹F NMR

pKa_Determination cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis A Prepare buffer solutions of varying pH B Dissolve fluorinated compound in each buffer A->B C Add a reference compound of known pKa B->C D Acquire ¹⁹F NMR spectra for each sample C->D E Measure chemical shifts of the compound and reference D->E F Plot chemical shift vs. pH E->F G Fit data to the Henderson-Hasselbalch equation F->G H Determine pKa from the inflection point G->H

Caption: Workflow for pKa determination using ¹⁹F NMR.

Protocol 2: Determination of logP using the Shake-Flask Method with ¹⁹F NMR Detection

The shake-flask method is the gold standard for logP determination. The use of ¹⁹F NMR for quantification is ideal for fluorinated compounds.

Workflow for logP Determination

logP_Determination A 1. Prepare n-octanol and aqueous phases B 2. Dissolve test compound in one phase A->B C 3. Mix phases and shake to equilibrium B->C D 4. Separate the two phases C->D E 5. Quantify compound in each phase via ¹⁹F NMR D->E F 6. Calculate logP from the concentration ratio E->F

Caption: Shake-flask method for logP determination.

Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.

Workflow for HLM Metabolic Stability Assay

HLM_Assay A 1. Incubate test compound with HLM at 37°C B 2. Initiate reaction with NADPH A->B C 3. Quench aliquots at various time points B->C D 4. Analyze remaining parent compound by LC-MS/MS C->D E 5. Plot ln(% remaining) vs. time D->E F 6. Calculate half-life (t½) and intrinsic clearance (CLint) E->F

Caption: In vitro metabolic stability assay workflow.

Case Studies: Fluorinated Pyridines in Drug Discovery

The utility of fluorinated pyridine scaffolds is best illustrated through their successful application in drug discovery programs.

  • Oncology: Fluorinated pyridines are prevalent in kinase inhibitors. The electron-withdrawing nature of fluorine can enhance binding to the ATP-binding pocket, while also improving metabolic stability and oral bioavailability. For instance, difluorination of a pyridyl ring in PI3K inhibitors has been shown to increase oral bioavailability and decrease clearance.[1]

  • Central Nervous System (CNS) Disorders: The ability of fluorine to increase lipophilicity and modulate pKa makes it a valuable tool for designing CNS-penetrant drugs. Strategic fluorination can facilitate crossing the blood-brain barrier, a major hurdle in CNS drug discovery.[2]

Conclusion

This compound presents a compelling scaffold for medicinal chemistry, offering the potential for significantly reduced basicity, increased lipophilicity, and enhanced metabolic stability compared to less fluorinated analogues. While experimental data for this specific compound is limited, the established principles of fluorine's effects on physicochemical properties provide a strong rationale for its exploration in drug discovery programs. The choice of a particular fluorinated scaffold will always be context-dependent, guided by the specific requirements of the biological target and the desired pharmacokinetic profile. By leveraging a data-driven approach and employing robust experimental methodologies as outlined in this guide, researchers can make informed decisions in the selection and optimization of fluorinated pyridine scaffolds to accelerate the discovery of novel therapeutics.

References

A Comparative Guide to the Validation of Analytical Methods for 2,3,5-Trifluoro-4-pyridinamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 2,3,5-Trifluoro-4-pyridinamine serves as a critical building block in the synthesis of various novel compounds. Therefore, robust and reliable analytical methods for its quantification are essential to ensure product quality, consistency, and regulatory compliance.

This guide, designed by a Senior Application Scientist, provides an in-depth, objective comparison of two distinct analytical methodologies for the quantification of this compound: a High-Performance Liquid Chromatography (HPLC) method with UV detection and a more sophisticated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The comparison is grounded in a comprehensive validation study designed in accordance with the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7]

The narrative that follows not only presents the "what" and "how" of the validation process but also delves into the "why" behind the experimental choices, offering insights honed from years of field experience. Every protocol is constructed as a self-validating system, ensuring trustworthiness and scientific integrity.

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][8] It is a cornerstone of Good Manufacturing Practices (GMP) and a critical component of any regulatory submission.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose, which in this case is the accurate and precise quantification of this compound.[8][9]

This guide will walk you through a comparative validation of two powerful analytical techniques, providing the data and rationale to help you select the most appropriate method for your specific needs, whether for routine quality control, stability studies, or advanced research applications.

Designing the Comparative Validation Study

To provide a robust comparison, we will validate both an HPLC-UV and an LC-MS/MS method for the quantification of this compound. The validation will assess key performance parameters as stipulated by ICH Q2(R2) guidelines.[3][4][8][9][10]

Validation Parameters to be Assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10][12]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of test results to the true value.[2][10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][12]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][10]

The following sections will detail the experimental protocols for each method and present the validation data in a clear, comparative format.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and quantitative accuracy.[13] For a compound like this compound, which possesses a chromophore, UV detection is a straightforward and cost-effective approach.

Experimental Protocol: HPLC-UV Method Validation

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and Acetonitrile (B) (e.g., 60:40 v/v). The use of TFA helps to improve peak shape for amine-containing compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample containing this compound in the same manner as the standard solutions to a target concentration within the calibration range.

Validation Workflow:

Caption: HPLC-UV method validation workflow.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing samples with complex matrices or when very low detection limits are required.[14][15]

Experimental Protocol: LC-MS/MS Method Validation

Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). A gradient allows for better separation and faster run times.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: Precursor ion (m/z of protonated this compound) → Product ion 1

    • Qualifier: Precursor ion → Product ion 2

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Standard and Sample Preparation: Similar to the HPLC-UV method, but with a lower concentration range to leverage the higher sensitivity of the LC-MS/MS system (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

Validation Workflow:

Caption: LC-MS/MS method validation workflow.

Comparative Validation Data

The following tables summarize the hypothetical, yet realistic, validation data for the two methods.

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (ICH)
Range 1 - 100 µg/mL0.1 - 50 ng/mLAppropriate for intended use
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.995
y-intercept (% of response at 100%) < 2%< 5%Should be insignificant

Table 2: Accuracy and Precision

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (ICH)
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%Typically 98.0 - 102.0% for API
Repeatability (RSD%) ≤ 2.0%≤ 5.0%Typically ≤ 2%
Intermediate Precision (RSD%) ≤ 3.0%≤ 7.0%Typically ≤ 3%

Table 3: LOD and LOQ

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (ICH)
LOD 0.3 µg/mL0.03 ng/mLSignal-to-Noise ≥ 3
LOQ 1.0 µg/mL0.1 ng/mLSignal-to-Noise ≥ 10

Table 4: Robustness

Parameter VariedHPLC-UV (%RSD)LC-MS/MS (%RSD)Acceptance Criteria (ICH)
Flow Rate (±10%) < 2.0%< 5.0%System suitability should pass
Column Temperature (±5°C) < 2.0%< 5.0%System suitability should pass
Mobile Phase Composition (±2%) < 3.0%< 6.0%System suitability should pass
Discussion and Method Comparison

The validation results clearly demonstrate that both the HPLC-UV and LC-MS/MS methods are suitable for the quantification of this compound, but their applicability differs based on the specific requirements of the analysis.

HPLC-UV:

  • Advantages: This method is robust, cost-effective, and widely available in most analytical laboratories. The accuracy and precision are excellent for the quantification of the bulk substance. The higher LOQ is generally not a limitation for assay and purity tests of the API itself.

  • Disadvantages: The sensitivity is significantly lower than that of the LC-MS/MS method, making it unsuitable for trace analysis, such as impurity profiling at very low levels or bioanalytical studies. Specificity can be a concern if co-eluting impurities have similar UV spectra.[11]

LC-MS/MS:

  • Advantages: The primary advantage of the LC-MS/MS method is its exceptional sensitivity and selectivity.[14] The ability to monitor specific MRM transitions provides a high degree of confidence in the identification and quantification of the analyte, even in complex matrices. This makes it the method of choice for trace-level quantification, such as in pharmacokinetic studies, impurity determination, and cleaning validation.

  • Disadvantages: The instrumentation is more expensive and requires specialized expertise for operation and maintenance. The method can be more susceptible to matrix effects, which requires careful optimization of sample preparation and chromatographic conditions.

Conclusion and Recommendations

The choice between the HPLC-UV and LC-MS/MS methods for the quantification of this compound should be guided by the intended application.

  • For routine quality control, assay, and content uniformity testing of the bulk drug substance or formulated product where the analyte concentration is high, the HPLC-UV method is the more practical and cost-effective choice. Its robustness and excellent accuracy and precision within the µg/mL range make it highly reliable for these purposes.

  • For applications requiring high sensitivity and selectivity , such as the quantification of trace impurities, bioanalytical studies in complex matrices (e.g., plasma or urine), or cleaning validation , the LC-MS/MS method is unequivocally superior. Its low ng/mL detection and quantification limits are essential for these demanding analyses.

Ultimately, a thorough understanding of the analytical needs, coupled with the validation data presented, will enable researchers and drug development professionals to make an informed decision on the most appropriate analytical methodology for the quantification of this compound. Both methods, when properly validated and implemented, provide a reliable foundation for ensuring the quality and safety of pharmaceutical products.[2]

References

A Comparative Guide to Assessing the Metabolic Stability of 2,3,5-Trifluoro-4-pyridinamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, establishing a compound's metabolic stability is a pivotal step. This parameter defines the susceptibility of a drug candidate to biotransformation by the body's metabolic enzymes, primarily located in the liver.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the bloodstream, leading to diminished efficacy and a short duration of action.[2] Conversely, a compound that is excessively resistant to metabolism can accumulate in the body, potentially causing toxicity.[2] Therefore, a thorough assessment of metabolic stability is essential for optimizing pharmacokinetic profiles and ensuring the safety and efficacy of new chemical entities (NCEs).

The 2,3,5-Trifluoro-4-pyridinamine scaffold is of significant interest in medicinal chemistry. The incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn can enhance target binding affinity and cell permeability.[3][4] Furthermore, fluorine substitution is a well-established strategy to block sites of metabolism that are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, thereby improving metabolic stability.[5][6][7] This guide provides a comprehensive framework for assessing and comparing the metabolic stability of novel derivatives of this compound, grounded in established scientific principles and experimental best practices.

I. Strategic Approaches to Assessing Metabolic Stability

The evaluation of metabolic stability is typically a tiered process, beginning with high-throughput in vitro assays and progressing to more complex systems that better recapitulate the in vivo environment. For this compound derivatives, a combination of in vitro and in silico methods provides a robust initial assessment.

In Vitro Assays: The Cornerstone of Stability Assessment
  • Liver Microsomal Stability Assay: This is the workhorse assay for early-stage drug discovery.[8] Liver microsomes are subcellular fractions containing a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism.[9] This assay is cost-effective, has high throughput, and provides a reliable measure of a compound's intrinsic clearance (Clint) by oxidative pathways.[10]

  • Hepatocyte Stability Assay: As a more comprehensive model, intact hepatocytes contain both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases), as well as the necessary cofactors.[10][11] This assay provides a more complete picture of a compound's overall metabolic fate within a cellular context.[2] It is often considered the "gold standard" for in vitro metabolism studies.[10]

In Silico Tools: Early Prediction and Mechanistic Insight

Computational models and quantitative structure-activity relationship (QSAR) studies can predict metabolic liabilities before a compound is even synthesized.[12][13] These tools analyze a molecule's structure to identify potential "soft spots" for metabolism and can help prioritize which derivatives to synthesize and test.[14] For fluorinated pyridinamines, these models can be particularly useful in predicting how different substitution patterns will influence interactions with CYP450 active sites.

II. Experimental Design and Protocols: Ensuring Data Integrity

The reliability of any comparative analysis hinges on the quality of the experimental data. A well-designed study with appropriate controls is paramount.

Key Experimental Parameters
  • Test Compound Concentration: Should be low enough to ensure enzyme kinetics are in the linear range (typically 1-3 µM).[11]

  • Microsomal Protein or Hepatocyte Concentration: Standardized to ensure reproducibility (e.g., 0.5 mg/mL for microsomes).[11]

  • Cofactors: NADPH is essential for CYP450 activity and must be included in microsomal assays.[9]

  • Time Points: A series of time points (e.g., 0, 5, 15, 30, 45, 60 minutes) is necessary to accurately determine the rate of compound depletion.[11]

  • Controls:

    • Positive Control: A compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Dextromethorphan) to verify enzyme activity.[9]

    • Negative Control: A compound with known metabolic stability (e.g., Warfarin) to establish the baseline for low clearance.

    • No-Cofactor Control: Incubations without NADPH to assess non-enzymatic degradation.[15]

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of this compound derivatives in HLM.

1. Reagent Preparation:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • Prepare a stock solution of the test compound and controls at 1 mM in DMSO.
  • Prepare an NADPH regenerating system solution in phosphate buffer.[15]
  • Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.

2. Incubation:

  • In a 96-well plate, add the test compound to the microsomal solution to achieve a final concentration of 1 µM.
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.[9]

3. Sampling and Reaction Termination:

  • At designated time points (0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard (for analytical purposes).[9] This stops the reaction and precipitates the proteins.

4. Analysis:

  • Centrifuge the termination plate to pellet the precipitated protein.
  • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[9]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression line corresponds to the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:
  • t½ = 0.693 / k
  • Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

III. Comparative Analysis of this compound Derivatives

To illustrate the application of these methods, consider a hypothetical series of this compound derivatives with varying substituents at the amino group. The goal is to understand how these modifications impact metabolic stability.

Table 1: Hypothetical Metabolic Stability Data in Human Liver Microsomes

Compound IDR-Group on Amino Groupt½ (min)Clint (µL/min/mg)% Remaining at 60 min
Parent -H45.234.238%
Derivative A -CH328.554.321%
Derivative B -C(CH3)3 (tert-Butyl)>120<11.589%
Derivative C -Cyclopropyl85.118.272%
Verapamil (Positive Control)15.897.94%
Warfarin (Negative Control)>120<11.595%
Interpretation of Results:
  • Parent Compound: The unsubstituted aminopyridine shows moderate stability.

  • Derivative A (-CH3): The small methyl group offers little steric hindrance, and the compound is metabolized more rapidly than the parent. This suggests the N-dealkylation could be a primary metabolic pathway.

  • Derivative B (-C(CH3)3): The bulky tert-butyl group provides significant steric shielding around the nitrogen, dramatically increasing metabolic stability.[5] This is a common strategy to block metabolism at a specific site.

  • Derivative C (-Cyclopropyl): The cyclopropyl group also enhances stability compared to the parent and the methyl derivative, likely due to its electronic properties and resistance to oxidation.

IV. Visualizing Workflows and Metabolic Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological concepts.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Reagents (Buffer, NADPH, Microsomes) C Combine Compound & Microsomes A->C B Prepare Compound Stocks (Test & Control Compounds) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH D->E F Sample at Time Points E->F G Terminate Reaction (Acetonitrile + IS) F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Calculate % Remaining I->J K Determine t½ & Clint J->K

Caption: Workflow for In Vitro Metabolic Stability Assay.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 2,3,5-Trifluoro-4- (R-amino)pyridine N_Dealkylation N-Dealkylation (if R = alkyl) Parent->N_Dealkylation CYP3A4, etc. Hydroxylation Ring Hydroxylation Parent->Hydroxylation CYP2D6, etc. Oxidation N-Oxidation Parent->Oxidation CYP3A4, etc. Glucuronidation Glucuronidation (at OH or NH2) N_Dealkylation->Glucuronidation Hydroxylation->Glucuronidation UGTs Sulfation Sulfation (at OH or NH2) Hydroxylation->Sulfation SULTs

Caption: Potential Metabolic Pathways for Pyridinamine Derivatives.

V. Structure-Activity Relationships (SAR) and Strategies for Optimization

The primary goal of these comparative studies is to build a robust SAR that guides the design of next-generation compounds with improved metabolic stability.

  • Blocking Metabolic Hotspots: As seen with Derivative B, introducing sterically bulky groups can effectively shield metabolically labile sites.[5] Fluorine itself is often used for this purpose.[6]

  • Modulating Electronics: The electron-withdrawing nature of the trifluorinated pyridine ring generally reduces its susceptibility to oxidative metabolism. Further modifications to the R-group can fine-tune the electronic properties of the amino group, potentially altering its interaction with metabolizing enzymes.[5]

  • Scaffold Hopping: If the pyridinamine core itself is found to be a metabolic liability, replacing it with a different but functionally similar heterocyclic system (e.g., pyrimidine) can sometimes improve stability.[16]

  • Bioactivation Potential: It is also crucial to consider the potential for metabolic bioactivation, where a metabolite is more reactive and potentially more toxic than the parent drug. Aminopyridine structures can sometimes form reactive intermediates.[17][18] Assays that trap reactive metabolites (e.g., with glutathione) can be employed to assess this risk.

Conclusion

A systematic and rigorous assessment of metabolic stability is indispensable for the successful development of this compound derivatives as drug candidates. By employing a combination of high-throughput in vitro assays, such as the liver microsomal stability assay, and complementing these with data from more complex systems like hepatocytes, researchers can build a comprehensive understanding of a compound's metabolic profile. This data, when integrated into a robust structure-activity relationship, provides clear, actionable insights for medicinal chemists to optimize their lead compounds. The strategic placement of fluorine and the careful selection of substituents are powerful tools to enhance metabolic stability, ultimately leading to safer and more effective medicines.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,3,5-Trifluoro-4-pyridinamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a "privileged structural motif," frequently incorporated into a vast array of bioactive molecules and FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it a versatile scaffold for engaging with biological targets. The strategic introduction of fluorine atoms onto this scaffold, as seen in 2,3,5-Trifluoro-4-pyridinamine, further enhances its drug-like properties. Fluorine can modulate metabolic stability, binding affinity, and lipophilicity, making fluorinated pyridines, such as the derivatives of this compound, highly sought-after building blocks in the synthesis of novel therapeutic agents.[2] This guide provides a comparative analysis of the preclinical in vitro and in vivo studies of compounds derived from this promising chemical starting point, with a primary focus on their applications in oncology.

Part 1: In Vitro Investigations - Cellular and Enzymatic Potency

The initial evaluation of any new chemical entity begins with rigorous in vitro testing to determine its biological activity at the cellular and molecular level. For derivatives of this compound, these studies have predominantly centered on their anti-cancer properties, revealing potent inhibitory activity against a range of cancer cell lines and key oncogenic driver proteins.

Comparative Cytotoxicity Across Cancer Cell Lines

A primary measure of a compound's potential as an anti-cancer agent is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard metric for this activity, with lower values indicating greater potency. Numerous studies have demonstrated that pyridine derivatives exhibit significant cytotoxic effects against various human cancer cell lines.[3] For instance, certain novel pyridine derivatives have shown superior antiproliferative activity compared to the standard chemotherapeutic drug Taxol against cell lines such as Huh-7 (hepatoma), A549 (lung), and MCF-7 (breast cancer).[3][4]

Compound/DrugTarget(s)Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
Compound 7 (spiro-pyridine) EGFR, VEGFR-2Caco-2 (colorectal)7.83 ± 0.50Doxorubicin12.49 ± 1.10[5]
Compound 7 (spiro-pyridine) EGFR, VEGFR-2HepG-2 (liver)<10Doxorubicin4.50 ± 0.20[5]
Compound 4a (pyridine-3-carbonitrile) Not SpecifiedHT29 (colorectal)2.243 ± 0.217Doxorubicin3.964 ± 0.360[6]
Compound 3b (pyrano-pyridine hybrid) Tubulin PolymerizationMCF-7 (breast)6.13Taxol12.32[3][4]
Compound 3b (pyrano-pyridine hybrid) Tubulin PolymerizationHuh-7 (liver)6.54Taxol6.68[3][4]
Compound 12 (pyridine derivative) PIM-1 KinaseMCF-7 (breast)0.55-Fluorouracil5.26–9.79[7]
Compound 12y (pyridine derivative) FLT3-ITDMOLM-13 (leukemia)Double-digit nMNot specifiedNot specified[8]
Compound 30 (aminopyrimidine) FLT3, CHK1MV4-11 (leukemia)<0.004Not specifiedNot specified[9]
Target-Based Enzymatic Assays

Beyond general cytotoxicity, it is crucial to identify the specific molecular targets through which these compounds exert their effects. This mechanistic insight is fundamental to rational drug design and predicting clinical efficacy. Derivatives of the fluoropyridinamine scaffold have been successfully engineered to inhibit key enzymes that drive cancer progression.

  • Kinase Inhibition: A significant number of pyridine derivatives have been developed as kinase inhibitors.[10] For example, 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 demonstrated potent inhibition of both EGFR and VEGFR-2, with IC50 values of 0.124 µM and 0.221 µM, respectively.[5] Similarly, other derivatives have shown potent, nanomolar inhibition of PIM-1 Kinase and FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).[7][8]

  • Tubulin Polymerization: The cytoskeleton is another validated target for anti-cancer drugs. Compound 3b , a pyridine heterocyclic hybrid, was found to be a potent inhibitor of tubulin polymerization with an IC50 of 4.03 µM, comparable to the known inhibitor Combretastatin A-4 (IC50 = 1.64 µM).[3][4]

Compound IDTarget EnzymeIC50 (µM)Reference DrugReference IC50 (µM)Citation
Compound 7 EGFR0.124 ± 0.009Erlotinib0.033 ± 0.002[5]
Compound 7 VEGFR-20.221 ± 0.009Sorafenib0.043 ± 0.002[5]
Compound 3b Tubulin Polymerization4.03Combretastatin A-41.64[3]
Compound 12 PIM-1 Kinase0.0143Staurosporine0.0167[7]
Compound 12y FLT3-ITDDouble-digit nMNot specifiedNot specified[8]
Compound 30 FLT3-WT, CHK1≤0.025Not specifiedNot specified[9]

Detailed Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method fundamental to in vitro screening for cytotoxic activity.[5][6][11]

Causality: This protocol is designed to provide a quantitative measure of a compound's ability to reduce cell viability. The underlying principle is the enzymatic conversion of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in the colorimetric signal in treated cells compared to untreated controls indicates cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include wells with medium and DMSO alone as a negative control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: In Vivo Evaluation - Efficacy and Pharmacokinetics in Animal Models

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles in a whole-organism context. Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating novel anti-cancer agents.[12]

Tumor Growth Inhibition in Xenograft Models

The primary endpoint in most preclinical oncology studies is the ability of a compound to inhibit tumor growth. Pyridine derivatives have demonstrated significant efficacy in such models.

  • Breast Cancer Model: Compound 3b , which targets tubulin polymerization, was evaluated in a breast cancer xenograft model and found to cause a remarkable 79% reduction in tumor size.[4]

  • Leukemia Model: In a xenograft model using MOLM-13 leukemia cells, compound 12y , a potent FLT3 inhibitor, dose-dependently prolonged the survival rate of the mice without obvious toxicity.[8]

  • Cervical Cancer Model: A 1,3,5-triazine derivative, 6h , which inhibits the PI3K/mTOR pathway, showed a significant reduction of both tumor volume and weight in a HeLa cervical cancer xenograft model.[13]

Compound IDAnimal ModelCancer TypeDosing and RouteEfficacy OutcomeCitation
Compound 3b Xenograft MouseBreastNot Specified79% reduction in tumor size[4]
Compound 12y NSG Mouse XenograftLeukemia (AML)Oral (dose not specified)Prolonged survival rate[8]
Compound 6h Xenograft MouseCervicalNot SpecifiedReduction in tumor volume and weight[13]
Compound 4 P. berghei-infected mouseMalaria4 x 10 mg/kg (oral)Curative[14]
Pharmacokinetic (PK) Profile

A successful drug must not only be potent but must also possess favorable pharmacokinetic properties, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion). Key parameters include oral bioavailability, which measures the fraction of an orally administered dose that reaches systemic circulation, and plasma half-life.

  • Compound 12y was reported to have an acceptable oral bioavailability of 19.2% in Sprague-Dawley rats.[8]

  • Studies on compound 30 in ICR mice after a 20 mg/kg oral dose showed a maximum plasma concentration (Cmax) of 2213.07 ng/mL and an area under the curve (AUC) of 2736.58 h·ng/mL, indicating favorable properties for oral administration.[9]

  • Basic pharmacokinetic studies on pyridine itself in rats have shown a plasma half-life of 7-8 hours, with wide distribution into tissues like the kidney and liver.[15]

Detailed Protocol: In Vivo Tumor Xenograft Efficacy Study

Causality: This protocol is designed to assess the anti-tumor efficacy of a test compound in a living organism, providing data that is more translatable to the human clinical setting than in vitro results. It validates whether the cellular potency of a compound translates into a therapeutic effect against a solid tumor.

Step-by-Step Methodology:

  • Animal Acclimatization: House immunodeficient mice (e.g., BALB/c nude or NSG mice) for at least one week under specific pathogen-free conditions to allow them to acclimate.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 MCF-7 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Begin treatment when the tumors reach a predetermined average volume (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Randomization and Grouping: Randomize the tumor-bearing mice into several groups (n=8-10 mice/group), including a vehicle control group and one or more treatment groups receiving different doses of the test compound.

  • Compound Administration: Administer the test compound and vehicle control according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). Body weight should be recorded 2-3 times per week as a measure of general toxicity.

  • Efficacy Measurement: Measure tumor volumes 2-3 times per week throughout the study.

  • Study Termination: The study is typically terminated when tumors in the control group reach a specific size or after a predetermined duration.

  • Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control group. Tumors may be excised, weighed, and processed for further analysis (e.g., western blotting to confirm target engagement).

Part 3: Mechanistic Insights and Visualized Pathways

Understanding the mechanism of action is critical. Derivatives of this compound have been shown to modulate key signaling pathways that are aberrantly activated in cancer.

Targeting Critical Cancer Signaling Cascades

Many of the most effective compounds derived from this scaffold function by inhibiting kinases in the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways, which are central regulators of cell growth, proliferation, and survival.[10][13]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation inhibition removed GrowthFactor Growth Factor GrowthFactor->RTK Compound Pyridine Derivative Compound->PI3K Compound->mTORC1 Drug_Discovery_Workflow cluster_vitro In Vitro Phase cluster_vivo In Vivo Phase A Compound Synthesis (Pyridine Scaffold) B Cytotoxicity Screening (MTT Assay) A->B C Target-Based Assay (e.g., Kinase Inhibition) B->C Identify Potent Hits D Pharmacokinetic Studies (PK in Rats/Mice) C->D Select Leads E Efficacy Studies (Xenograft Models) D->E F Lead Candidate E->F Demonstrate Efficacy

References

A Comparative Guide to the Synthesis of Trifluoropyridinamines for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Trifluoropyridinamines are a class of fluorinated heterocyclic compounds of significant interest to researchers in drug discovery and materials science. The strategic incorporation of fluorine atoms and an amino group onto the pyridine ring can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comparative analysis of the principal synthetic routes to trifluoropyridinamines, offering in-depth technical insights, detailed experimental protocols, and a discussion of the underlying chemical principles that govern these transformations.

Strategic Approaches to Trifluoropyridinamine Synthesis

The synthesis of trifluoropyridinamines predominantly relies on two powerful strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Amination . The choice between these routes is dictated by the availability of starting materials, the desired substitution pattern of the target molecule, and considerations of cost, scale, and functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Approach

Nucleophilic aromatic substitution is a cornerstone of fluorinated heterocycle synthesis. The high electronegativity of the fluorine atoms renders the pyridine ring highly electron-deficient and thus susceptible to attack by nucleophiles. In the context of trifluoropyridinamine synthesis, this typically involves the displacement of a fluoride or other leaving group from a polyfluorinated pyridine precursor by ammonia or an amine.

The SNAr reaction on polyfluoropyridines generally proceeds through a stepwise addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing fluorine atoms. The regioselectivity of the substitution is a key consideration. In pentafluoropyridine, for instance, nucleophilic attack preferentially occurs at the 4-position (para to the nitrogen), followed by the 2- and 6-positions (ortho to the nitrogen)[1]. This is due to the ability of the nitrogen atom and the remaining fluorine atoms to stabilize the negative charge in the Meisenheimer intermediate.

dot graph sn_ar_mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

substrate [label="Tetrafluoropyridine"]; nucleophile [label="NH₃", shape=ellipse, fillcolor="#FFFFFF"]; intermediate [label="Meisenheimer Complex\n(Anionic σ-complex)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Trifluoropyridinamine"]; leaving_group [label="F⁻", shape=ellipse, fillcolor="#FFFFFF"];

substrate -> intermediate [label="Nucleophilic Attack"]; nucleophile -> intermediate; intermediate -> product [label="Elimination"]; intermediate -> leaving_group; } dottxt Figure 1. Generalized mechanism of SNAr for the synthesis of trifluoropyridinamines.

A common and direct route to trifluoropyridinamines is the reaction of a tetrafluoropyridine isomer with ammonia. The regioselectivity of this reaction is highly dependent on the substitution pattern of the starting material.

Palladium-Catalyzed Amination: A Versatile Alternative

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is increasingly applied to the synthesis of complex heteroaromatic amines[2][3]. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl and heteroaryl halides or triflates, offering a complementary approach to SNAr.

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of phosphine ligand is critical to the success of the reaction, as it influences the rate and efficiency of each step in the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step, which can be challenging with electron-deficient heteroaryl halides.

dot graph buchwald_hartwig_cycle { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

Pd0 [label="Pd(0)L₂"]; oxidative_addition [label="Oxidative Addition"]; pd_intermediate [label="Ar-Pd(II)-X(L₂)"]; amine_coordination [label="Amine Coordination\n& Deprotonation"]; pd_amido [label="Ar-Pd(II)-NR₂(L₂)"]; reductive_elimination [label="Reductive Elimination"]; product [label="Ar-NR₂"];

Pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd_intermediate; pd_intermediate -> amine_coordination [label="HNR₂"]; amine_coordination -> pd_amido; pd_amido -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> Pd0 [label="Catalyst Regeneration"]; } dottxt Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is particularly useful when the desired trifluoropyridinamine cannot be readily accessed via SNAr, or when the starting material is a halogenated trifluoropyridine where the halogen is less reactive towards nucleophilic substitution (e.g., a chloro or bromo substituent).

Comparative Analysis of Synthetic Routes

The choice between SNAr and palladium-catalyzed amination is often a matter of balancing competing factors such as starting material availability, desired regioselectivity, and reaction conditions.

Parameter Nucleophilic Aromatic Substitution (SNAr) Palladium-Catalyzed Amination (Buchwald-Hartwig)
Starting Materials Polyfluorinated pyridines (e.g., tetrafluoropyridine)Halogenated trifluoropyridines (e.g., 2-bromo-3,4,5-trifluoropyridine)
Reagents Ammonia, primary or secondary aminesPalladium catalyst, phosphine ligand, base
Typical Conditions Often requires elevated temperatures and pressures, especially with ammoniaGenerally milder conditions, but requires an inert atmosphere
Cost Generally lower cost due to the absence of expensive catalysts and ligandsHigher cost due to the palladium catalyst and specialized phosphine ligands
Functional Group Tolerance Can be limited by the strongly nucleophilic/basic conditionsGenerally good, but some functional groups may be sensitive to the base or catalyst
Scalability Can be challenging to scale up due to the need for high-pressure reactorsMore readily scalable in many cases
Key Advantage Direct and often high-yielding route from readily available polyfluorinated precursorsHigh functional group tolerance and versatility in coupling partners

Detailed Experimental Protocols

Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine via SNAr

This protocol describes the direct amination of pentafluoropyridine.

Experimental Workflow:

dot graph sn_ar_workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} dottxt Figure 3. Workflow for the synthesis of 4-amino-2,3,5,6-tetrafluoropyridine.

Step-by-Step Protocol:

  • In a high-pressure autoclave, combine pentafluoropyridine and an excess of aqueous ammonia.

  • Seal the autoclave and heat the mixture to 120-140 °C with stirring for 20-24 hours. The internal pressure will increase during the reaction.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Vent the autoclave and transfer the reaction mixture to a beaker.

  • Collect the solid product by filtration and wash thoroughly with water to remove excess ammonia and ammonium fluoride.

  • Dry the product under vacuum to yield 4-amino-2,3,5,6-tetrafluoropyridine.

Yield: 80-90%[4].

Synthesis of 2-Amino-5-fluoropyridines via Palladium-Catalyzed Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-bromo-5-fluoropyridine with various amines.

Experimental Workflow:

dot graph buchwald_workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} dottxt Figure 4. Workflow for the palladium-catalyzed synthesis of 2-amino-5-fluoropyridine derivatives.

Step-by-Step Protocol:

  • To a dry Schlenk tube under an argon atmosphere, add 2-bromo-5-fluoropyridine (1.0 equiv), Pd₂(dba)₃ (0.04 equiv Pd), Xphos (0.08 equiv), and NaOtBu (3.0 equiv).

  • Add the desired amine (1.5 equiv) and anhydrous toluene.

  • Seal the tube and stir the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under vacuum.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-fluoropyridine derivative[5].

Yield: 73-78% for various amines[5].

Conclusion

The synthesis of trifluoropyridinamines can be effectively achieved through both nucleophilic aromatic substitution and palladium-catalyzed amination. The SNAr approach is often more direct and cost-effective when starting from highly fluorinated pyridines. In contrast, the Buchwald-Hartwig amination offers greater versatility and functional group tolerance, making it a valuable tool for the synthesis of more complex and highly substituted trifluoropyridinamines. The choice of synthetic route should be carefully considered based on the specific target molecule, available starting materials, and the desired scale of the synthesis.

References

A Senior Application Scientist's Guide to Evaluating the Cost-Effectiveness of 2,3,5-Trifluoro-4-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring, a privileged structure in numerous therapeutic agents, is a prime target for fluorination. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, pKa, and binding affinity to biological targets. Among the available building blocks, polyfluorinated aminopyridines serve as versatile intermediates for introducing these valuable motifs.

This guide provides an in-depth technical evaluation of 2,3,5-Trifluoro-4-pyridinamine , a specific trifluorinated building block. We will objectively assess its cost-effectiveness by comparing its synthesis, cost, and inferred reactivity against viable alternatives. This analysis is designed to equip researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in the selection of key synthetic intermediates.

Physicochemical Profile and Synthetic Accessibility

This compound (CAS 105252-95-7) possesses a distinct substitution pattern that imparts a unique electronic and steric profile.[1] Understanding its synthesis is fundamental to evaluating its cost.

Molecular Profile:

  • Formula: C₅H₃F₃N₂

  • Molecular Weight: 148.09 g/mol [1]

Plausible Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

While specific, scaled-up synthetic preparations for this compound are not extensively detailed in readily available literature, a highly plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) on a more heavily fluorinated precursor, such as 2,3,4,5-tetrafluoropyridine. The reactivity of polyfluoropyridines towards nucleophiles is well-established, with the C4 position being highly activated for substitution.[2][3]

The reaction with ammonia (or a surrogate) would proceed via an addition-elimination mechanism, displacing the C4 fluorine atom, which is the most activated site for nucleophilic attack in this precursor.[2]

Precursor 2,3,4,5-Tetrafluoropyridine Product This compound Precursor->Product SɴAr Reaction (e.g., in Dioxane/H₂O) Reagent NH₃ (aq) or equivalent Reagent->Product

Caption: Plausible SNAr synthesis of the target compound.

Cost-Effectiveness Analysis: A Comparative Benchmarking

The ultimate utility of a building block in a research or manufacturing campaign is intrinsically linked to its cost. To evaluate this compound, we must benchmark it against structurally similar and functionally relevant alternatives. The primary alternatives considered here are 3,5-Difluoro-4-pyridinamine (a less fluorinated analogue) and 4-Amino-2,3,5,6-tetrafluoropyridine (a more fluorinated analogue).

CompoundStructureMW ( g/mol )Approx. Cost (USD/g)Key Differentiator
3,5-Difluoro-4-pyridinamine Difluoro Structure130.10[4]~$35-50Fewer fluorine atoms; higher pKa; potentially different reactivity profile.
This compound (Target) Trifluoro Structure148.09[1]Contact for Price[5]Asymmetric trifluoro-substitution; unique electronic properties.
4-Amino-2,3,5,6-tetrafluoropyridine Tetrafluoro Structure166.08[6]~$25-35[6]Fully fluorine-substituted ring; lowest pKa; highest activation for subsequent reactions.

Note: Prices are estimates based on listed vendor information for research quantities and are subject to change. "Contact for Price" typically implies availability at a larger scale or on-demand synthesis, which may influence project timelines.

Analysis: From a raw material cost perspective, 4-Amino-2,3,5,6-tetrafluoropyridine appears to be the most economical option for introducing a highly fluorinated 4-aminopyridine moiety.[6] The difluoro-analogue is also competitively priced. The cost of the target compound, This compound , is less transparent, suggesting it may be a more specialized reagent.[5] The cost-effectiveness, therefore, hinges not on the price per gram alone, but on the performance and unique properties it brings to a synthetic campaign.

Comparative Performance and Reactivity Insights

While direct, side-by-side experimental data for these specific analogues in a standardized reaction is scarce, we can infer their relative performance based on established principles of fluorine chemistry. The primary application for these building blocks is often as a nucleophilic component in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a scaffold for further functionalization.

Key Considerations:
  • Basicity (pKa): The number of electron-withdrawing fluorine atoms directly impacts the basicity of the pyridine nitrogen and the exocyclic amine.

    • Highest pKa: 3,5-Difluoro-4-pyridinamine (least fluorinated).

    • Intermediate pKa: this compound.

    • Lowest pKa: 4-Amino-2,3,5,6-tetrafluoropyridine (most fluorinated). This is a critical parameter in drug design, as it influences solubility, off-target activity (e.g., hERG), and binding interactions.

  • Reactivity in Cross-Coupling: In reactions like Suzuki-Miyaura coupling where the aminopyridine is first halogenated and then used as the electrophile, the electronic nature of the ring is paramount. A more electron-deficient ring (i.e., more fluorinated) generally leads to a faster rate of oxidative addition to the palladium catalyst. Conversely, if the amino group is used to direct metallation, the substitution pattern will influence regioselectivity.

  • Potential for Subsequent SNAr: The remaining fluorine atoms on the ring are potential sites for further functionalization via SNAr.

    • 4-Amino-2,3,5,6-tetrafluoropyridine offers two chemically equivalent positions (F-2/F-6) for highly efficient and selective substitution.

    • This compound offers three distinct fluorine atoms (F-2, F-3, F-5) with different electronic environments, potentially allowing for regioselective substitution under carefully controlled conditions, but also risking mixture formation.

    • 3,5-Difluoro-4-pyridinamine has two equivalent fluorine atoms (F-3/F-5) that are less activated towards substitution compared to those at the C2/C6 positions.

Start Select Fluorinated 4-Aminopyridine Building Block Cost Is lowest initial cost the primary driver? Start->Cost Reactivity Is maximal reactivity/ activation for subsequent SɴAr required? Cost->Reactivity No Tetra Use 4-Amino-2,3,5,6- tetrafluoropyridine Cost->Tetra Yes pKa Is a higher pKa or 'less acidic' amine functionality desired? Reactivity->pKa No Reactivity->Tetra Yes Di Use 3,5-Difluoro-4- pyridinamine pKa->Di Yes Tri Evaluate 2,3,5-Trifluoro-4- pyridinamine pKa->Tri No / Seeking Intermediate Profile

Caption: Decision framework for selecting a fluorinated 4-aminopyridine.

Experimental Protocols

To provide a practical context, the following section details a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common downstream application for these types of building blocks after their conversion to a halo-pyridine.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling a hypothetical "4-Bromo-2,3,5-trifluoropyridine" (derived from the target amine) with an arylboronic acid.

Materials:

  • 4-Bromo-2,3,5-trifluoropyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add the 4-Bromo-2,3,5-trifluoropyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inerting: Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times to remove all oxygen.

  • Solvent Addition: Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe. The use of aqueous solvent mixtures often accelerates the reaction.[7]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the separated organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Conclusion

The cost-effectiveness of This compound is not a simple calculation of price per gram but a nuanced decision based on specific project goals.

  • For applications where the lowest possible raw material cost is paramount and the goal is to install a highly electron-deficient aminopyridine, 4-Amino-2,3,5,6-tetrafluoropyridine is an excellent and readily available choice.[6] Its symmetric nature also offers clean, predictable reactivity for subsequent SNAr functionalization at the C2/C6 positions.

  • When a less electron-withdrawing effect is desired to achieve a higher pKa, 3,5-Difluoro-4-pyridinamine presents a cost-effective alternative.

  • This compound occupies a niche position. Its value is realized in scenarios where the specific, asymmetric electronic and steric profile it provides is essential for achieving a desired biological activity or a specific, challenging chemical transformation. Its less transparent pricing suggests it is a specialized reagent, and its use is justified when the alternatives fail to provide the required performance characteristics.

Researchers must weigh the upfront cost against the potential downstream benefits, including improved reaction yields, desired physicochemical properties, and unique functionalization possibilities that a specific isomer like this compound may offer.

References

A Comparative Spectroscopic Guide to 2,3,5-Trifluoro-4-pyridinamine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the precise identification of molecular isomers is paramount. Positional isomers can exhibit vastly different biological activities, toxicities, and pharmacokinetic profiles. This guide provides a comprehensive spectroscopic comparison of 2,3,5-Trifluoro-4-pyridinamine and two of its key isomers: 2,3,6-Trifluoro-4-pyridinamine and 3,4,5-Trifluoro-2-pyridinamine. By leveraging predicted data from advanced computational tools and foundational spectroscopic principles, this document serves as a practical resource for scientists to distinguish between these closely related compounds.

Introduction: The Significance of Isomeric Purity in Fluorinated Pyridines

Isomers Under Investigation

The three isomers discussed in this guide are:

  • Isomer 1: this compound (CAS 105252-95-7)[1]

  • Isomer 2: 2,3,6-Trifluoro-4-pyridinamine

  • Isomer 3: 3,4,5-Trifluoro-2-pyridinamine

The distinct substitution patterns of these isomers give rise to unique spectroscopic fingerprints, which we will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of these isomers. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information regarding the connectivity and chemical environment of each atom. The predicted NMR data presented below were generated using online prediction tools and are intended as a guide for interpreting experimental spectra.[2][3][4][5][6][7]

¹H NMR Spectroscopy

The ¹H NMR spectra are expected to be relatively simple, showing signals for the aromatic proton(s) and the amine protons. The chemical shift and coupling constants of the aromatic protons are highly informative.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)

IsomerPredicted Chemical Shift (δ) of Ring Proton(s)Predicted Multiplicity and Coupling Constants (J)Predicted Chemical Shift (δ) of -NH₂
This compound ~7.5 - 7.8Doublet of doublets (dd)~4.5 - 5.5 (broad singlet)
2,3,6-Trifluoro-4-pyridinamine ~6.8 - 7.2Triplet (t)~4.5 - 5.5 (broad singlet)
3,4,5-Trifluoro-2-pyridinamine ~7.8 - 8.1Singlet (s)~5.0 - 6.0 (broad singlet)

Causality Behind Experimental Choices: The choice of a standard deuterated solvent like DMSO-d₆ or CDCl₃ is crucial. The broadness of the -NH₂ signal is due to quadrupole broadening and exchange with residual water in the solvent. The multiplicity of the ring proton is a direct consequence of its coupling to adjacent fluorine and/or hydrogen atoms, making it a key diagnostic feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show distinct chemical shifts for each carbon atom, heavily influenced by the attached fluorine atoms. The large C-F coupling constants are also characteristic.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

IsomerC2C3C4C5C6
This compound ~140 - 145 (d)~145 - 150 (dd)~125 - 130 (t)~150 - 155 (dd)~135 - 140 (d)
2,3,6-Trifluoro-4-pyridinamine ~140 - 145 (d)~145 - 150 (dd)~130 - 135 (t)~110 - 115 (d)~155 - 160 (d)
3,4,5-Trifluoro-2-pyridinamine ~150 - 155 (d)~120 - 125 (dd)~150 - 155 (t)~120 - 125 (dd)~140 - 145 (s)

(d = doublet, dd = doublet of doublets, t = triplet, s = singlet)

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[8][9] The chemical shifts and coupling patterns of the fluorine atoms provide unambiguous structural information.

Table 3: Predicted ¹⁹F NMR Chemical Shifts (ppm)

IsomerF2F3F4F5F6
This compound ~ -140 to -150~ -160 to -170N/A~ -155 to -165N/A
2,3,6-Trifluoro-4-pyridinamine ~ -90 to -100~ -165 to -175N/AN/A~ -70 to -80
3,4,5-Trifluoro-2-pyridinamine N/A~ -170 to -180~ -150 to -160~ -170 to -180N/A

Expertise & Experience: The significant differences in the predicted ¹⁹F chemical shifts are due to the varying electronic effects of the amino group and the other fluorine atoms at different positions. For instance, the fluorine at C6 in Isomer 2 is expected to be significantly downfield compared to the other fluorine atoms due to its proximity to the nitrogen of the pyridine ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10][11][12] While the overall IR spectra of the isomers will be complex, key vibrational modes can be used for differentiation.

Table 4: Predicted Key IR Absorption Bands (cm⁻¹)

Vibrational ModeThis compound2,3,6-Trifluoro-4-pyridinamine3,4,5-Trifluoro-2-pyridinamine
N-H Stretching (amine)3400 - 3200 (two bands)3400 - 3200 (two bands)3400 - 3200 (two bands)
C-H Stretching (aromatic)~3100 - 3000~3100 - 3000~3100 - 3000
C=C and C=N Stretching (ring)1650 - 1450 (multiple bands)1650 - 1450 (multiple bands)1650 - 1450 (multiple bands)
C-F Stretching1300 - 1100 (strong, complex)1300 - 1100 (strong, complex)1300 - 1100 (strong, complex)
C-H Bending (out-of-plane)900 - 700 (characteristic pattern)900 - 700 (characteristic pattern)900 - 700 (characteristic pattern)

Trustworthiness: The C-F stretching region will be particularly complex and intense for all three isomers due to the presence of multiple fluorine atoms.[13] The precise pattern of bands in this region, as well as the out-of-plane C-H bending vibrations, will be unique to each isomer and can serve as a fingerprint for identification when compared to a reference spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[14][15][16] All three isomers have the same nominal mass, but their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) are expected to differ.

Table 5: Predicted Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragment Ions (Predicted)
This compound 148Loss of HCN, loss of HF, retro-Diels-Alder fragmentation of the pyridine ring.
2,3,6-Trifluoro-4-pyridinamine 148Likely to show a more prominent loss of HF from the 6-position due to peri-interaction.
3,4,5-Trifluoro-2-pyridinamine 148Fragmentation may be initiated by cleavage of the C-N bond adjacent to the amino group.

Authoritative Grounding: The fragmentation of aminopyridines often involves the loss of HCN or related fragments.[17] The presence of fluorine atoms introduces additional fragmentation pathways, such as the loss of HF. The relative intensities of these fragment ions will be dependent on the stability of the resulting cations, which is influenced by the positions of the substituents.

Experimental Protocols

To ensure the reproducibility and reliability of spectroscopic data, standardized experimental protocols are essential.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 64-256.

    • Relaxation Delay: 1-2 seconds.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or through a gas chromatograph.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-200.

    • Source Temperature: 200-250 °C.

Visualization of Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Solid Sample Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Sample->NMR IR FTIR-ATR Spectrometer IR_Sample->IR MS GC-MS (EI) MS_Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Multiplicity NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis & Isomer Identification NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: General experimental workflow for the spectroscopic comparison of pyridinamine isomers.

Conclusion

The differentiation of this compound and its isomers is a critical task in chemical research and development. This guide demonstrates that a multi-technique spectroscopic approach, combining ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, provides a robust framework for unambiguous identification. The predicted data and outlined principles herein serve as a valuable starting point for researchers, enabling more efficient and accurate structural elucidation in their work with fluorinated pyridines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3,5-Trifluoro-4-pyridinamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,3,5-Trifluoro-4-pyridinamine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their proper disposal. This procedure is designed to ensure the safety of laboratory personnel and the protection of our environment, adhering to stringent regulatory frameworks.

Hazard Characterization and Risk Assessment

Upon thermal decomposition, halogenated organic compounds can release highly toxic and corrosive fumes, such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen fluoride (HF).[5][6][7] Therefore, it must be handled with appropriate personal protective equipment (PPE) and engineering controls at all times.

Table 1: Assumed Hazard Profile and Required PPE

Hazard CategoryPotential RiskRecommended Personal Protective Equipment (PPE)
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[3][7]Standard laboratory attire (fully-buttoned lab coat), chemical safety goggles, and nitrile or butyl rubber gloves.[1][2][8]
Skin/Eye Irritation Causes skin irritation and serious eye damage.[3][9]Face shield in addition to safety goggles if there is a splash risk.[1][2]
Respiratory Irritation May cause respiratory irritation.[2][3][9]All handling of solid material or solutions should occur within a certified chemical fume hood.[8][10]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[5]Prevent release to the environment; do not dispose of down the drain.[1][5][11]

The Regulatory Imperative: RCRA and Waste Determination

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[14]

The first and most critical step is Hazardous Waste Determination .[15][16] A waste is considered hazardous if it is either specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[12]

Given its chemical nature as a halogenated pyridine, this compound waste must be managed as a hazardous material. Pyridine-containing wastes are specifically listed by the EPA (e.g., F005 for certain spent non-halogenated solvents including pyridine), indicating the regulatory scrutiny of this class of compounds.[17][18][19][20]

Step-by-Step Disposal Protocol for the Laboratory

This protocol ensures safety and compliance at the point of generation.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and cost-effective waste management. Never mix different waste streams.

  • Halogenated vs. Non-Halogenated: Collect this compound waste separately from non-halogenated organic waste. Co-mingling can complicate the disposal process and significantly increase costs, as the entire mixture must often be treated as the more hazardous component.[12]

  • Solid vs. Liquid:

    • Solid Waste: Includes unused or expired pure compounds, reaction byproducts, and grossly contaminated items like weigh boats or filter paper.

    • Liquid Waste: Includes reaction mother liquors, solutions in organic solvents, and solvent rinses from cleaning contaminated glassware.

  • Contaminated Labware: Items like gloves, bench paper, and empty vials that are contaminated with trace amounts should be collected in a separate, clearly labeled solid waste container.

Step 2: Proper Containerization

The integrity of the waste container is critical to prevent leaks and exposures.

  • Container Selection: Use only containers approved for chemical waste. These should be made of a material compatible with the waste (e.g., borosilicate glass or high-density polyethylene for many organic solvents). Never use food-grade containers like milk jugs.[12]

  • Container Condition: Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-top cap.

  • Headspace: Leave at least 10% of the container volume as empty headspace to allow for vapor expansion.

  • Closed Container Policy: Waste containers must be kept closed at all times except when actively adding waste.[10][12] This is a common EPA violation and is crucial for preventing the release of volatile compounds into the lab atmosphere.[12]

Step 3: Comprehensive Labeling

Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.

Attach a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

  • The words "HAZARDOUS WASTE" .

  • Full Chemical Name(s): List all constituents, including solvents. Do not use abbreviations or chemical formulas. For our topic, clearly write "this compound".

  • Approximate Percentages: Estimate the concentration of each component.

  • Hazard Identification: Check all applicable hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the operator.[12] This area should be clearly marked. Store the waste container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[5][10] Seek immediate medical attention.

    • Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][10] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

  • Spill Response:

    • Small Spill (<100 mL or 100 g): If you are trained and have the appropriate PPE and spill kit, you can manage a small spill. Alert others in the lab. Absorb the spill with an inert material (e.g., vermiculite, sand).[8] Place the absorbed material and any contaminated cleaning supplies into a sealed container, label it as hazardous waste, and dispose of it accordingly.

    • Large Spill (>100 mL or 100 g): Evacuate the immediate area. Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean it up yourself.

Final Disposal Pathway

Once a waste container is full, it must be transferred to your institution's EHS department or a licensed hazardous waste disposal company. These entities are equipped to manage the "cradle-to-grave" process.

The ultimate disposal method for halogenated pyridines is typically high-temperature incineration in a licensed hazardous waste incinerator.[21] This method is specified in federal regulations for certain halogenated wastes and ensures the complete chemical destruction of the compound into less harmful components.[22]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for handling waste generated from experiments involving this compound.

DisposalWorkflow cluster_lab In-Lab Waste Handling cluster_ehs Final Disposal Pathway start Waste Generated (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, Contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid container_solid Select & Label Solid Waste Container solid_waste->container_solid container_liquid Select & Label Liquid Waste Container liquid_waste->container_liquid store Store in Secondary Containment in Satellite Accumulation Area container_solid->store container_liquid->store full Container Full? store->full full->store No transfer Arrange for Pickup by EHS or Licensed Waste Contractor full->transfer Yes incinerate High-Temperature Incineration transfer->incinerate Managed Transport

Caption: Disposal decision workflow for this compound.

References

A Researcher's Guide to Handling 2,3,5-Trifluoro-4-pyridinamine: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and drug development professionals, our work with novel chemical entities demands a safety-first mindset grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for working with 2,3,5-Trifluoro-4-pyridinamine (CAS 105252-95-7). The protocols herein are designed to be self-validating systems, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Risk Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly prevalent, a robust safety protocol can be established by examining structurally analogous compounds, specifically other aminopyridines substituted with trifluoromethyl groups. These analogs consistently present a significant hazard profile that must be respected.

The primary risks associated with this class of compounds involve acute toxicity, skin and eye irritation or damage, and respiratory irritation.[1][2][3][4] Handling procedures must be designed to mitigate exposure through all potential routes: inhalation, dermal contact, and ingestion.

Hazard ClassGHS Hazard StatementRationale and Implication
Acute Toxicity (Oral) H301: Toxic if swallowedIngestion of even small quantities can be highly dangerous. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing rigorous hand hygiene.[1][5][6]
Acute Toxicity (Dermal) H312: Harmful in contact with skinThe compound can be absorbed through the skin, leading to systemic toxicity. This necessitates the use of appropriate chemical-resistant gloves and protective clothing.[1][3]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause redness, inflammation, or chemical burns. Contaminated clothing must be removed immediately and washed before reuse.[1][2][7]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage / Causes serious eye irritationSplashes pose a severe risk to vision. The potential for irreversible damage mandates the use of chemical splash goggles at all times.[1][2]
STOT - Single Exposure H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract. All handling of solids and solutions should be performed within a certified chemical fume hood.[1][2][8]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the identified hazards. A multi-layered approach is essential to create a reliable barrier against exposure.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of splashes causing serious eye damage requires:

  • Chemical Splash Goggles: Must be worn at all times when handling the solid or its solutions. They must provide a complete seal around the eyes, conforming to standards such as ANSI Z87.1.[9]

  • Face Shield: In addition to goggles, a face shield is required when there is a significant risk of splashing, such as during transfers of larger quantities or when cleaning up spills.[10]

Skin and Body Protection
  • Gloves: The choice of glove material is critical.

    • Recommended: Nitrile or neoprene gloves provide adequate protection for handling pyridine compounds.[5] Avoid latex gloves, as they offer poor resistance.[5]

    • Protocol: Always double-glove when handling this compound. This allows for the removal of the outer glove if contamination is suspected, without exposing the skin.[11] Gloves should be powder-free and changed every 30-60 minutes or immediately if contamination is known or suspected.[11]

  • Laboratory Coat/Gown:

    • A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[12]

    • For procedures with a higher risk of splashes or when handling larger quantities, a chemical-resistant apron or a disposable chemical-resistant gown should be worn over the lab coat.[13]

Respiratory Protection

The primary engineering control for respiratory protection is a properly functioning and certified laboratory chemical fume hood.[5][12]

  • Standard Operations: All weighing, transferring, and solution preparation must be conducted within a fume hood.

  • Emergency Situations: For large spills or situations where ventilation is compromised, a NIOSH-approved respirator is mandatory.[11] The type depends on the situation:

    • An N95 or N100 particulate respirator may be sufficient for cleaning up small solid spills where dust is the primary concern.[11][14]

    • A full-facepiece respirator with chemical cartridges appropriate for organic vapors is required for larger spills or when vapors are present.[14]

Operational and Disposal Plans

PPE Donning and Doffing Protocol

Properly putting on and removing PPE is as crucial as selecting it. Incorrect removal can lead to self-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat / Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves (over cuff) Don3->Don4 Doff1 1. Remove Outer Gloves Doff2 2. Remove Gown / Lab Coat Doff1->Doff2 Doff3 3. Remove Goggles / Face Shield Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 End Wash Hands Doff4->End Start Start Start->Don1

Caption: PPE Donning and Doffing Sequence.

Small Spill Management Protocol

Immediate and correct response to a spill is vital to prevent wider contamination and exposure. This protocol applies to small spills (<100 mL or ~100g) that can be cleaned up in under 10 minutes.

  • Alert & Isolate: Alert personnel in the immediate area. Isolate the spill and prevent anyone from walking through it.

  • Assess & Ventilate: Ensure the cleanup is performed within a fume hood or that the area is well-ventilated.

  • PPE for Cleanup: Before cleaning, don appropriate PPE: double nitrile gloves, chemical splash goggles, a face shield, and a lab coat. A respirator may be necessary if ventilation is poor or dust is present.[15]

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[16] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][16] Use non-sparking tools if the compound is in a flammable solvent.[6][7]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse.

  • Dispose: All contaminated materials, including gloves, absorbent, and wipes, must be placed in the sealed hazardous waste container.

Spill_Response Spill Spill Occurs Alert 1. Alert Personnel & Isolate Area Spill->Alert Safety First PPE 2. Don Spill Cleanup PPE Alert->PPE Contain 3. Cover with Inert Absorbent PPE->Contain Collect 4. Collect into Hazardous Waste Container Contain->Collect Decon 5. Decontaminate Surface Collect->Decon Dispose 6. Dispose of all Contaminated Materials Decon->Dispose End Resume Work Dispose->End

Caption: Small Spill Response Workflow.

Waste Disposal Plan

All waste streams containing this compound must be treated as hazardous.

  • Chemical Waste: Unused material and solutions must be collected in a clearly labeled, sealed, and compatible waste container.[12] Store waste containers away from incompatible materials like strong oxidizers.[12]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of in a designated solid hazardous waste container.

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant or licensed hazardous waste collector, in accordance with all local, state, and federal regulations.[1][2] Do not pour waste down the drain.[7][17]

References

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